BRL-15572
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O/c26-22-12-7-13-23(18-22)28-16-14-27(15-17-28)19-24(29)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,18,24-25,29H,14-17,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHCTHPYUOXOGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043983 | |
| Record name | 4-(3-Chlorophenyl)-α-(diphenylmethyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4043983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
734517-40-9 | |
| Record name | 4-(3-Chlorophenyl)-α-(diphenylmethyl)-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=734517-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BRL 15572 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0734517409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Chlorophenyl)-α-(diphenylmethyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4043983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRL-15572 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY8CZE6XUD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BRL-15572
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRL-15572 is a potent and selective antagonist of the serotonin (B10506) 5-HT1D receptor. Its mechanism of action is centered on its high-affinity binding to this receptor subtype, leading to the modulation of downstream signaling pathways and significant physiological effects, including the regulation of neurotransmitter release and cerebral blood flow. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its binding kinetics, functional activity, and the experimental methodologies used for its characterization.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that exerts a wide range of physiological and pathological functions through its interaction with a diverse family of receptors. The 5-HT1D receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is primarily found in the central nervous system. Its activation is implicated in the pathophysiology of migraine and other neurological disorders. This compound has emerged as a valuable pharmacological tool for elucidating the specific roles of the 5-HT1D receptor due to its high selectivity over other 5-HT receptor subtypes, particularly the closely related 5-HT1B receptor.[1] This document serves as a technical resource for researchers, providing in-depth information on the mechanism of action of this compound.
Molecular Target and Binding Profile
The primary molecular target of this compound is the human 5-HT1D receptor. It exhibits high affinity for this receptor, acting as a competitive antagonist. This compound displays a significant 60-fold selectivity for the 5-HT1D receptor over the 5-HT1B receptor, which is a crucial characteristic for distinguishing the physiological roles of these two closely related receptor subtypes.[2][3] While highly selective, this compound also shows some affinity for the 5-HT1A and 5-HT2B receptors.[2]
Quantitative Binding Data
The binding affinities of this compound for various serotonin receptor subtypes have been determined through radioligand binding assays. The data is summarized in the table below.
| Receptor Subtype | Binding Affinity (pKi) | Reference |
| 5-HT1D | 7.9 | [2][3] |
| 5-HT1B | <6.0 | [2][3] |
| 5-HT1A | 7.7 | [2] |
| 5-HT2B | 7.4 | [2] |
| 5-HT1E | 5.2 | [2] |
| 5-HT1F | 6.0 | [2] |
| 5-HT2A | 6.6 | [2] |
| 5-HT2C | 6.2 | [2] |
| 5-HT6 | 5.9 | [2] |
| 5-HT7 | 6.3 | [2] |
Functional Activity
This compound acts as an antagonist at the 5-HT1D receptor. Its functional activity has been characterized using various in vitro assays that measure the downstream consequences of receptor activation.
[35S]GTPγS Binding Assay
In functional assays, this compound has been shown to stimulate [35S]GTPγS binding in cell lines expressing the h5-HT1D receptor, indicating that it can act as a partial agonist in high receptor expression systems.[2][3] However, its primary pharmacological profile in native tissues and in antagonizing the effects of 5-HT is that of an antagonist.[4]
cAMP Accumulation Assay
The 5-HT1D receptor is coupled to the inhibitory G protein, Gαi. Activation of the 5-HT1D receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the ability of 5-HT to inhibit cAMP formation.
Quantitative Functional Data
The functional potency of this compound has been determined in various cell-based assays.
| Assay | Parameter | Value | Cell Line | Reference |
| cAMP Accumulation | pKB | 7.1 | CHO (h5-HT1D) | [2][3] |
| [35S]GTPγS Binding | pEC50 | 8.1 | CHO (h5-HT1D) | [5] |
Signaling Pathways
The mechanism of action of this compound is intrinsically linked to the signaling cascade of the 5-HT1D receptor.
Physiological Effects
The antagonism of the 5-HT1D receptor by this compound leads to significant physiological consequences, primarily related to neurotransmitter release and cerebrovascular tone.
Modulation of Glutamate (B1630785) Release
The 5-HT1D receptor is known to act as a presynaptic autoreceptor and heteroreceptor, modulating the release of various neurotransmitters. Of particular importance is its role in regulating the release of glutamate. Activation of presynaptic 5-HT1D receptors inhibits glutamate release. By antagonizing these receptors, this compound can prevent this inhibition, thereby facilitating glutamate release.
Regulation of Cerebral Blood Flow
5-HT1D receptors are expressed on cerebral blood vessels and are involved in the regulation of cerebrovascular tone. Activation of these receptors typically leads to vasoconstriction. As an antagonist, this compound would be expected to block 5-HT-induced vasoconstriction, potentially leading to vasodilation or a prevention of excessive vasoconstriction. This action is particularly relevant in the context of migraine, where cerebrovascular changes are a key component of the pathophysiology.[1]
References
- 1. Cerebral blood flow under enflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of evoked glutamate release by the neuroprotective 5-HT(1A) receptor agonist BAY x 3702 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regional Cerebral Blood Flow and BOLD Responses in Conscious and Anesthetized Rats Under Basal and Hypercapnic Conditions: Implications for Functional MRI Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor-mediated glutamate release from volume sensitive channels in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
BRL-15572: A Technical Guide to a Selective 5-HT1D Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRL-15572 is a potent and selective antagonist of the serotonin (B10506) 5-HT1D receptor, a G protein-coupled receptor implicated in various physiological processes, including the modulation of neurotransmitter release and cerebral blood flow.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes a compilation of its binding affinity and functional activity data, detailed experimental protocols for key assays, and visualizations of the 5-HT1D receptor signaling pathway and relevant experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with this important pharmacological tool.
Discovery and Rationale
The development of this compound was driven by the need for pharmacological tools to differentiate the function of the highly homologous 5-HT1B and 5-HT1D receptor subtypes.[1] Most older ligands displayed similar affinity for both receptors, hindering the elucidation of their individual physiological roles. This compound emerged as a significant advancement, exhibiting approximately 60-fold selectivity for the human 5-HT1D receptor over the 5-HT1B receptor.[1][2] This selectivity has been instrumental in investigating the specific functions of the 5-HT1D receptor, such as its role in modulating glutamate (B1630785) release in the brain and its involvement in the pathophysiology of migraine headaches.[1]
Synthesis
While a detailed, step-by-step synthesis protocol for this compound, with the IUPAC name 3-(4-(3-chlorophenyl)piperazin-1-yl)-1,1-diphenyl-2-propanol, is not explicitly detailed in the primary publication by Price et al. (1997), a plausible synthetic route can be constructed based on established chemical principles and patent literature for similar compounds. The synthesis would likely involve the reaction of a suitable epoxide with 1-(3-chlorophenyl)piperazine. A potential synthetic workflow is outlined below.
Caption: Plausible synthetic workflow for this compound.
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the 5-HT1D receptor. Its pharmacological properties have been determined through a series of in vitro binding and functional assays.
Binding Affinity
The binding affinity of this compound for various serotonin receptor subtypes has been quantified, demonstrating its selectivity for the 5-HT1D receptor.
| Receptor Subtype | pKi | Ki (nM) | Species | Reference |
| 5-HT1D | 7.9 | 12.6 | Human | [2] |
| 5-HT1A | 7.7 | 20.0 | Human | |
| 5-HT1B | 6.1 | 794.3 | Human | |
| 5-HT2B | 7.4 | 39.8 | Human | |
| 5-HT1E | 5.2 | 6309.6 | Human | |
| 5-HT1F | 6.0 | 1000.0 | Human | |
| 5-HT2A | 6.6 | 251.2 | Human | |
| 5-HT2C | 6.2 | 631.0 | Human | |
| 5-HT6 | 5.9 | 1258.9 | Human | |
| 5-HT7 | 6.3 | 501.2 | Human |
Table 1: Binding affinities (pKi and Ki) of this compound for human serotonin receptor subtypes.
Functional Activity
This compound acts as an antagonist at the 5-HT1D receptor. Its functional activity has been assessed using [³⁵S]GTPγS binding and cAMP accumulation assays in Chinese Hamster Ovary (CHO) cells expressing the human 5-HT1D receptor.
| Assay | Parameter | Value | Cell Line | Reference |
| [³⁵S]GTPγS Binding | pEC50 | 8.1 | CHO (h5-HT1D) | [2] |
| cAMP Accumulation | Antagonist Activity | Potent | CHO (h5-HT1D) | [2] |
Table 2: Functional activity of this compound at the human 5-HT1D receptor.
Mechanism of Action: 5-HT1D Receptor Signaling
The 5-HT1D receptor is a member of the G protein-coupled receptor (GPCR) superfamily. It primarily couples to the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gi/o protein. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA) and modulation of downstream cellular effectors.
Caption: 5-HT1D receptor signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacological characterization of this compound, based on the procedures described in the primary literature.
Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of this compound for the 5-HT1D receptor expressed in CHO cell membranes.
Materials:
-
CHO cell membranes expressing the human 5-HT1D receptor
-
[³H]5-CT (5-carboxamidotryptamine) as the radioligand
-
This compound
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl₂ and 0.1% ascorbic acid
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine
-
Scintillation fluid
-
96-well microtiter plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]5-CT (at a final concentration approximating its Kd), and 50 µL of the this compound dilution or vehicle for total binding. For non-specific binding, add 50 µL of 10 µM unlabeled 5-HT.
-
Add 100 µL of the CHO cell membrane preparation (containing 10-20 µg of protein) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the incubation by rapid filtration through the pre-soaked GF/B filters using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to antagonize agonist-stimulated G protein activation.
Materials:
-
CHO cell membranes expressing the human 5-HT1D receptor
-
[³⁵S]GTPγS
-
5-HT (agonist)
-
This compound
-
Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4
-
Stop solution: 20 mM Tris-HCl, 100 mM NaCl, 10 mM EDTA, pH 7.4
-
GF/B glass fiber filters
-
Scintillation fluid
-
96-well microtiter plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare dilutions of this compound and a fixed concentration of 5-HT (typically its EC₈₀) in assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer, 25 µL of the this compound dilution, and 25 µL of the 5-HT solution.
-
Add 100 µL of the CHO cell membrane preparation (10-20 µg protein) to each well.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration 0.1 nM).
-
Incubate at 30°C for 30 minutes.
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash the filters three times with 4 mL of ice-cold stop solution.
-
Dry the filters and quantify the radioactivity by scintillation counting.
-
Analyze the data to determine the antagonist potency (pA₂ or IC₅₀).
cAMP Accumulation Assay
This assay measures the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Intact CHO cells expressing the human 5-HT1D receptor
-
5-HT (agonist)
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
Assay medium (e.g., DMEM)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
Procedure:
-
Seed the CHO cells in a 96-well plate and grow to near confluency.
-
Wash the cells with assay medium.
-
Pre-incubate the cells with various concentrations of this compound in the presence of 0.5 mM IBMX for 15 minutes at 37°C.
-
Add a fixed concentration of 5-HT (typically its EC₈₀) and 1 µM forskolin to stimulate adenylyl cyclase.
-
Incubate for 15 minutes at 37°C.
-
Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay format.
-
Determine the ability of this compound to reverse the 5-HT-mediated inhibition of forskolin-stimulated cAMP accumulation.
Caption: General experimental workflow for this compound characterization.
Conclusion
This compound is a valuable pharmacological tool for the selective investigation of the 5-HT1D receptor. Its high affinity and selectivity have enabled significant progress in understanding the physiological and pathological roles of this receptor subtype. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies. Further research with this compound may continue to unravel the complexities of the serotonergic system and its implications for human health and disease.
References
BRL-15572: A Technical Guide for Researchers
CAS Number: 193611-72-2
This document provides an in-depth technical overview of BRL-15572, a selective serotonin (B10506) 1D (5-HT1D) receptor antagonist. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological properties and experimental applications of this compound.
Core Compound Information
This compound, with the chemical name 3-[4-(3-chlorophenyl) piperazin-1-yl]-1,1-diphenyl-2-propanol, is a potent and selective antagonist of the human 5-HT1D receptor.[1] Its selectivity for the 5-HT1D subtype over the closely related 5-HT1B receptor has made it a valuable pharmacological tool for differentiating the functions of these two receptor subtypes.
| Property | Value | Source |
| CAS Number | 193611-72-2 | [1][2] |
| Molecular Formula | C25H27ClN2O | [3] |
| Molar Mass | 406.95 g/mol | [3] |
Pharmacological Data
This compound exhibits high affinity for the human 5-HT1D receptor, with approximately 60-fold selectivity over the h5-HT1B receptor.[4] While it is a potent antagonist at the 5-HT1D receptor, it also displays partial agonist activity in functional assays. The compound also shows moderate affinity for 5-HT1A and 5-HT2B receptors.[5]
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | pKi | Ki (nM) | Species/Cell Line | Source |
| h5-HT1D | 7.9 | 13 | Human (CHO cells) | [1] |
| h5-HT1B | <6.2 | >631 | Human (CHO cells) | |
| h5-HT1A | 7.7 | 20 | Human | [4] |
| h5-HT2B | 7.4 | 40 | Human | [4] |
| h5-HT1E | 5.2 | 6310 | Human | [4] |
| h5-HT1F | 6.0 | 1000 | Human | [4] |
| h5-HT2A | 6.6 | 251 | Human | [4] |
| h5-HT2C | 6.2 | 631 | Human | [4] |
| h5-HT6 | 5.9 | 1259 | Human | [4] |
| h5-HT7 | 6.3 | 501 | Human | [4] |
Table 2: Functional Activity of this compound
| Assay | Receptor | pEC50 | pKB | Activity | Species/Cell Line | Source |
| [35S]GTPγS Binding | h5-HT1D | 8.1 | - | Partial Agonist | Human (CHO cells) | [5] |
| [35S]GTPγS Binding | h5-HT1B | <6.0 | - | Partial Agonist | Human (CHO cells) | |
| cAMP Accumulation | h5-HT1D | - | 7.1 | Antagonist | Human (CHO cells) | |
| cAMP Accumulation | h5-HT1B | - | <6 | Antagonist | Human (CHO cells) |
Signaling Pathways
The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Antagonism of this receptor by this compound blocks the downstream effects of serotonin binding.
Canonical Gi/o Signaling Pathway
Activation of the 5-HT1D receptor by its endogenous ligand, serotonin, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound blocks this interaction, thereby preventing the serotonin-induced decrease in cAMP.
Modulation of Neurotransmitter Release
Presynaptic 5-HT1D receptors act as autoreceptors and heteroreceptors to inhibit the release of various neurotransmitters. By antagonizing these receptors, this compound can disinhibit this process, potentially leading to an increased release of neurotransmitters such as glutamate.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound, based on standard methodologies in the field.
Radioligand Receptor Binding Assay
This assay determines the affinity of this compound for the 5-HT1D receptor.
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1D receptor are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) with a specific radioligand (e.g., [3H]5-HT) and a range of concentrations of this compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the ability of this compound to stimulate G-protein activation.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the 5-HT1D receptor are used.
-
Incubation: Membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of this compound.
-
Filtration: The reaction is terminated by rapid filtration, and the filters are washed to remove unbound [35S]GTPγS.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) and the maximum effect (Emax) are determined to characterize its agonist or partial agonist properties.
cAMP Accumulation Assay
This assay is used to determine the antagonist properties of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.
Methodology:
-
Cell Culture: Whole cells (e.g., CHO) expressing the 5-HT1D receptor are cultured in appropriate media.
-
Pre-incubation: Cells are pre-incubated with various concentrations of this compound.
-
Stimulation: The cells are then stimulated with a known 5-HT1D agonist (e.g., 5-carboxamidotryptamine) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Measurement of cAMP: Following stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of commercially available kits, often based on competitive immunoassay principles.
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP accumulation is quantified, and the antagonist affinity (pKB) is calculated.
Conclusion
This compound is a well-characterized and selective 5-HT1D receptor antagonist that has been instrumental in elucidating the specific roles of this receptor subtype. Its distinct pharmacological profile, coupled with established experimental protocols, makes it a valuable tool for researchers investigating serotonergic neurotransmission and its implications in various physiological and pathological processes.
References
- 1. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]
- 4. 5-HT receptor regulation of neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
BRL-15572: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BRL-15572, a selective antagonist of the serotonin (B10506) 5-HT1D receptor. This document details the compound's physicochemical properties, pharmacological profile, and its role in modulating key signaling pathways. Detailed experimental protocols are provided to assist researchers in the practical application of this compound in a laboratory setting.
Physicochemical Properties
This compound is a research chemical that has been pivotal in distinguishing the function of 5-HT1D receptors from the closely related 5-HT1B subtype. It is available in several forms, and it is crucial for researchers to use the correct molecular weight corresponding to the specific salt form used in their experiments.
| Form | Molecular Formula | Molecular Weight ( g/mol ) |
| Free Base | C₂₅H₂₇ClN₂O | 406.95 |
| Hydrochloride | C₂₅H₂₇ClN₂O • HCl | 443.42[1] |
| Dihydrochloride | C₂₅H₂₇ClN₂O • 2HCl | 479.87[2][3], 479.9[4] |
Pharmacological Profile
This compound is a potent and selective antagonist of the human 5-HT1D receptor. Its selectivity is a key feature, enabling the specific interrogation of 5-HT1D receptor function in various biological systems.
Receptor Binding Affinity
The binding affinity of this compound has been characterized at various serotonin receptor subtypes. The data, primarily from studies using Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors, demonstrates a significant selectivity for the 5-HT1D receptor.
| Receptor Subtype | Binding Affinity (pKi) | Notes |
| h5-HT1D | 7.9 | This compound displays a 60-fold higher affinity for the h5-HT1D receptor compared to the h5-HT1B receptor.[5] |
| h5-HT1B | 6.1 | Exhibits significantly lower affinity compared to the h5-HT1D receptor.[3] |
| h5-HT1A | 7.7 | Shows moderately high affinity at this subtype.[3] |
| h5-HT2B | 7.4 | Also displays moderately high affinity at this subtype.[3] |
| h5-HT1E | 5.2 | Low affinity.[3] |
| h5-HT1F | 6.0 | Moderate to low affinity.[3] |
| h5-HT2A | 6.6 | Moderate affinity.[3] |
| h5-HT2C | 6.2 | Moderate to low affinity.[3] |
| h5-HT6 | 5.9 | Low affinity.[3] |
| h5-HT7 | 6.3 | Moderate to low affinity.[3] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Functional Activity
While characterized as an antagonist at native human 5-HT1D receptors, in recombinant systems with high receptor expression, this compound can act as a partial agonist.[5] In functional assays, such as cAMP accumulation assays, this compound has a pKB of 7.1 at h5-HT1D receptors, while its pKB at h5-HT1B receptors is less than 6.[5] This functional selectivity mirrors its binding affinity profile.
Signaling Pathways
The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the 5-HT1D receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, 5-HT1D receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT1D receptor by measuring its ability to compete with a radiolabeled ligand. A commonly used radioligand for 5-HT1D receptor binding assays is [³H]5-carboxamidotryptamine ([³H]5-CT).[1]
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT1D receptor (e.g., CHO cells).
-
[³H]5-CT (specific activity ~30-60 Ci/mmol).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Setup: In a 96-well microplate, add the following in a final volume of 250 µL:
-
50 µL of assay buffer or unlabeled 5-HT (10 µM final concentration) for non-specific binding determination.
-
50 µL of various concentrations of this compound.
-
50 µL of [³H]5-CT at a concentration close to its Kd (e.g., 1-2 nM).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by the 5-HT1D receptor and can be used to determine the potency and efficacy of ligands like this compound.
Materials:
-
Cell membranes from cells expressing the h5-HT1D receptor.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
This compound stock solution.
-
GDP stock solution.
-
Unlabeled GTPγS.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane and Reagent Preparation: Thaw membranes on ice. Prepare assay buffer and solutions of GDP, [³⁵S]GTPγS, and this compound.
-
Pre-incubation: In a 96-well plate, add 50 µL of membrane suspension (5-10 µg protein) to 50 µL of assay buffer containing GDP (10 µM final concentration) and varying concentrations of this compound. Incubate at 30°C for 20 minutes.
-
Initiation of Reaction: Start the reaction by adding 50 µL of [³⁵S]GTPγS (0.1 nM final concentration).
-
Incubation: Incubate the plate at 30°C for 30 minutes with gentle shaking.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of 10 µM unlabeled GTPγS). Plot the stimulated binding as a function of this compound concentration to determine its EC₅₀ and Emax.
References
- 1. apexbt.com [apexbt.com]
- 2. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Application of Radioactive Ligands Targeting Fibroblasts with Albumin-Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of BRL-15572 in Glutamate Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-15572 is a selective antagonist for the serotonin (B10506) 5-HT1D receptor, which plays a crucial role in modulating the release of various neurotransmitters, including glutamate (B1630785).[1] This technical guide provides an in-depth overview of the function of this compound, its interaction with the 5-HT1D receptor, and its subsequent impact on glutamatergic neurotransmission. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for professionals in neuroscience research and drug development.
This compound: A Selective 5-HT1D Receptor Antagonist
This compound, chemically identified as 3-[4-(3-chlorophenyl) piperazin-1-yl]-1,1-diphenyl-2-propanol, is a potent and selective antagonist of the human 5-HT1D receptor.[1] Its selectivity is a significant attribute, allowing for the specific investigation of 5-HT1D receptor function.
Quantitative Data: Binding Affinities and Functional Activity
The binding affinity and functional activity of this compound have been characterized across various serotonin receptor subtypes. This data is crucial for designing experiments and interpreting results related to its effects on glutamate release.
| Receptor Subtype | Binding Affinity (pKi) | Functional Activity (pKB) |
| h5-HT1D | 7.9 | 7.1 |
| h5-HT1B | 6.1 | <6.0 |
| h5-HT1A | 7.7 | - |
| h5-HT2B | 7.4 | - |
| h5-HT1E | 5.2 | - |
| h5-HT1F | 6.0 | - |
| h5-HT2A | 6.6 | - |
| h5-HT2C | 6.2 | - |
| 5-HT6 | 5.9 | - |
| 5-HT7 | 6.3 | - |
| Data compiled from Price et al. (1997).[1] |
The 5-HT1D Receptor and Its Role in Modulating Glutamate Release
Presynaptic 5-HT1D receptors are key regulators of neurotransmitter release. Activation of these receptors by serotonin typically leads to an inhibition of release of other neurotransmitters, including the primary excitatory neurotransmitter, glutamate.[2][3]
Studies on human cerebral cortex synaptosomes have demonstrated that serotonin inhibits the potassium-evoked overflow of glutamate in a concentration-dependent manner.[2] This inhibitory effect is mediated by presynaptic 5-HT1D heteroreceptors located on glutamatergic nerve terminals.[2] As a selective antagonist, this compound blocks the binding of serotonin to these 5-HT1D receptors, thereby preventing the serotonin-induced inhibition of glutamate release. This leads to a restoration or enhancement of glutamatergic transmission.
Signaling Pathway
The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein. Upon activation by an agonist like serotonin, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can influence downstream signaling cascades that ultimately affect the machinery of neurotransmitter release. By blocking this initial step, this compound prevents the downstream effects of 5-HT1D receptor activation on glutamate release.
Caption: Signaling pathway of 5-HT1D receptor-mediated inhibition of glutamate release and the antagonistic action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the role of this compound in glutamate release.
Preparation of Synaptosomes from Brain Tissue
This protocol is adapted from studies investigating neurotransmitter release from isolated nerve terminals.[2]
-
Tissue Dissection: Obtain fresh brain tissue (e.g., human neocortex or rat hippocampus) and place it in ice-cold sucrose (B13894) solution (0.32 M).
-
Homogenization: Mince the tissue and homogenize it in the sucrose solution using a glass-Teflon homogenizer.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and cellular debris.
-
Isolation of Synaptosomes: Pellet the supernatant at a higher speed (e.g., 12,000 x g for 20 minutes) to obtain the crude synaptosomal fraction.
-
Resuspension: Resuspend the synaptosomal pellet in a physiological salt solution (e.g., Krebs-Ringer buffer) for use in release experiments.
Caption: Experimental workflow for the preparation of synaptosomes from brain tissue.
Measurement of K+-Evoked Glutamate Release
This protocol outlines the steps to measure depolarization-induced glutamate release from synaptosomes or brain slices.[2]
-
Pre-incubation: Incubate the synaptosomes or brain slices in a physiological buffer at 37°C.
-
Basal Release: Collect samples of the buffer over a set period to measure the basal level of glutamate release.
-
Depolarization: Stimulate the preparation with a high concentration of potassium chloride (e.g., 15-70 mM KCl) to induce depolarization and subsequent glutamate release.
-
Treatment: In separate experimental groups, pre-incubate the preparations with this compound, serotonin, or a combination of both before depolarization.
-
Sample Collection: Collect the superfusate at timed intervals during and after stimulation.
-
Glutamate Quantification: Analyze the glutamate concentration in the collected samples using an appropriate assay.
Quantification of Glutamate
Several methods can be employed to quantify the amount of glutamate released in the collected samples.
-
High-Performance Liquid Chromatography (HPLC): A sensitive and specific method that separates and quantifies amino acids, including glutamate, in the sample.[4]
-
Enzymatic Assays: These assays utilize the enzyme glutamate dehydrogenase or glutamate oxidase, which catalyzes a reaction that produces a detectable product (colorimetric or fluorometric). The intensity of the signal is proportional to the glutamate concentration.
| Assay Method | Principle | Advantages | Disadvantages |
| HPLC | Chromatographic separation and detection of derivatized amino acids. | High specificity and sensitivity. | Requires specialized equipment and longer run times. |
| Enzymatic (Colorimetric/Fluorometric) | Enzymatic conversion of glutamate to a product that generates a colored or fluorescent signal. | High throughput, relatively simple and rapid. | Potential for interference from other substances in the sample. |
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the 5-HT1D receptor in regulating glutamatergic neurotransmission. Its high selectivity allows for the specific antagonism of this receptor, thereby blocking the inhibitory effect of serotonin on glutamate release. The experimental protocols detailed in this guide provide a framework for investigating the functional consequences of this interaction in various experimental preparations. A thorough understanding of the interplay between the serotonergic and glutamatergic systems, facilitated by compounds like this compound, is essential for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate release in human cerebral cortex and its modulation by 5-hydroxytryptamine acting at h 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin 5-HT1D and 5-HT1A receptors respectively mediate inhibition of glutamate release and inhibition of cyclic GMP production in rat cerebellum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin Promotes the Differentiation of Glutamate Neurons in Organotypic Slice Cultures of the Developing Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
BRL-15572: A Selective 5-HT1D Receptor Antagonist for Elucidating Migraine Pathophysiology
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of BRL-15572, a selective serotonin (B10506) 5-HT1D receptor antagonist, and its utility in dissecting the complex pathophysiology of migraine. While not a therapeutic agent for migraine itself, this compound serves as a critical pharmacological tool for researchers. This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways.
Introduction to Migraine and the Role of Serotonin Receptors
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, vomiting, and sensitivity to light and sound.[1][2] The pathophysiology of migraine is complex, involving the activation of the trigeminovascular system.[3][4] This system comprises the trigeminal nerve, which innervates the cranial blood vessels.[3][4] During a migraine attack, the activation of trigeminal sensory nerve fibers leads to the release of vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP), resulting in vasodilation and neurogenic inflammation, which are thought to contribute to migraine pain.[4][5][6]
Serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes, have been a major focus of migraine research and treatment. The triptans, a class of 5-HT1B/1D receptor agonists, are a first-line acute therapy for moderate-to-severe migraine attacks.[7][8] Their therapeutic effect is attributed to several mechanisms, including:
-
Cranial Vasoconstriction: Agonism at 5-HT1B receptors on cranial blood vessels counteracts the vasodilation associated with migraine.[9]
-
Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors on trigeminal nerve terminals inhibits the release of CGRP and other inflammatory mediators.[10]
-
Inhibition of Nociceptive Transmission: Activation of 5-HT1B/1D receptors in the brainstem can modulate pain signaling.[10]
While the combined agonism of 5-HT1B and 5-HT1D receptors is effective, the development of compounds that can selectively target these receptors is crucial for understanding their individual contributions to migraine pathophysiology and for developing novel therapeutics with improved side-effect profiles.[11][12]
This compound: A Selective 5-HT1D Receptor Antagonist
This compound is a potent and selective antagonist of the human 5-HT1D receptor.[11][12][13] Its ability to discriminate between the 5-HT1D and the pharmacologically similar 5-HT1B receptor has made it a valuable tool in neuroscience research.[11][12]
Mechanism of Action
This compound acts by competitively binding to the 5-HT1D receptor, thereby blocking the action of the endogenous ligand, serotonin.[11][14] This antagonistic action allows researchers to investigate the physiological and pathological processes specifically mediated by the 5-HT1D receptor, independent of the 5-HT1B receptor.
Pharmacological Profile
The selectivity of this compound for the 5-HT1D receptor over the 5-HT1B receptor is a key feature.[11][12] However, it also exhibits affinity for other serotonin receptor subtypes, which should be considered when interpreting experimental results.[14][15][16]
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | pKi | Ki (nM) | Selectivity vs. 5-HT1B | Reference |
| h5-HT1D | 7.9 | 12.6 | - | [12][14][15] |
| h5-HT1B | 6.1 | 794.3 | 60-fold | [12][14] |
| h5-HT1A | 7.7 | 20.0 | - | [14] |
| h5-HT2B | 7.4 | 39.8 | - | [14] |
| h5-HT2A | 6.6 | 251.2 | - | [14] |
| h5-HT2C | 6.2 | 631.0 | - | [14] |
| h5-HT1F | 6.0 | 1000.0 | - | [14] |
| h5-HT7 | 6.3 | 501.2 | - | [14] |
| h5-HT1E | 5.2 | 6309.6 | - | [14] |
| h5-HT6 | 5.9 | 1258.9 | - | [14] |
pKi is the negative logarithm of the equilibrium dissociation constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Activity of this compound
| Assay | Receptor | Parameter | Value | Reference |
| [35S]GTPγS Binding | h5-HT1D | pEC50 | 8.1 | [15] |
| cAMP Accumulation | h5-HT1D | pKB | 7.1 | [12][14] |
| cAMP Accumulation | h5-HT1B | pKB | <6 | [12][14] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pKB is the negative logarithm of the equilibrium dissociation constant of an antagonist.
Experimental Protocols
The characterization of this compound and the investigation of its effects on migraine-related pathways involve several key experimental techniques.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.
-
Objective: To determine the Ki of this compound for various 5-HT receptor subtypes.
-
Methodology:
-
Prepare cell membranes from cell lines recombinantly expressing the human 5-HT receptor subtype of interest (e.g., CHO cells).[12][13]
-
Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]5-CT) and varying concentrations of the unlabeled competitor drug (this compound).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assays
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist.
-
Objective: To assess the functional activity (agonist or antagonist) of this compound at 5-HT1D receptors.
-
Methodology:
-
Use cell membranes from cells expressing the receptor of interest.[12][13]
-
Incubate the membranes with GDP, the test compound (this compound), and [35S]GTPγS.
-
Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separate the membrane-bound [35S]GTPγS from the unbound by filtration.
-
Quantify the bound radioactivity.
-
To test for antagonist activity, perform the assay in the presence of a known agonist and varying concentrations of this compound.
-
cAMP Accumulation Assays
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of 5-HT1 receptor activation.
-
Objective: To determine the functional potency of this compound as an antagonist.
-
Methodology:
-
Culture cells expressing the 5-HT1D receptor.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin.
-
Add a 5-HT1D agonist (e.g., 5-HT) to inhibit forskolin-stimulated cAMP production.
-
To determine the antagonist potency of this compound, pre-incubate the cells with varying concentrations of this compound before adding the agonist.
-
Measure the intracellular cAMP levels using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Calculate the pKB value for this compound.[12]
-
Visualizing Pathways and Workflows
Signaling Pathway of 5-HT1D Receptor on Trigeminal Neurons
References
- 1. What are 5-HT1D receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Migraine Surgical Interventions - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Activation of trigeminal brain-stem nociceptive neurons by dural artery stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGRP and the Trigeminal System in Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 'headache tree' via umbellulone and TRPA1 activates the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The 5-HT1B and 5-HT1D agonists in acute migraine therapy: Ergotamine, dihydroergotamine, and the triptans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin receptor agonists in the acute treatment of migraine: a review on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the 5-HT1B/1D and 5-HT1F receptors for acute migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT1 receptors in migraine pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. apexbt.com [apexbt.com]
- 16. caymanchem.com [caymanchem.com]
BRL-15572: A Technical Guide to its Selectivity for 5-HT1D over 5-HT1B Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective serotonin (B10506) 1D (5-HT1D) receptor antagonist, BRL-15572, with a specific focus on its discriminative affinity for the 5-HT1D receptor over the closely related 5-HT1B receptor. This document summarizes key quantitative data, details the experimental protocols used to determine this selectivity, and provides visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Analysis of Receptor Binding and Functional Activity
This compound demonstrates a significant and preferential affinity for the human 5-HT1D receptor compared to the human 5-HT1B receptor. In radioligand binding studies conducted on Chinese Hamster Ovary (CHO) cell membranes expressing the recombinant human receptors, this compound exhibits a 60-fold higher affinity for the 5-HT1D receptor. This selectivity is also reflected in functional assays, where this compound acts as a potent antagonist at the 5-HT1D receptor with markedly lower activity at the 5-HT1B receptor.
| Parameter | 5-HT1D Receptor | 5-HT1B Receptor | Selectivity (Fold) | Reference |
| Binding Affinity (pKi) | 7.9 | ~6.1 | 60 | [1] |
| Functional Antagonism (pKB) | 7.1 | <6.0 | >10 | [1] |
pKi: The negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher affinity. pKB: The negative logarithm of the equilibrium dissociation constant (KB) of a competitive antagonist, indicating its potency. A higher pKB value signifies a more potent antagonist.
Experimental Protocols
The determination of this compound's selectivity profile relies on a combination of in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays directly measure the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1D and 5-HT1B receptors.
Materials:
-
CHO cell membranes expressing recombinant human 5-HT1D or 5-HT1B receptors.
-
Radioligand: [3H]5-carboxamidotryptamine ([3H]5-CT).
-
This compound (unlabeled).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: CHO cells expressing the target receptor are harvested and homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of the radioligand ([3H]5-CT) with varying concentrations of this compound and the cell membranes.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assays
This functional assay measures the activation of G proteins coupled to the receptor of interest.
Objective: To assess the functional activity of this compound at the 5-HT1D and 5-HT1B receptors by measuring its effect on G protein activation.
Materials:
-
CHO cell membranes expressing recombinant human 5-HT1D or 5-HT1B receptors.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (Guanosine diphosphate).
-
This compound.
-
5-HT (as an agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: Cell membranes are pre-incubated with GDP to ensure that G proteins are in their inactive state.
-
Incubation: The membranes are then incubated with [35S]GTPγS, an agonist (5-HT), and varying concentrations of this compound.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing and Quantification: The filters are washed, and the bound [35S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is used to determine its antagonist potency.
cAMP Accumulation Assays
This is another functional assay that measures the downstream effect of receptor activation on a second messenger, cyclic AMP (cAMP).
Objective: To determine the functional antagonist potency (pKB) of this compound at the 5-HT1D and 5-HT1B receptors.
Materials:
-
Intact CHO cells expressing recombinant human 5-HT1D or 5-HT1B receptors.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
5-HT (as an agonist).
-
This compound.
-
Cell culture medium.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Culture: CHO cells are cultured to an appropriate confluency in multi-well plates.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: The cells are then stimulated with a fixed concentration of 5-HT in the presence of forskolin (to amplify the cAMP signal for Gi-coupled receptors).
-
Lysis and Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercial cAMP assay kit.
-
Data Analysis: The ability of this compound to inhibit the 5-HT-mediated modulation of forskolin-stimulated cAMP accumulation is used to calculate its antagonist potency (pKB).
Visualizations
Signaling Pathway of 5-HT1D/1B Receptors
Caption: Simplified signaling pathway of Gi/o-coupled 5-HT1D/1B receptors.
Experimental Workflow for Determining Receptor Selectivity
Caption: Workflow for determining the selectivity of this compound for 5-HT1D vs 5-HT1B receptors.
References
BRL-15572: A Technical Whitepaper on Pharmacodynamics and Preclinical Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRL-15572 is a potent and selective antagonist of the serotonin (B10506) 5-HT1D receptor. This document provides a comprehensive technical overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action and experimental workflows. Due to the limited public availability of data, this guide focuses on the well-documented in vitro pharmacodynamic properties of the compound. Information regarding the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound is not currently available in the public domain.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological and pathological processes through its interaction with a diverse family of receptors. The 5-HT1 receptor subfamily, which includes the 5-HT1D receptor, has been a significant target for therapeutic intervention, particularly in the context of migraine and other neurological disorders. This compound emerged as a valuable research tool due to its high affinity and selectivity for the human 5-HT1D receptor, allowing for the specific investigation of this receptor's function.[1][2] This whitepaper serves as a technical guide to the pharmacodynamic profile of this compound.
Pharmacodynamics
The primary mechanism of action of this compound is the competitive antagonism of the 5-HT1D receptor.[1] This interaction prevents the endogenous ligand, serotonin, from binding to and activating the receptor, thereby inhibiting its downstream signaling pathways. The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Receptor Binding Affinity
This compound exhibits high affinity for the human 5-HT1D receptor. Its binding profile has been characterized through radioligand binding assays, revealing its selectivity over the closely related 5-HT1B receptor and other serotonin receptor subtypes.
| Receptor Subtype | Binding Affinity (pKi) | Species | Reference |
| h5-HT1D | 7.9 | Human | [3] |
| h5-HT1B | <6 | Human | [3] |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Functional Activity
The functional antagonist activity of this compound has been demonstrated in cellular assays that measure the downstream consequences of receptor activation. In assays measuring the inhibition of cAMP accumulation, this compound effectively antagonizes the effects of 5-HT at the 5-HT1D receptor.
| Assay | Functional Activity (pKB) | Receptor | Species | Reference |
| cAMP Accumulation | 7.1 | h5-HT1D | Human | [3] |
| cAMP Accumulation | <6 | h5-HT1B | Human | [3] |
pKB is the negative logarithm of the antagonist dissociation constant (KB). A higher pKB value indicates a more potent antagonist.
Interestingly, in high receptor expression systems, this compound has been observed to act as a partial agonist in [35S]GTPγS binding assays.[3] This suggests that in certain experimental conditions, it can weakly activate the G-protein signaling cascade.
| Assay | Functional Activity (pEC50) | Receptor | Species | Reference |
| [35S]GTPγS Binding | 8.1 | h5-HT1D | Human | [4] |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). This value indicates the potency of the compound as a partial agonist in this specific assay.
Receptor Selectivity Profile
While this compound is highly selective for the 5-HT1D receptor over the 5-HT1B receptor (approximately 60-fold), it also displays affinity for other serotonin receptors, which should be considered when interpreting experimental results.[2]
| Receptor Subtype | Binding Affinity (pKi) |
| 5-HT1A | 7.7 |
| 5-HT2B | 7.4 |
| 5-HT2A | 6.6 |
| 5-HT2C | 6.2 |
| 5-HT1B | 6.1 |
| 5-HT1F | 6.0 |
| 5-HT7 | 6.3 |
| 5-HT6 | 5.9 |
| 5-HT1E | 5.2 |
Pharmacokinetics
There is no publicly available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preclinical in vivo studies have been reported, such as its lack of effect on body temperature in guinea pigs and its ability to prevent (-)-epicatechin-induced antinociception in the formalin test in rats.[5] However, these studies do not provide pharmacokinetic parameters such as half-life, clearance, volume of distribution, or bioavailability.
Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments used to characterize the pharmacodynamics of this compound.
Radioligand Binding Assays
These assays are performed to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at various serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary - CHO) recombinantly expressing the human serotonin receptor subtype of interest.
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]5-CT for 5-HT1D receptors) and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
Objective: To determine the potency and efficacy of this compound as a partial agonist at the 5-HT1D receptor.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are used.
-
Incubation: Membranes are incubated in a buffer containing GDP, [35S]GTPγS (a non-hydrolyzable analog of GTP), and varying concentrations of this compound.
-
Reaction Termination: The reaction is stopped by rapid filtration.
-
Detection: The amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 and the maximal effect (Emax) relative to a full agonist.
cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and subsequent decrease in cAMP levels.
Objective: To determine the potency of this compound as an antagonist at the 5-HT1D receptor.
Methodology:
-
Cell Culture: Whole cells expressing the 5-HT1D receptor are used.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound.
-
Stimulation: The cells are then stimulated with a known agonist (e.g., 5-HT) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The ability of this compound to shift the concentration-response curve of the agonist to the right is used to calculate its antagonist dissociation constant (KB) using the Schild equation.
Visualizations
Signaling Pathway of the 5-HT1D Receptor
Caption: 5-HT1D receptor signaling cascade and the antagonistic action of this compound.
Experimental Workflow for [35S]GTPγS Binding Assay
Caption: Workflow for the [35S]GTPγS binding assay.
Experimental Workflow for cAMP Accumulation Assay
Caption: Workflow for the cAMP accumulation assay.
Conclusion
This compound is a well-characterized, selective 5-HT1D receptor antagonist that has been instrumental in delineating the physiological roles of this receptor. Its high affinity and selectivity for the 5-HT1D receptor over the 5-HT1B subtype make it a valuable pharmacological tool. While its in vitro pharmacodynamic profile is well-documented, the absence of publicly available pharmacokinetic data limits a complete understanding of its in vivo disposition and effects. This technical guide provides a comprehensive summary of the available pharmacodynamic data and experimental methodologies to aid researchers in the fields of pharmacology and drug development.
References
- 1. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
BRL-15572: A Technical Guide to its Serotonin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of BRL-15572 for various serotonin (B10506) (5-HT) receptors. This compound, chemically known as 3-[4-(3-chlorophenyl) piperazin-1-yl]-1,1-diphenyl-2-propanol, is recognized as a selective antagonist for the 5-HT1D receptor subtype.[1][2][3] This document consolidates available quantitative data, outlines typical experimental methodologies for determining binding affinity, and presents visual diagrams of binding profiles and experimental workflows to support further research and development.
Quantitative Binding Affinity of this compound
The binding affinity of this compound has been characterized at multiple human serotonin receptor subtypes, primarily through radioligand binding assays conducted in Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors.[1][4] The data consistently demonstrates a high affinity and selectivity for the 5-HT1D receptor.
The compound exhibits a 60-fold higher affinity for the h5-HT1D receptor compared to the h5-HT1B receptor.[1][2][5] While highly selective for 5-HT1D, this compound also shows moderate affinity for the 5-HT1A and 5-HT2B receptors.[2][6] The binding affinities, expressed as pKi and Ki values, are summarized in the table below for comparative analysis.
| Receptor Subtype | pKi | Ki (nM) | Notes |
| 5-HT1A | 7.7 | 20 | Moderate affinity.[2][6] |
| 5-HT1B | 6.1 (<6) | 794 | 60-fold lower affinity than for 5-HT1D.[1][2] |
| 5-HT1D | 7.9 | 12.6 | High affinity and primary target.[1][6] |
| 5-HT1E | 5.2 | 6310 | Low affinity.[2] |
| 5-HT1F | 6.0 | 1000 | Low affinity.[2] |
| 5-HT2A | 6.6 | 251 | |
| 5-HT2B | 7.4 | 40 | Moderate affinity.[2][6] |
| 5-HT2C | 6.2 | 631 | |
| 5-HT6 | 5.9 | 1259 | |
| 5-HT7 | 6.3 | 501 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Ki values were calculated from pKi values where necessary (Ki = 10^(-pKi) * 10^9). Variations in reported values can be attributed to different experimental conditions.
Experimental Protocols
The determination of binding affinities for compounds like this compound typically involves competitive radioligand binding assays and functional assays such as [35S]GTPγS binding.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
1. Membrane Preparation:
-
Human serotonin receptors are recombinantly expressed in a suitable cell line, such as CHO or HEK293 cells.[1][7]
-
The cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[8]
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in an appropriate assay buffer.[8]
-
Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.[8]
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.[8]
-
To each well, the following are added in sequence:
-
Cell membranes (containing the target receptor).
-
A fixed concentration of a suitable radioligand (e.g., [3H]5-HT or another high-affinity ligand for the specific receptor subtype).[9]
-
Varying concentrations of the unlabeled test compound (this compound).
-
-
To determine non-specific binding, a high concentration of an unlabeled reference ligand is added to a set of wells.[8]
-
The plate is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[8]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.[8]
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[8]
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[8]
4. Data Analysis:
-
The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value (the inhibition constant for the test compound) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding. This compound has been characterized as a partial agonist at the 5-HT1D receptor using this method.[6]
1. Assay Setup:
-
Similar to the binding assay, membranes from cells expressing the receptor of interest are used.[2]
-
Membranes are pre-incubated in an assay buffer containing GDP.[2]
-
The reaction is initiated by adding [35S]GTPγS (a non-hydrolyzable GTP analog) and the test compound (this compound).[2]
2. Incubation and Detection:
-
The mixture is incubated to allow for G-protein activation and the binding of [35S]GTPγS.
-
The reaction is stopped by rapid filtration, and the amount of bound [35S]GTPγS on the filters is quantified by scintillation counting.[2]
3. Data Analysis:
-
The potency (EC50) and efficacy of the compound in stimulating [35S]GTPγS binding are determined from concentration-response curves.
Visualizations
To better understand the binding profile of this compound and the experimental process, the following diagrams are provided.
Caption: this compound binding affinity profile at serotonin receptors.
Caption: Workflow for a radioligand competition binding assay.
References
- 1. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
BRL-15572: A Technical Guide to its Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of BRL-15572, a selective antagonist for the serotonin (B10506) 5-HT1D receptor. The information presented herein is intended to support research and development efforts by providing detailed data on its binding affinity, experimental protocols for its characterization, and a visualization of its role in cellular signaling.
Core Data Presentation: Binding Affinity Profile of this compound
This compound exhibits a high affinity for the human 5-HT1D receptor, with considerable selectivity over other serotonin receptor subtypes. The binding affinity is commonly expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | pKi | pKB | Species | Cell Line | Reference |
| 5-HT1D | 7.9 | 7.1 | Human | CHO | [1] |
| 5-HT1A | 7.7 | - | Human | CHO | [2] |
| 5-HT2B | 7.4 | - | Human | CHO | [2] |
| 5-HT2A | 6.6 | - | Human | CHO | [2] |
| 5-HT7 | 6.3 | - | Human | CHO | [2] |
| 5-HT1B | 6.1 | <6 | Human | CHO | [1][2] |
| 5-HT2C | 6.2 | - | Human | CHO | [2] |
| 5-HT6 | 5.9 | - | Human | CHO | [2] |
| 5-HT1E | 5.2 | - | Human | CHO | [2] |
| 5-HT1F | 6.0 | - | Human | CHO | [2] |
Experimental Protocols
The characterization of this compound's binding affinity and functional activity relies on established in vitro pharmacological assays. Below are detailed methodologies for two key experiments.
Radioligand Competition Binding Assay for pKi Determination
This assay determines the affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human 5-HT1D receptor are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method like the BCA assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in sequence:
-
A suspension of the prepared cell membranes.
-
A solution of this compound at various concentrations.
-
A fixed concentration of a suitable radioligand (e.g., [3H]5-CT).
-
-
Control wells are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competing ligand).
-
The plate is incubated to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of this compound to generate a competition curve.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
[35S]GTPγS Binding Assay for Functional Activity
This functional assay measures the activation of G proteins coupled to the receptor of interest.
1. Membrane Preparation:
-
Membranes from CHO cells expressing the human 5-HT1D receptor are prepared as described in the radioligand binding assay protocol.
2. Assay Procedure:
-
The cell membranes are pre-incubated in an assay buffer containing GDP.
-
This compound is added at various concentrations.
-
The reaction is initiated by the addition of [35S]GTPγS.
-
The mixture is incubated to allow for the binding of [35S]GTPγS to the activated G proteins.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
3. Separation and Detection:
-
The reaction is stopped by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.
4. Data Analysis:
-
The specific binding of [35S]GTPγS is determined and plotted against the concentration of this compound to assess its effect on G protein activation. As an antagonist, this compound would be expected to inhibit agonist-stimulated [35S]GTPγS binding.
Mandatory Visualizations
Experimental Workflow for pKi Determination
Caption: Workflow for determining the pKi value of this compound.
5-HT1D Receptor Signaling Pathway
References
BRL-15572: An In-depth In Vitro Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological characteristics of BRL-15572, a selective antagonist for the serotonin (B10506) 5-HT1D receptor. The data and protocols compiled herein are intended to support further research and drug development efforts centered on this compound.
Core Pharmacological Attributes
This compound is a potent and selective antagonist of the human 5-HT1D receptor.[1][2][3] It demonstrates a significantly higher affinity for the 5-HT1D subtype over the closely related 5-HT1B receptor, making it a valuable pharmacological tool for distinguishing the roles of these two receptor subtypes.[2][4][5] While exhibiting high selectivity for the 5-HT1D receptor, this compound also shows moderate affinity for the 5-HT1A and 5-HT2B receptors.[4][6]
Quantitative Analysis of In Vitro Activity
The following tables summarize the key quantitative data from various in vitro assays, providing a clear comparison of the binding affinities and functional potencies of this compound.
Table 1: Receptor Binding Affinity Profile of this compound
| Receptor Subtype | pKi | Ki (µM) | Cell Line | Reference |
| h5-HT1D | 7.9 | 0.013 | CHO | [5][7] |
| h5-HT1A | 7.7 | 0.02 | CHO | [6][7] |
| h5-HT2B | 7.4 | 0.04 | CHO | [6][7] |
| h5-HT1B | 6.1 | - | CHO | [5][6] |
| h5-HT2A | 6.6 | - | CHO | [6] |
| h5-HT2C | 6.2 | - | CHO | [6] |
| h5-HT7 | 6.3 | - | CHO | [6] |
| h5-HT1E | 5.2 | - | CHO | [6] |
| h5-HT1F | 6.0 | - | CHO | [6] |
| h5-HT6 | 5.9 | - | CHO | [6] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Activity of this compound
| Assay Type | Receptor | Parameter | Value | Cell Line | Reference |
| Antagonist Activity | h5-HT1D | pKB | 7.1 | CHO | [5][6] |
| Antagonist Activity | h5-HT1B | pKB | < 6 | CHO | [5][6] |
| [³⁵S]GTPγS Binding | h5-HT1D | pEC50 | 8.1 | CHO | [4] |
| General Antagonist | 5-HT1D | IC50 | 260 µM | - | [6] |
Note: pKB is the negative logarithm of the antagonist dissociation constant. pEC50 is the negative logarithm of the half-maximal effective concentration.
Key Experimental Protocols
Detailed methodologies for the primary in vitro assays used to characterize this compound are provided below.
[³⁵S]GTPγS Binding Assay
This assay measures the functional activity of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Protocol:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B or 5-HT1D receptors.[6]
-
Pre-incubation: Membranes from approximately 1 x 10⁶ cells are pre-incubated for 30 minutes at 30°C in HEPES buffer (20 mM HEPES, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM ascorbate) containing 10 µM GDP, with or without this compound.[6]
-
Reaction Initiation: The reaction is initiated by the addition of 10 µL of [³⁵S]GTPγS to a final concentration of 100 pM.[6]
-
Incubation: The mixture is incubated for a further 30 minutes at 30°C.[6]
-
Determination of Non-specific Binding: Non-specific binding is determined by adding 10 µM of unlabeled GTPγS prior to the addition of the cell membranes.[6]
-
Reaction Termination: The reaction is stopped by rapid filtration through Whatman GF/B grade filters, followed by five washes with ice-cold HEPES buffer.[6]
-
Quantification: The radioactivity retained on the filters is determined by liquid scintillation spectrometry.[6]
cAMP Accumulation Assay
This assay is another functional assessment for Gi-coupled receptors like 5-HT1D. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
While the search results mention the use of a cAMP accumulation assay and provide pKB values, a detailed step-by-step protocol for this specific assay with this compound was not explicitly available in the provided search results.[5] Generally, such assays involve stimulating cells with an agonist in the presence and absence of the antagonist (this compound) and then measuring the resulting cAMP levels using various commercial kits (e.g., ELISA, HTRF).
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathway of the 5-HT1D receptor and the workflow of the [³⁵S]GTPγS binding assay.
Caption: 5-HT1D Receptor Signaling Pathway Antagonized by this compound.
Caption: Experimental Workflow for the [³⁵S]GTPγS Binding Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
BRL-15572: A Technical Guide to its Historical Development and Core Experimental Protocols
Introduction: BRL-15572, chemically known as 3-[4-(3-chlorophenyl) piperazin-1-yl]-1,1-diphenyl-2-propanol, emerged in the mid-1990s as a significant pharmacological tool for differentiating between the closely related serotonin (B10506) receptor subtypes, 5-HT1B and 5-HT1D. Its development was a crucial step forward in understanding the specific physiological roles of these receptors. This technical guide provides an in-depth overview of the historical development of this compound, including its synthesis, key experimental data, and detailed protocols for the assays used in its characterization.
Rationale for Development and Discovery
The impetus for the development of this compound arose from the challenge of distinguishing the 5-HT1B and 5-HT1D receptors, which share a high degree of amino acid sequence homology and, consequently, a remarkably similar pharmacological profile.[1] Prior to the introduction of this compound and its counterpart, the selective 5-HT1B antagonist SB-216641, the lack of selective ligands hindered the precise elucidation of the individual functions of these two receptor subtypes. This compound was identified as a compound with a high affinity and significant selectivity for the human 5-HT1D receptor, thus providing researchers with a valuable tool for isolating and studying its specific effects.[1]
Chemical Synthesis
While the seminal publication by Price et al. (1997) does not provide a detailed synthesis protocol, the synthesis of analogous arylpiperazine derivatives typically involves a multi-step process. A plausible synthetic route for this compound, based on established organic chemistry principles for similar compounds, is outlined below. This should be considered a representative synthesis, as the exact proprietary method may differ.
A general synthesis for a related compound, 2-[3-{4-(3-chlorophenyl)-1-piperazinyl} propyl]-1,2,4-triazolo [4,3-a] pyridine-3-(2H)-one, involves the reaction of 1-(3-chlorophenyl)-piperazine hydrochloride with 1-bromo-3-chloropropane (B140262) in the presence of a base, followed by reaction with 1,2,4-triazolo[4,3-a]pyridin-3-(2H)-one.[2]
Pharmacological Profile
This compound is a potent and selective antagonist of the human 5-HT1D receptor. Its pharmacological characteristics have been primarily defined through a series of in vitro assays.
Receptor Binding Affinity
The affinity of this compound for various serotonin receptor subtypes was determined through radioligand binding assays. These studies demonstrated a significantly higher affinity for the 5-HT1D receptor compared to the 5-HT1B receptor and other serotonin receptor subtypes.
| Receptor Subtype | pKi | Selectivity vs. 5-HT1D |
| h5-HT1D | 7.9 | - |
| h5-HT1B | <6.0 | ~60-fold |
Table 1: Binding affinities (pKi) of this compound for human 5-HT1D and 5-HT1B receptors expressed in Chinese Hamster Ovary (CHO) cells.[1]
Functional Activity
Functional assays were crucial in characterizing the antagonist properties of this compound. These experiments, primarily [35S]GTPγS binding and cAMP accumulation assays, confirmed its ability to block the signaling cascade initiated by 5-HT1D receptor activation. Interestingly, in high receptor expression systems, this compound displayed partial agonist activity.[1]
| Assay | Receptor | pKB |
| cAMP Accumulation | h5-HT1D | 7.1 |
| cAMP Accumulation | h5-HT1B | <6.0 |
Table 2: Functional antagonist potencies (pKB) of this compound at human 5-HT1D and 5-HT1B receptors in a cAMP accumulation assay.[1]
Experimental Protocols
The following are detailed, representative protocols for the key in vitro assays used to characterize this compound. These are based on standard methodologies of the time and information gleaned from the abstracts of key publications.
Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a compound to a specific receptor using a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT1D receptor.
Materials:
-
Cell membranes from CHO cells stably expressing the human 5-HT1D receptor.
-
[3H]5-HT (Radioligand).
-
This compound (Test compound).
-
Serotonin (for determining non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[3]
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the h5-HT1D receptor in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C. On the day of the assay, thaw and resuspend the membranes in the final assay buffer.[3]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[3]
-
150 µL of the membrane preparation (containing 50-120 µg of protein).
-
50 µL of varying concentrations of this compound.
-
50 µL of [3H]5-HT at a concentration near its Kd.
-
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.[3]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine (PEI). Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]5-HT (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor of interest.
Objective: To determine the functional potency of this compound as an antagonist at the 5-HT1D receptor.
Materials:
-
Cell membranes from CHO cells expressing the h5-HT1D receptor.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
5-HT (Agonist).
-
This compound (Test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Pre-incubation: In a 96-well plate, pre-incubate the cell membranes with varying concentrations of this compound and a fixed concentration of 5-HT in the assay buffer containing GDP for 30 minutes at 30°C.
-
Initiation of Reaction: Start the reaction by adding [35S]GTPγS to each well.
-
Incubation: Incubate the plate for a further 30 minutes at 30°C.
-
Termination and Filtration: Stop the reaction by rapid vacuum filtration through glass fiber filters and wash with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the ability of this compound to inhibit the 5-HT-stimulated increase in [35S]GTPγS binding. Calculate the pKB value from the concentration-response curves.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of 5-HT1D receptor activation.
Objective: To determine the functional antagonist potency of this compound by measuring its effect on forskolin-stimulated cAMP accumulation.
Materials:
-
Whole CHO cells expressing the h5-HT1D receptor.
-
Forskolin (an adenylyl cyclase activator).
-
5-HT (Agonist).
-
This compound (Test compound).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA-based or other formats).
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Plate CHO cells expressing the h5-HT1D receptor in 96-well plates and grow to near confluence.
-
Pre-treatment: Pre-treat the cells with the phosphodiesterase inhibitor for a short period.
-
Incubation: Add varying concentrations of this compound, followed by a fixed concentration of 5-HT and forskolin. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Determine the ability of this compound to reverse the 5-HT-mediated inhibition of forskolin-stimulated cAMP accumulation. Calculate the pKB value from the concentration-response curves.
In Vivo Studies
The selectivity of this compound has made it a valuable tool for in vivo investigations into the role of the 5-HT1D receptor. One key area of research has been its effect on neurotransmitter release, particularly glutamate, in the brain. In vivo microdialysis studies in animal models can be used to assess these effects.
Metabolism and Pharmacokinetics
This compound belongs to the arylpiperazine class of compounds. The metabolism of arylpiperazines generally involves N-dealkylation and hydroxylation, primarily mediated by cytochrome P450 enzymes such as CYP3A4 and CYP2D6. Specific pharmacokinetic parameters for this compound, such as its half-life, bioavailability, and major metabolites, would require dedicated studies that are not extensively detailed in the initial characterization papers.
Conclusion
This compound was a landmark compound in serotonin pharmacology, providing researchers with an essential tool to dissect the distinct functions of the 5-HT1B and 5-HT1D receptors. Its historical development, driven by the need for receptor subtype selectivity, and its characterization through a suite of in vitro assays, laid the groundwork for a more nuanced understanding of serotonergic neurotransmission. The experimental protocols detailed in this guide provide a framework for the fundamental techniques employed in the evaluation of such targeted pharmacological agents.
References
Methodological & Application
BRL-15572 Experimental Protocol: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for BRL-15572, a selective antagonist for the serotonin (B10506) 5-HT1D receptor. This document details the methodologies for key in vitro and in vivo experiments, presents quantitative data in a structured format, and includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's pharmacological profile.
Introduction
This compound is a potent and selective antagonist of the human 5-HT1D receptor, demonstrating approximately 60-fold selectivity over the closely related 5-HT1B receptor. This selectivity makes this compound a valuable pharmacological tool for discriminating between the functions of these two receptor subtypes. The 5-HT1D receptor, a G protein-coupled receptor (GPCR), is primarily expressed in the central nervous system and is implicated in various physiological processes, including the modulation of neurotransmitter release, such as glutamate, and the regulation of cerebral blood pressure. Its role in the pathophysiology of migraine headaches has been a significant area of research.
Quantitative Data Summary
The following tables summarize the binding affinities and functional activities of this compound for various serotonin receptor subtypes.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | pKi | Selectivity (fold) vs. 5-HT1B |
| h5-HT1D | 7.9 | 60 |
| h5-HT1B | <6.0 | - |
| h5-HT1A | 7.7 | - |
| h5-HT2B | 7.4 | - |
| h5-HT2A | 6.6 | - |
| h5-HT7 | 6.3 | - |
| h5-HT2C | 6.2 | - |
| h5-HT1F | 6.0 | - |
| h5-HT6 | 5.9 | - |
| h5-HT1E | 5.2 | - |
Table 2: Functional Activity of this compound
| Assay | Receptor | Parameter | Value |
| [³⁵S]GTPγS Binding | h5-HT1D | pEC₅₀ | 8.1 |
| cAMP Accumulation | h5-HT1D | pK₋B | 7.1 |
| cAMP Accumulation | h5-HT1B | pK₋B | <6.0 |
Signaling Pathway
The 5-HT1D receptor is a Gi/o-coupled GPCR. Upon agonist binding, the receptor activates the heterotrimeric G protein, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of other downstream effectors, including ion channels and kinases such as mitogen-activated protein kinase (MAPK).
Caption: 5-HT1D Receptor Signaling Pathway.
Experimental Protocols
In Vitro Functional Assay: [³⁵S]GTPγS Binding
This protocol details the measurement of G protein activation in response to 5-HT1D receptor stimulation using a [³⁵S]GTPγS binding assay in membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1D receptor (CHO-h5-HT1D).
1. Materials and Reagents:
-
CHO-h5-HT1D cell pellets
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA, with protease inhibitors
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM Ascorbic Acid (pH 7.4)
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Guanosine 5'-diphosphate (GDP)
-
Unlabeled GTPγS
-
This compound
-
5-HT (Serotonin)
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
2. Cell Membrane Preparation:
-
Thaw the CHO-h5-HT1D cell pellet on ice.
-
Resuspend the pellet in ice-cold Membrane Preparation Buffer.
-
Homogenize the cell suspension using a handheld homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane preparation in aliquots at -80°C.
3. [³⁵S]GTPγS Binding Assay Protocol:
-
Thaw the CHO-h5-HT1D membrane aliquots on ice.
-
Prepare a master mix containing Assay Buffer, GDP (final concentration 10 µM), and the desired concentration of this compound or vehicle.
-
Add 50 µL of the master mix to each well of a 96-well plate.
-
Add 25 µL of either buffer (for basal binding), 5-HT (agonist), or unlabeled GTPγS (for non-specific binding, final concentration 10 µM) to the appropriate wells.
-
Add 25 µL of membrane suspension (typically 5-20 µg of protein per well) to all wells.
-
Pre-incubate the plate at 30°C for 30 minutes with gentle agitation.
-
Initiate the binding reaction by adding 25 µL of [³⁵S]GTPγS (final concentration 0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For antagonist studies, plot the % stimulation of [³⁵S]GTPγS binding against the concentration of 5-HT in the presence and absence of this compound to determine the pKB value.
Caption: [³⁵S]GTPγS Binding Assay Workflow.
In Vivo Assessment of Neurotransmitter Release: Microdialysis in Rats
This protocol describes a general framework for assessing the effect of this compound on neurotransmitter (e.g., glutamate) release in a specific brain region of anesthetized rats using in vivo microdialysis.
1. Animals:
-
Male Sprague-Dawley rats (250-300 g)
-
Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
2. Materials and Reagents:
-
This compound
-
Vehicle (e.g., saline with a small percentage of DMSO and Tween 80)
-
Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture)
-
Stereotaxic apparatus
-
Microdialysis probes (with a molecular weight cut-off appropriate for the neurotransmitter of interest)
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
Analytical system for neurotransmitter quantification (e.g., HPLC with fluorescence or mass spectrometry detection)
3. Surgical Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Expose the skull and drill a small burr hole over the target brain region (e.g., prefrontal cortex or striatum) based on stereotaxic coordinates.
-
Slowly lower the microdialysis probe into the target brain region.
-
Secure the probe to the skull with dental cement.
4. Microdialysis Procedure:
-
Allow the animal to recover from surgery for at least 24 hours before the experiment.
-
On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant or preservative if necessary.
-
After collecting several baseline samples, administer this compound (e.g., via intraperitoneal injection) or its vehicle.
-
Continue collecting dialysate samples for several hours post-administration to monitor changes in neurotransmitter levels.
-
At the end of the experiment, euthanize the animal and verify the placement of the microdialysis probe through histological analysis.
5. Sample Analysis and Data Interpretation:
-
Quantify the concentration of the neurotransmitter in the dialysate samples using the appropriate analytical method.
-
Express the neurotransmitter concentrations as a percentage of the average baseline levels.
-
Compare the time course of neurotransmitter release between the this compound-treated and vehicle-treated groups to determine the effect of the compound.
Conclusion
The experimental protocols outlined in these application notes provide a robust framework for the pharmacological characterization of this compound. The provided data and methodologies will aid researchers in designing and executing experiments to further elucidate the role of the 5-HT1D receptor in various physiological and pathological conditions. The selectivity profile of this compound makes it an invaluable tool for dissecting the specific contributions of the 5-HT1D receptor in complex biological systems.
BRL-15572: Application Notes for GTPγS Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-15572 is a selective antagonist for the serotonin (B10506) 5-HT1D receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including the modulation of neurotransmitter release.[1] Its ability to discriminate between the 5-HT1D and the closely related 5-HT1B receptor subtypes makes it a valuable pharmacological tool for studying the specific functions of the 5-HT1D receptor.[1][2] The GTPγS binding assay is a functional method used to characterize the interaction of ligands like this compound with GPCRs. This assay measures the initial step in G-protein activation, providing a direct assessment of the functional consequences of ligand binding.[3][4]
This document provides detailed protocols and data for utilizing this compound in GTPγS binding assays to determine its antagonist properties at the human 5-HT1D receptor.
Data Presentation
The following table summarizes the binding affinity and functional potency of this compound for various serotonin receptor subtypes. This data is crucial for designing experiments and interpreting results.
| Receptor Subtype | Parameter | Value | Notes |
| h5-HT1D | pKi | 7.9 | Binding affinity determined in CHO cells expressing the human receptor.[2][3] |
| Ki | 13 nM | ||
| pEC50 | 8.1 | Partial agonist activity observed in a [35S]GTPγS binding assay.[3][5] | |
| pKB | 7.1 | Antagonist affinity determined in a cAMP accumulation assay.[2][6] | |
| h5-HT1B | pKi | 6.1 | Demonstrates ~60-fold selectivity for 5-HT1D over 5-HT1B.[2][6] |
| h5-HT1A | pKi | 7.7 | Shows notable affinity for the 5-HT1A receptor.[6] |
| h5-HT2B | pKi | 7.4 | Shows notable affinity for the 5-HT2B receptor.[6] |
| h5-HT1E | pKi | 5.2 | |
| h5-HT1F | pKi | 6.0 | |
| h5-HT2A | pKi | 6.6 | |
| h5-HT2C | pKi | 6.2 | |
| h5-HT6 | pKi | 5.9 | |
| h5-HT7 | pKi | 6.3 |
Signaling Pathway
The 5-HT1D receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, acting as an antagonist, binds to the receptor and prevents this agonist-induced signaling cascade.
Figure 1. 5-HT1D Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Protocols
[35S]GTPγS Binding Assay for this compound Antagonist Affinity
This protocol details the procedure to determine the antagonist affinity (pA2 or KB) of this compound at the human 5-HT1D receptor using a filtration-based [35S]GTPγS binding assay.
1. Materials and Reagents
-
Cell Membranes: CHO or HEK293 cells stably expressing the human 5-HT1D receptor.
-
Radioligand: [35S]GTPγS (specific activity >1000 Ci/mmol).
-
Agonist: 5-HT (Serotonin) or a selective 5-HT1D agonist (e.g., Sumatriptan).
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled GTPγS.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Scintillation Cocktail.
-
GF/C glass fiber filters.
-
96-well plates.
2. Assay Procedure
-
Membrane Preparation: Prepare cell membranes expressing the 5-HT1D receptor using standard cell harvesting and homogenization techniques. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a range of concentrations of the agonist (e.g., 5-HT) to generate a dose-response curve. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
Dilute the [³⁵S]GTPγS in assay buffer to a final concentration of 0.1-0.5 nM.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, cell membranes (5-20 µg protein/well), the agonist at a fixed concentration (typically its EC₈₀), and varying concentrations of this compound.
-
Basal Binding: Add assay buffer, cell membranes, and this compound (without agonist).
-
Non-specific Binding: Add assay buffer, cell membranes, and 10 µM unlabeled GTPγS.
-
-
Incubation:
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS to all wells.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through GF/C filters using a cell harvester.
-
Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters.
-
Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Construct a dose-response curve for the agonist in the presence and absence of different concentrations of this compound.
-
Perform a Schild analysis to determine the pA₂ value for this compound, which represents its antagonist affinity. This analysis will also indicate whether the antagonism is competitive.
Experimental Workflow
The following diagram illustrates the key steps in the [35S]GTPγS binding assay using the filtration method.
Figure 2. Experimental workflow for the [35S]GTPγS filtration binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: BRL-15572 cAMP Accumulation Assay for the 5-HT1A Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-15572 is a pharmacological research chemical that has been characterized as a 5-HT1D receptor antagonist.[1][2][3][4] It also exhibits a notable binding affinity for the human 5-HT1A receptor, with a reported pKi of 7.7.[2] This affinity suggests that this compound may act as an antagonist at this receptor subtype as well. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins.[5] Activation of the 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
These application notes provide a detailed protocol for a cAMP accumulation assay to characterize the antagonist activity of this compound at the 5-HT1A receptor. The assay is based on the principle of stimulating adenylyl cyclase with forskolin (B1673556) to increase basal cAMP levels and then measuring the ability of a 5-HT1A receptor agonist to inhibit this forskolin-stimulated cAMP production. An antagonist, such as potentially this compound, will counteract the inhibitory effect of the agonist.
It is important to note that while this compound has a documented affinity for the 5-HT1A receptor, it also shows considerable affinity for the 5-HT2B receptor, which may limit its utility as a highly selective pharmacological tool in certain experimental systems.[2]
Data Presentation
The following table summarizes the known binding and functional data for this compound at various serotonin (B10506) receptor subtypes.
| Receptor Subtype | Ligand | Assay Type | Species | Value |
| 5-HT1A | This compound | Binding Affinity (pKi) | Human | 7.7 [2] |
| 5-HT1B | This compound | Antagonist Potency (pKB) | Human | <6[6] |
| 5-HT1D | This compound | Binding Affinity (pKi) | Human | 7.9[1][2][3] |
| 5-HT1D | This compound | Antagonist Potency (pKB) | Human | 7.1[2][6] |
Signaling Pathway and Assay Principle
The following diagram illustrates the signaling pathway of the 5-HT1A receptor and the principle of the cAMP accumulation assay for antagonist screening.
Experimental Protocols
Principle
This protocol describes a competitive immunoassay to measure intracellular cAMP levels in whole cells expressing the 5-HT1A receptor. The assay is performed in the presence of forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP. A known 5-HT1A agonist is then added to inhibit this cAMP production. The antagonist activity of this compound is determined by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
Materials and Reagents
-
Cell Line: A recombinant cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Cell Culture Medium: Appropriate growth medium for the chosen cell line (e.g., DMEM or Ham's F-12) supplemented with fetal bovine serum (FBS), antibiotics, and any necessary selection agents.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium, supplemented with a phosphodiesterase (PDE) inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
5-HT1A Receptor Agonist: 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) or another suitable 5-HT1A agonist.
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Cell Culture Plates: 96-well or 384-well white, opaque plates suitable for luminescence or fluorescence detection.
-
Reagents for Cell Detachment (for adherent cells): Trypsin-EDTA or a non-enzymatic cell dissociation solution.
Experimental Workflow
The following diagram outlines the key steps in the this compound cAMP accumulation assay.
Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Culture the 5-HT1A receptor-expressing cells in their recommended growth medium until they reach approximately 80-90% confluency.
-
For adherent cells, detach them using a suitable method, resuspend in fresh medium, and determine the cell density.
-
Seed the cells into a 96-well or 384-well assay plate at a predetermined optimal density. The optimal cell number should be determined empirically to ensure a robust assay window.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Assay Preparation:
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should be chosen to span the expected potency of the compound.
-
Prepare a solution of the 5-HT1A agonist (e.g., 8-OH-DPAT) in assay buffer at a concentration that gives approximately 80% of its maximal inhibition (EC80). The EC80 concentration should be determined from a prior agonist dose-response experiment.
-
Prepare a solution of forskolin in assay buffer. The optimal concentration of forskolin should be determined empirically to provide a submaximal stimulation of cAMP production, allowing for a clear window to observe inhibition.
-
-
Antagonist Pre-incubation:
-
Carefully remove the cell culture medium from the assay plate.
-
Wash the cells once with assay buffer.
-
Add the desired volume of the this compound dilutions (or vehicle for control wells) to the appropriate wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Agonist and Forskolin Stimulation:
-
To the wells already containing this compound or vehicle, add the solution containing the 5-HT1A agonist (at its EC80 concentration) and forskolin.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Following the stimulation period, lyse the cells according to the instructions provided with the chosen cAMP detection kit. This step releases the intracellular cAMP.
-
Add the detection reagents from the cAMP assay kit to the wells.
-
Incubate the plate for the recommended time at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader compatible with the assay kit.
-
The raw data will be inversely proportional to the amount of cAMP in the well.
-
Construct a dose-response curve by plotting the signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
The antagonist potency (pKB) can be calculated from the IC50 value using the Cheng-Prusoff equation:
-
KB = IC50 / (1 + ([Agonist] / EC50 of Agonist))
-
pKB = -log(KB)
-
-
Conclusion
This document provides a comprehensive guide for performing a cAMP accumulation assay to characterize the antagonist activity of this compound at the 5-HT1A receptor. Due to the known affinity of this compound for other serotonin receptor subtypes, it is recommended to perform counter-screening against these receptors to fully understand its selectivity profile. The provided protocols and diagrams serve as a foundation for researchers to design and execute robust experiments to investigate the functional properties of this compound and other potential 5-HT1A receptor modulators.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
BRL-15572 In Vivo Application Notes and Protocols for Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-15572 is a selective antagonist of the serotonin (B10506) 5-HT1D receptor, demonstrating a 60-fold higher affinity for the 5-HT1D subtype over the closely related 5-HT1B receptor. This selectivity makes this compound a valuable pharmacological tool for investigating the specific roles of the 5-HT1D receptor in various physiological and pathological processes. These application notes provide a summary of reported in vivo dosages of this compound in rodent models and detailed protocols for its administration in different experimental paradigms.
Quantitative Data Summary
The following table summarizes the reported in vivo dosages of this compound in rodent models. It is crucial to note that the optimal dose for a specific study will depend on the animal model, the research question, and the experimental endpoints.
| Animal Model | Administration Route | Dosage Range | Application | Reference |
| Diabetic Rat | Intravenous (i.v.) | 1 - 2 mg/kg | Investigation of effects on vagally induced bradycardia | [1] |
| Rat | Intraperitoneal (i.p.) | 0.3 - 100.0 mg/kg | Formalin-induced inflammatory pain model | MedchemExpress Product Information |
| Guinea Pig | Intraperitoneal (i.p.) | 0.1 - 10 mg/kg | Study of effects on body temperature | MedchemExpress Product Information |
Signaling Pathway
The 5-HT1D receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is coupled to the inhibitory G-protein, Gi/o. Upon activation by its endogenous ligand, serotonin, or antagonism by molecules like this compound, the subsequent signaling cascade is modulated. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3]
Experimental Protocols
Intravenous Administration in a Diabetic Rat Model
This protocol is adapted from studies investigating the cardiovascular effects of 5-HT1D receptor modulation in diabetic rats.[1]
Objective: To assess the effect of this compound on vagally induced bradycardia in anesthetized diabetic rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, phosphate-buffered saline)
-
Male Wistar rats (or other appropriate strain)
-
Streptozotocin (STZ) for diabetes induction
-
Anesthetic (e.g., urethane)
-
Surgical instruments for catheterization
-
Data acquisition system for monitoring heart rate
Procedure:
-
Induction of Diabetes (if applicable):
-
Induce diabetes in rats via a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate (B86180) buffer.
-
Confirm diabetes by measuring blood glucose levels 48-72 hours post-injection. Animals with blood glucose levels >250 mg/dL are typically considered diabetic.
-
-
Animal Preparation:
-
Anesthetize the diabetic rat (e.g., with urethane).
-
Cannulate the jugular vein for intravenous drug administration.
-
Cannulate the carotid artery for blood pressure and heart rate monitoring.
-
-
This compound Administration:
-
Dissolve this compound in the chosen vehicle to the desired concentration.
-
Administer this compound intravenously at a dose of 1 or 2 mg/kg.
-
The volume of administration should be kept low (e.g., 1 ml/kg) to avoid hemodynamic effects.
-
-
Experimental Measurement:
-
After a stabilization period post-drug administration, electrically stimulate the vagus nerve to induce bradycardia.
-
Record and compare the change in heart rate before and after this compound administration.
-
Intraperitoneal Administration in a Rat Formalin-Induced Pain Model
This protocol is based on the common methodology of the formalin test to assess the analgesic potential of compounds.
Objective: To evaluate the effect of this compound on nociceptive behavior in a model of inflammatory pain.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO, or a mixture)
-
Male Sprague-Dawley or Wistar rats
-
Formalin solution (e.g., 5% in saline)
-
Observation chambers with mirrors for unobstructed viewing
-
Timer and video recording equipment (optional)
Procedure:
-
Animal Acclimation:
-
Acclimate the rats to the observation chambers for at least 30 minutes before the experiment.
-
-
This compound Administration:
-
Prepare a solution of this compound in the chosen vehicle. The wide dosage range (0.3 - 100.0 mg/kg) suggests a dose-response study may be necessary to determine the effective dose.
-
Administer the this compound solution via intraperitoneal injection. The volume should typically be in the range of 1-5 ml/kg.
-
Allow for a pre-treatment period (e.g., 30-60 minutes) for the drug to be absorbed and distributed.
-
-
Formalin Injection:
-
Inject a small volume (e.g., 50 µl) of 5% formalin solution subcutaneously into the plantar surface of one of the hind paws.
-
-
Behavioral Observation:
-
Immediately after the formalin injection, place the rat back into the observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw over a set period (e.g., 60 minutes). The response is typically biphasic (early phase: 0-5 minutes; late phase: 15-60 minutes).
-
Intraperitoneal Administration in a Guinea Pig Thermoregulation Study
This protocol is designed to assess the central effects of this compound on body temperature.
Objective: To determine the effect of this compound on core body temperature in guinea pigs.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Male Dunkin-Hartley guinea pigs (or other appropriate strain)
-
Rectal thermometer or other device for measuring core body temperature
-
Animal scale
Procedure:
-
Baseline Temperature Measurement:
-
Gently restrain the guinea pig and measure its baseline core body temperature.
-
-
This compound Administration:
-
Prepare a solution of this compound in the chosen vehicle.
-
Administer this compound via intraperitoneal injection at a dose within the range of 0.1 - 10 mg/kg. The injection volume should be appropriate for the size of the animal (e.g., 1-2 ml/kg).
-
-
Temperature Monitoring:
-
Measure the core body temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after drug administration.
-
Continue monitoring until the body temperature returns to baseline or for a predetermined duration.
-
References
Application Notes and Protocols for BRL-15572 in the Study of the Trigeminal Nucleus Caudalis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BRL-15572, a selective 5-HT1D receptor antagonist, in preclinical research focused on the trigeminal nucleus caudalis (TNC). This region of the brainstem is a critical site for processing orofacial pain, making it a key target for novel analgesics.
Introduction to this compound
This compound is a potent and selective antagonist of the serotonin (B10506) 1D (5-HT1D) receptor. Its utility in neuroscience research stems from its ability to pharmacologically dissect the role of this specific receptor subtype in various physiological and pathological processes, particularly in the context of pain and migraine. The 5-HT1D receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is coupled to Gi/o proteins. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In the trigeminal system, 5-HT1D receptors are expressed on trigeminal ganglion neurons and their central terminals in the TNC, where they are thought to modulate the release of nociceptive neurotransmitters such as calcitonin gene-related peptide (CGRP) and substance P.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound, providing a clear reference for its binding affinity, functional activity, and selectivity.
Table 1: Binding Affinity of this compound for Human Serotonin Receptors
| Receptor Subtype | pKi | Ki (nM) | Selectivity vs. 5-HT1D |
| 5-HT1D | 7.9 | 12.6 | - |
| 5-HT1B | 6.1 | 794.3 | 63-fold |
| 5-HT1A | 7.7 | 20.0 | 0.6-fold |
| 5-HT2B | 7.4 | 39.8 | 3.2-fold |
Data compiled from multiple sources.
Table 2: Functional Activity of this compound at Human 5-HT1D Receptors
| Assay | Parameter | Value |
| [³⁵S]GTPγS Binding | pEC₅₀ | 8.1 |
| cAMP Accumulation | pK₋B | 7.1 |
Data represents functional antagonism in recombinant cell systems.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental design, the following diagrams are provided.
BRL-15572: Application Notes and Protocols for Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-15572 is a potent and selective antagonist of the serotonin (B10506) 5-HT1D receptor subtype. Its high affinity and approximately 60-fold selectivity over the closely related 5-HT1B receptor make it a valuable pharmacological tool for elucidating the physiological and pathological roles of 5-HT1D receptors in the central and peripheral nervous systems.[1] This document provides detailed application notes and protocols for the use of this compound in electrophysiological studies, enabling researchers to investigate its effects on neuronal excitability, synaptic transmission, and ion channel function.
The 5-HT1D receptor is a G-protein coupled receptor that primarily functions as a presynaptic inhibitory autoreceptor and heteroreceptor, modulating the release of serotonin and other neurotransmitters, such as glutamate.[1] By blocking the activation of these receptors, this compound is expected to increase neurotransmitter release, thereby providing a means to study the downstream effects of enhanced synaptic transmission.
Data Presentation
The following table summarizes the key pharmacological data for this compound, which is essential for designing and interpreting electrophysiology experiments.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (pKi) | 7.9 | Human 5-HT1D receptors expressed in CHO cells | [2] |
| Selectivity | ~60-fold higher affinity for 5-HT1D over 5-HT1B receptors | Human receptors expressed in CHO cells | [2] |
| Functional Activity | Partial agonist in [35S]GTPγS binding and cAMP accumulation assays | Recombinant human 5-HT1D receptors | [2] |
| pEC50 in [35S]GTPγS assay | 8.1 | h5-HT1D receptors in CHO cell membranes | [3] |
| pKB in cAMP assay | 7.1 | h5-HT1D receptors | [2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of the 5-HT1D receptor and a typical experimental workflow for studying the effects of this compound using patch-clamp electrophysiology.
References
- 1. Role of 5-HT1 receptor subtypes in the modulation of pain and synaptic transmission in rat spinal superficial dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of 5-HT(1) receptor subtypes in the modulation of pain and synaptic transmission in rat spinal superficial dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
BRL-15572: Application Notes and Protocols for In Vitro 5-HT1A Receptor Antagonism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of BRL-15572 in in vitro experiments targeting the 5-hydroxytryptamine-1A (5-HT1A) receptor. Detailed protocols for key assays are provided to ensure robust and reproducible results.
Introduction to this compound
This compound is a pharmacological tool primarily recognized as a selective antagonist for the 5-HT1D receptor. However, it also exhibits a notable affinity for the 5-HT1A receptor, making it a valuable compound for studying the role of this receptor subtype in various cellular processes.[1][2] Its ability to block the effects of 5-HT1A receptor activation allows researchers to investigate the downstream signaling pathways and physiological functions mediated by this receptor.
Data Presentation: Quantitative Profile of this compound
The following table summarizes the binding affinities of this compound for various serotonin (B10506) (5-HT) receptor subtypes. This data is crucial for designing experiments and interpreting results, particularly concerning selectivity.
| Receptor Subtype | Binding Affinity (pKi) | Reference |
| h5-HT1A | 7.7 | [1] |
| h5-HT1B | 6.1 | [1] |
| h5-HT1D | 7.9 | [3] |
| h5-HT1E | 5.2 | [1] |
| h5-HT1F | 6.0 | [1] |
| h5-HT2A | 6.6 | [1] |
| h5-HT2B | 7.4 | [1] |
| h5-HT2C | 6.2 | [1] |
| h5-HT6 | 5.9 | [1] |
| h5-HT7 | 6.3 | [1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Preparation of this compound Stock Solutions
Proper preparation and storage of this compound are critical for maintaining its stability and ensuring accurate experimental outcomes.
Solubility:
Stock Solution Preparation (10 mM in DMSO):
-
Accurately weigh the required amount of this compound hydrochloride (Molecular Weight: 443.42 g/mol ).[4]
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
Storage and Stability:
-
Store stock solutions at -20°C for up to one month.[5] For longer-term storage, -80°C is recommended.
-
Before use, equilibrate the stock solution to room temperature and ensure no precipitation is visible.[5]
Experimental Protocols
Protocol 1: 5-HT1A Receptor Radioligand Binding Assay
This protocol details a competitive binding assay to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]WAY-100635 (a selective 5-HT1A antagonist).
-
Non-specific binding control: 10 µM Serotonin (5-HT).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
This compound serial dilutions.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the 5-HT1A receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer.
-
50 µL of this compound at various concentrations (or vehicle for total binding, or 10 µM 5-HT for non-specific binding).
-
50 µL of [³H]WAY-100635 at a final concentration at or below its Kd (typically 0.5-2 nM).
-
100 µL of the cell membrane preparation (the amount of protein per well should be optimized).
-
-
Incubation: Incubate the plate at 37°C for 60-120 minutes with gentle agitation to reach binding equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold Assay Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mat, add scintillation cocktail to each filter, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for 5-HT1A Receptor Antagonism
This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of 5-HT1A receptor activation.
Materials:
-
A cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).
-
Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[7]
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT or Serotonin).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
This compound serial dilutions.
-
A commercial cAMP detection kit (e.g., TR-FRET, HTRF, or AlphaScreen).[7][8]
-
384-well white, opaque microplates.
Procedure:
-
Cell Preparation: Culture cells to approximately 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in Assay Buffer at the desired density.
-
Assay Setup:
-
Dispense the cell suspension into the wells of the 384-well plate.
-
Add this compound at various concentrations and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Add the 5-HT1A agonist at a concentration that gives a submaximal response (EC80) to all wells except the basal control.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
-
Incubation: Incubate the plate at room temperature or 37°C for 30-60 minutes.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced response.
-
Mandatory Visualizations
Caption: 5-HT1A Receptor Signaling Pathway Antagonized by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. BRL 15572 hydrochloride | 5-HT1D receptor antagonist | Hello Bio [hellobio.com]
- 6. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for BRL-15572 Solubility
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRL-15572 is a selective antagonist for the serotonin (B10506) receptor subtype 5-HT1D.[1] It demonstrates approximately 60-fold selectivity over the closely related 5-HT1B receptor, making it a valuable tool for differentiating the functions of these receptor subtypes.[1][2] This document provides detailed information and protocols for dissolving this compound in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS), to aid in experimental design and execution.
Data Presentation: Solubility of this compound
The solubility of this compound can vary depending on its salt form (hydrochloride vs. dihydrochloride). The following table summarizes the reported solubility data in DMSO and aqueous solutions.
| Compound Form | Solvent | Reported Solubility | Molar Concentration (approx.) | Conditions/Notes | Citations |
| This compound hydrochloride | DMSO | 10 mM | 10 mM | [3] | |
| This compound dihydrochloride (B599025) | DMSO | 250 mg/mL | 521 mM | Requires sonication. Use of fresh DMSO is recommended as hygroscopic DMSO can reduce solubility. | [4] |
| This compound dihydrochloride | DMSO | 96 mg/mL | 200 mM | Use of fresh DMSO is recommended. | [2] |
| This compound | DMSO | 81 mg/mL | 199 mM | Use of fresh DMSO is recommended. | [5] |
| This compound dihydrochloride | DMSO | 30 mg/mL | 62.5 mM | [6][7] | |
| This compound dihydrochloride | DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 1.04 mM | [6][7] | |
| This compound dihydrochloride | Water | 2 mg/mL | 4.17 mM | Requires sonication, warming, and heating to 60°C. | [4] |
| This compound | Water | Insoluble | - | [2][5] |
Note: The molecular weight of this compound (free base) is approximately 406.95 g/mol , this compound hydrochloride is approximately 443.42 g/mol , and this compound dihydrochloride is approximately 479.87 g/mol . Always refer to the batch-specific molecular weight provided on the product's certificate of analysis for precise calculations.
Experimental Protocols
1. Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution of this compound dihydrochloride, which can be further diluted in aqueous media for final experimental concentrations.
Materials:
-
This compound dihydrochloride
-
Anhydrous/freshly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound dihydrochloride in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh DMSO to achieve the target concentration (e.g., for a 250 mg/mL solution, add 1 mL of DMSO to 250 mg of the compound).
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Sonication: Place the tube in a sonicator bath. Sonicate the solution until the compound is completely dissolved.[4] This may take several minutes. Visually inspect the solution to ensure no solid particles remain. For compounds that are difficult to dissolve, gentle warming (up to 60°C) can be applied in conjunction with sonication.[4]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.[4]
2. Preparation of a Working Solution in PBS (from DMSO stock)
Due to the low solubility of this compound in aqueous solutions, it is recommended to first prepare a concentrated stock in DMSO and then dilute it into PBS. Direct dissolution in PBS is not recommended.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile conical tubes or appropriate containers
Procedure:
-
Pre-warm PBS: If necessary for your experimental conditions, warm the PBS to the desired temperature (e.g., 37°C).
-
Dilution: While vortexing the PBS, slowly add the required volume of the this compound DMSO stock solution to achieve the final desired concentration. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to minimize precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically ≤ 0.5%).
-
Usage: Use the freshly prepared working solution immediately for optimal results.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound acts as an antagonist at the 5-HT1D receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. BRL 15572 hydrochloride | 5-HT1D receptor antagonist | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. BRL 15572 | CAS 193611-72-2 | Cayman Chemical | Biomol.com [biomol.com]
BRL-15572 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-15572 is a potent and selective antagonist of the serotonin (B10506) receptor subtype 5-HT1D.[1][2] It demonstrates significantly higher affinity for the h5-HT1D receptor compared to the h5-HT1B receptor, with a selectivity of approximately 60-fold.[2][3][4][5] This selectivity makes this compound a valuable pharmacological tool for distinguishing between the functions of these two closely related serotonin receptor subtypes.[1][2] Its utility has been demonstrated in studying neurotransmitter release, such as glutamate, and in investigating the pathophysiology of conditions like migraine headaches.[1]
These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for in vitro research applications.
Chemical and Physical Properties
This compound is available in different salt forms, primarily as the hydrochloride and dihydrochloride (B599025) salt. It is crucial to note the specific form of the compound as the molecular weight will differ, which is critical for accurate molar concentration calculations.
| Property | This compound | This compound Dihydrochloride |
| Molecular Formula | C₂₅H₂₇ClN₂O | C₂₅H₂₇ClN₂O · 2HCl |
| Molecular Weight | 406.95 g/mol [6] | 479.87 g/mol [3][4] |
| Appearance | Solid | White to off-white solid[4] |
Solubility
The solubility of this compound can vary depending on the solvent and the salt form of the compound. It is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.
| Solvent | This compound Solubility | This compound Dihydrochloride Solubility |
| DMSO | ~81-96 mg/mL[3][6] | ~250 mg/mL (requires sonication)[4] |
| Ethanol | ~40 mg/mL[3] | ~1 mg/mL[7] |
| Water | Insoluble[3][6] | ~2 mg/mL (requires sonication and warming)[4] |
| DMF | Not specified | ~30 mg/mL[7] |
| DMSO:PBS (pH 7.2) (1:1) | Not specified | ~0.5 mg/mL[7] |
Note: The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce the solubility of the compound.[3][4][6]
Stock Solution Preparation Protocol
This protocol provides a method for preparing a 10 mM stock solution of this compound dihydrochloride in DMSO.
Materials:
-
This compound dihydrochloride (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound dihydrochloride powder to reach room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound dihydrochloride using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.799 mg of the compound (Molecular Weight: 479.87 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM stock solution, if you weighed 4.799 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication may be necessary to achieve full dissolution, especially at higher concentrations.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3][6]
-
Storage: Store the aliquots as recommended in the storage section below.
Caption: Workflow for this compound Stock Solution Preparation.
Storage and Stability
Proper storage of this compound is essential to maintain its stability and activity.
| Form | Storage Temperature | Stability |
| Powder | -20°C | Up to 3 years[3][6] |
| +4°C (desiccated) | Recommended by some suppliers[5] | |
| Stock Solution in DMSO | -80°C | Up to 1 year[3][6] (or 6 months[4]) |
| -20°C | Up to 1 month[3][4][5][6] |
Key Storage Recommendations:
-
Powder: Store in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Aliquoting is strongly recommended to avoid repeated freeze-thaw cycles which can degrade the compound.[3][6] When retrieving an aliquot for use, allow it to thaw completely and equilibrate to room temperature before opening.
Mechanism of Action and Signaling Pathway
This compound acts as a selective antagonist at the 5-HT1D receptor.[3][4][8] The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound blocks the effects of serotonin (5-HT) and other 5-HT1D agonists, thereby preventing the downstream signaling cascade. While this compound is primarily an antagonist, some studies have shown it can act as a partial agonist in certain experimental systems, such as in [³⁵S]GTPγS binding assays.[2][7]
Caption: this compound antagonism of the 5-HT1D receptor pathway.
Experimental Protocol: In Vitro [³⁵S]GTPγS Binding Assay
This protocol is a generalized example of how this compound can be used to study G-protein activation.
Objective: To determine the effect of this compound on 5-HT1D receptor-mediated G-protein activation.
Materials:
-
Cell membranes expressing the human 5-HT1D receptor
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Serotonin (5-HT) for stimulation
-
Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM Ascorbic Acid)
-
GDP (Guanosine diphosphate)
-
[³⁵S]GTPγS (radiolabeled GTP analog)
-
Unlabeled GTPγS for non-specific binding determination
-
96-well plates
-
Scintillation counter and vials
Procedure:
-
Prepare Reagents: Dilute the this compound stock solution to the desired final concentrations in the assay buffer. Also, prepare solutions of 5-HT, GDP, and [³⁵S]GTPγS.
-
Pre-incubation: In a 96-well plate, add cell membranes, GDP (typically 10 µM), and varying concentrations of this compound or vehicle control. Incubate at 30°C for 30 minutes.[2]
-
Stimulation: Initiate the reaction by adding [³⁵S]GTPγS (e.g., 100 pM final concentration) and the agonist (5-HT). For antagonist studies, this compound would be pre-incubated before the addition of the agonist.
-
Incubation: Incubate the reaction mixture at 30°C for an additional 30 minutes.
-
Determine Non-specific Binding: In separate wells, add an excess of unlabeled GTPγS (e.g., 10 µM) to determine non-specific binding.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Washing: Quickly wash the filters multiple times with ice-cold buffer to remove unbound radiolabel.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings. Analyze the data to determine the effect of this compound on basal and agonist-stimulated [³⁵S]GTPγS binding.
Disclaimer: These protocols are intended for guidance and research use only. Please refer to the manufacturer's specific product data sheet for the most accurate and up-to-date information. All laboratory work should be conducted under appropriate safety guidelines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BRL 15572 hydrochloride | 5-HT1D receptor antagonist | Hello Bio [hellobio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Sumatriptan in Preclinical Migraine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by photophobia, phonophobia, and nausea. Preclinical animal models are crucial for understanding the pathophysiology of migraine and for the development of novel therapeutics. Sumatriptan (B127528), a selective serotonin (B10506) 5-HT1B/1D receptor agonist, was a landmark development in acute migraine treatment. Its well-defined mechanism of action makes it an essential tool in migraine research models to validate new targets and investigate the underlying mechanisms of migraine pathology. These application notes provide an overview of Sumatriptan's mechanism of action and detailed protocols for its use in common preclinical migraine models.
Mechanism of Action
Sumatriptan's therapeutic effects in migraine are mediated through its agonist activity at 5-HT1B and 5-HT1D receptors.[1][2] Its mechanism is multifaceted, involving:
-
Cranial Vasoconstriction: Migraine attacks are associated with the dilation of cranial blood vessels. Sumatriptan constricts these dilated vessels by acting on 5-HT1B receptors located on the smooth muscle of cranial blood vessels.[1][3]
-
Inhibition of Neuropeptide Release: Sumatriptan activates presynaptic 5-HT1D receptors on trigeminal nerve endings.[1] This inhibits the release of pro-inflammatory vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), which is a key mediator of neurogenic inflammation and pain signaling in migraine.[1][3]
-
Inhibition of Nociceptive Transmission: Sumatriptan is believed to act on 5-HT1B/1D receptors in the brainstem, particularly in the trigeminal nucleus caudalis (TNC), to inhibit the transmission of pain signals from the trigeminovascular system to higher brain centers.[2]
The following diagram illustrates the proposed signaling pathway of Sumatriptan in the context of a migraine attack.
Caption: Sumatriptan's mechanism of action in migraine.
Quantitative Data from Preclinical Models
The efficacy of sumatriptan has been demonstrated in various preclinical models of migraine. The following tables summarize key quantitative findings.
Table 1: Effect of Sumatriptan on Nociceptive Thresholds in a Nitroglycerin (NTG)-Induced Migraine Model in Mice
| Treatment Group | Administration Route | Dose | Outcome Measure | Result |
| NTG (10 mg/kg) + Saline | i.p. | - | Thermal Paw Withdrawal Latency (s) | Significant decrease from baseline |
| NTG (10 mg/kg) + Sumatriptan | i.p. | 600 µg/kg | Thermal Paw Withdrawal Latency (s) | Return to baseline at 60 min post-NTG |
| NTG (10 mg/kg) + Saline | i.t. | - | Mechanical Paw Withdrawal Threshold (g) | Significant decrease from baseline |
| NTG (10 mg/kg) + Sumatriptan | i.t. | 0.06 µg | Mechanical Paw Withdrawal Threshold (g) | Significantly higher than saline-treated at 60 min post-NTG |
i.p. = intraperitoneal; i.t. = intrathecal. Data adapted from studies on NTG-induced allodynia in mice.[4]
Table 2: Effect of Sumatriptan on Pain-Related Behaviors in a Recurrent NTG-Induced Migraine Model in Rats
| Treatment Group | Administration Route | Dose | Outcome Measure | Result |
| NTG + Saline | i.p. | - | Rat Grimace Scale (RGS) Score | ~0.5 |
| NTG + Sumatriptan | i.p. | 0.3 mg/kg | Rat Grimace Scale (RGS) Score | Significantly lower than saline group |
| NTG + Sumatriptan | i.p. | 1.0 mg/kg | Rat Grimace Scale (RGS) Score | Significantly lower than saline group |
Data adapted from a study using a recurrent NTG migraine model in rats.[1]
Experimental Protocols
Protocol 1: Assessment of Sumatriptan's Effect on Mechanical Allodynia in an NTG-Induced Migraine Model in Mice
Objective: To evaluate the ability of sumatriptan to reverse mechanical allodynia induced by nitroglycerin (NTG) in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Nitroglycerin (NTG) solution
-
Sumatriptan succinate (B1194679) solution
-
Sterile saline
-
Von Frey filaments
-
Testing chambers with a wire mesh floor
Procedure:
-
Acclimation: Acclimate mice to the testing environment for at least 2 days prior to the experiment. On the testing day, place mice in individual chambers on the wire mesh floor and allow them to acclimate for at least 30 minutes.
-
Baseline Measurement: Determine the baseline mechanical withdrawal threshold for the hind paw using the up-down method with von Frey filaments.
-
Migraine Induction: Induce a migraine-like state by administering NTG (10 mg/kg, i.p.).
-
Treatment Administration: 5 minutes after NTG injection, administer sumatriptan (e.g., 600 µg/kg, i.p. or 0.06 µg, i.t.) or vehicle (saline).[4]
-
Post-Treatment Measurements: Assess the mechanical withdrawal threshold at various time points post-NTG and treatment administration (e.g., 30, 60, 90, 120, and 240 minutes).[4]
-
Data Analysis: Compare the paw withdrawal thresholds between the sumatriptan-treated and vehicle-treated groups at each time point using appropriate statistical analysis (e.g., two-way ANOVA with post-hoc tests).
Protocol 2: Evaluation of Sumatriptan's Effect on Photophobia in a CGRP-Induced Migraine Model in Mice
Objective: To determine if sumatriptan can attenuate light-aversive behavior induced by CGRP in mice.
Materials:
-
Male CD1 or C57BL/6J mice (10-20 weeks old)[5]
-
Calcitonin Gene-Related Peptide (CGRP)
-
Sumatriptan solution
-
Sterile saline
-
Light-dark box apparatus
-
Video tracking software
Procedure:
-
Habituation: Habituate the mice to the light-dark box for a set period on consecutive days leading up to the experiment to reduce novelty-induced anxiety.[6]
-
Baseline Measurement: On the test day, place the mouse in the light compartment of the light-dark box and record the time spent in the light and dark compartments for a defined period (e.g., 10 minutes).
-
Migraine Induction: Administer CGRP (i.p.) to induce a migraine-like state.
-
Treatment Administration: Administer sumatriptan (e.g., 1 mg/kg, i.p.) or vehicle (saline) at a predetermined time relative to the CGRP injection (e.g., 30 minutes prior to or concurrently with CGRP).
-
Behavioral Assessment: Place the mouse in the light compartment and record its activity for 10 minutes, measuring the time spent in the light and dark compartments, and the number of transitions between compartments.
-
Data Analysis: Compare the time spent in the light compartment between the different treatment groups using statistical methods such as one-way ANOVA followed by post-hoc tests. A significant increase in time spent in the light compartment in the sumatriptan group compared to the CGRP-only group would indicate an attenuation of photophobia.[5]
The following diagram provides a visual representation of a typical experimental workflow for assessing the efficacy of a test compound like sumatriptan in a preclinical migraine model.
Caption: A generalized experimental workflow for preclinical migraine models.
Conclusion
Sumatriptan remains a cornerstone for in vivo validation of migraine models and for elucidating the complex pathophysiology of this disorder. Its well-characterized mechanism of action, targeting both vascular and neuronal components of the trigeminovascular system, provides a robust positive control for the assessment of novel therapeutic agents. The protocols outlined in these application notes offer a framework for researchers to effectively utilize sumatriptan in their preclinical migraine research, contributing to a deeper understanding of migraine and the development of next-generation treatments.
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. researchgate.net [researchgate.net]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. Sumatriptan alleviates nitroglycerin-induced mechanical and thermal allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CGRP in Animal Models of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating Migraine-Like Behavior using Light Aversion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for B.R.L-15572 in Cerebral Artery Vasoconstriction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-15572 is recognized as a selective antagonist for the 5-hydroxytryptamine (5-HT) receptor subtype 1D (5-HT1D).[1][2] The 5-HT receptors, particularly the 5-HT1B and 5-HT1D subtypes, are pivotal in the modulation of cerebral blood vessel tone.[3][4] Agonists of these receptors, such as the triptan class of drugs, are known to induce vasoconstriction in cerebral arteries and are employed in the management of migraines.[5][6] Understanding the role of specific antagonists like this compound is crucial for elucidating the physiological and pathological roles of the 5-HT1D receptor in the cerebral vasculature and for the development of novel therapeutic agents.
These application notes provide a comprehensive overview of the potential use of this compound in studies investigating cerebral artery vasoconstriction. The protocols outlined are based on established methodologies for functionally characterizing 5-HT receptors in isolated arterial preparations. While direct studies detailing the effects of this compound on cerebral artery vasoconstriction are not extensively available in the public domain, the following sections offer a robust framework for such investigations.
Pharmacological Profile of this compound
This compound exhibits a high affinity and selectivity for the human 5-HT1D receptor.[2] In functional assays, it has been shown to act as a preferential antagonist at native human 5-HT1D receptors.[1] Its utility as a pharmacological tool lies in its ability to discriminate between 5-HT1B and 5-HT1D receptor-mediated responses.[1][2]
Table 1: Hypothetical Pharmacological Data for this compound in Cerebral Artery Studies
| Parameter | Value | Species/Tissue | Notes |
| pKi (5-HT1D) | 7.9 | Human (recombinant) | Indicates high affinity for the 5-HT1D receptor.[2] |
| Selectivity | 60-fold higher for 5-HT1D vs. 5-HT1B | Human (recombinant) | Demonstrates specificity for the 5-HT1D receptor subtype.[2] |
| pA2 | Hypothetical: 7.5 - 8.5 | Isolated Human Middle Cerebral Artery | This value would quantify the antagonist potency against a 5-HT1D agonist. |
| IC50 | Hypothetical: 10 - 100 nM | Pre-contracted Bovine Cerebral Artery | Concentration of this compound causing 50% inhibition of a 5-HT1D agonist-induced contraction. |
Note: pA2 and IC50 values are hypothetical and would need to be determined experimentally. The provided ranges are based on typical potencies for selective receptor antagonists.
Experimental Protocols
Protocol 1: Isometric Tension Studies in Isolated Cerebral Arteries
This protocol details the methodology for assessing the effect of this compound on vasoconstriction in isolated cerebral artery segments using a wire myograph system.
Materials:
-
This compound hydrochloride
-
5-HT or a selective 5-HT1D receptor agonist (e.g., PNU-109291)
-
Krebs-Henseleit solution (in mM: 115 NaCl, 4.6 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11.1 glucose)
-
High-potassium Krebs solution (KCl replacing NaCl)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Wire myograph system
-
Dissection microscope and tools
-
Animal model (e.g., Sprague-Dawley rat, guinea pig, or human tissue if available)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal in accordance with institutional guidelines.
-
Carefully dissect the brain and isolate the middle cerebral arteries (or other cerebral arteries of interest) in ice-cold Krebs-Henseleit solution.
-
Under a dissection microscope, clean the arteries of adhering connective tissue and cut them into 2 mm rings.
-
-
Mounting:
-
Mount the arterial rings on two tungsten wires in the chambers of a wire myograph.
-
Fill the chambers with Krebs-Henseleit solution and maintain at 37°C, continuously bubbled with carbogen gas.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for at least 60 minutes, with periodic washing every 15-20 minutes.
-
Normalize the vessel diameter to a standardized resting tension.
-
Assess the viability of the arterial rings by inducing contraction with high-potassium Krebs solution.
-
To check for endothelial integrity, pre-contract the vessels with a submaximal concentration of a vasoconstrictor (e.g., U46619 or phenylephrine) and then induce relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine (B1216132) or bradykinin).
-
-
Antagonist Protocol:
-
After washing and a return to baseline tension, incubate the arterial rings with a specific concentration of this compound for 30 minutes.
-
Generate a cumulative concentration-response curve for a 5-HT1D receptor agonist (e.g., 5-HT or PNU-109291) in the presence of this compound.
-
Repeat this process with increasing concentrations of this compound to determine the pA2 value (Schild analysis).
-
-
Data Analysis:
-
Record the isometric tension generated by the arterial rings.
-
Express the contractile responses as a percentage of the maximal contraction induced by the high-potassium solution.
-
Use non-linear regression to fit the concentration-response curves and determine EC50 values.
-
Perform a Schild regression analysis to calculate the pA2 value for this compound.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound antagonism of 5-HT1D receptor signaling.
Caption: Workflow for isometric tension studies.
Protocol 2: In Vivo Models of Cerebral Blood Flow
To assess the effect of this compound on cerebral blood flow in a more physiological setting, in vivo models can be employed. The middle cerebral artery occlusion (MCAO) model is a common approach to study ischemic stroke, but modifications can be made to investigate vasoconstriction.[7][8][9]
Materials:
-
This compound hydrochloride
-
Anesthetic agents (e.g., isoflurane)
-
Animal model (e.g., male Wistar rats)
-
Laser Doppler flowmetry or similar blood flow monitoring system
-
Surgical instruments for MCAO
-
Physiological monitoring equipment (temperature, blood pressure, etc.)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and maintain anesthesia throughout the procedure.
-
Monitor and maintain physiological parameters within the normal range.
-
-
Surgical Procedure:
-
Perform a surgical cut-down to expose the common carotid artery, external carotid artery, and internal carotid artery.
-
For blood flow monitoring, affix a laser Doppler probe to the skull over the territory of the middle cerebral artery.
-
-
Drug Administration:
-
Administer this compound systemically (e.g., via intravenous or intraperitoneal injection) or locally.
-
A control group should receive a vehicle injection.
-
-
Induction of Vasoconstriction (Optional):
-
To study the antagonistic effects of this compound, a 5-HT1D agonist can be administered to induce a reduction in cerebral blood flow.
-
-
Blood Flow Measurement:
-
Continuously record cerebral blood flow before, during, and after the administration of this compound and any agonist.
-
-
Data Analysis:
-
Express changes in cerebral blood flow as a percentage of the baseline reading.
-
Compare the changes in blood flow between the this compound treated group and the control group.
-
Table 2: Hypothetical In Vivo Data for this compound
| Parameter | Measurement | Animal Model | Notes |
| Change in Cerebral Blood Flow (this compound alone) | Hypothetical: < 5% change from baseline | Rat | As an antagonist, this compound alone may not significantly alter basal blood flow. |
| Inhibition of Agonist-Induced Vasoconstriction | Hypothetical: 50-70% reversal of agonist effect | Rat | Demonstrates the ability of this compound to block 5-HT1D receptor-mediated decreases in cerebral blood flow. |
Note: These values are hypothetical and serve as a guide for expected outcomes.
Concluding Remarks
This compound is a valuable pharmacological tool for the specific investigation of the 5-HT1D receptor's role in modulating cerebral artery tone. The protocols provided herein offer a standardized approach to characterizing its effects both in vitro and in vivo. Researchers utilizing this compound should meticulously document their experimental conditions and perform appropriate control experiments to ensure the validity of their findings. The data generated from such studies will contribute to a deeper understanding of cerebrovascular physiology and may inform the development of novel therapies for conditions such as migraine and vasospasm.
References
- 1. Effects of selective h5-HT1B (SB-216641) and h5-HT1D (this compound) receptor ligands on guinea-pig and human 5-HT auto- and heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT 1B/D receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contractile 5-HT1B receptors in human cerebral arteries: pharmacological characterization and localization with immunocytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. No contractile effect for 5-HT1D and 5-HT1F receptor agonists in human and bovine cerebral arteries: similarity with human coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 5-HT1B/1D receptor agonist rizatriptan on cerebral blood flow and blood volume in normal circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of anesthesia and cerebral blood flow on neuronal injury in a rat middle cerebral artery occlusion (MCAO) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reliable infarction of the middle cerebral artery territory in C57BL/6 mice using pterygopalatine artery ligation and filament optimization - The PURE-MCAo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Blood-Brain Barrier Permeability in a Cerebral Ischemia-Reperfusion Model in Rats; A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRL-15572 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of BRL-15572, a selective 5-HT1D receptor antagonist. The information compiled herein is intended to guide researchers in designing and executing preclinical studies involving this compound.
Overview of this compound
This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT1D receptor.[1] It displays a 60-fold higher affinity for the human 5-HT1D receptor (pKi = 7.9) compared to the 5-HT1B receptor.[1] While it is a potent antagonist, it also exhibits partial agonist activity at the 5-HT1D receptor.[1] This dual activity makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT1D receptor.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| pKi (h5-HT1D) | 7.9 | Human (recombinant CHO cells) | [1] |
| pKi (h5-HT1B) | <6 | Human (recombinant CHO cells) | [1] |
| pKB (h5-HT1D) | 7.1 | Human (recombinant CHO cells) | [1] |
| pKB (h5-HT1B) | <6 | Human (recombinant CHO cells) | [1] |
| EC50 ([35S]GTPγS) | Partial Agonist | Recombinant h5-HT1D receptors | [1] |
| In Vivo Dose (Rat) | 2 mg/kg | Diabetic Pithed Rats | |
| In Vivo Dose (Guinea Pig) | 0.3 - 100.0 mg/kg | Guinea Pigs |
Signaling Pathway
The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[2][3] Upon activation by an agonist, the receptor promotes the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the 5-HT1D receptor has been shown to be linked to the activation of the mitogen-activated protein kinase (MAPK) pathway.[4]
References
- 1. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]
- 3. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
- 4. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Brain Tissue Distribution of BRL-15572
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRL-15572 is a potent and selective antagonist of the serotonin (B10506) 5-HT1D receptor, a key target in neuroscience research and drug development for conditions such as migraine and depression. Understanding the distribution of this compound within the central nervous system (CNS) is critical for elucidating its pharmacokinetic/pharmacodynamic (PK/PD) relationship and assessing its therapeutic potential. These application notes provide a comprehensive overview of the methodologies required to characterize the brain tissue distribution of this compound. Detailed experimental protocols for in vivo studies, sample analysis, and data interpretation are presented. Furthermore, signaling pathway and experimental workflow diagrams are included to provide a clear visual representation of the scientific and technical procedures involved.
Introduction
The efficacy of a CNS-acting drug is contingent upon its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations at its target site within the brain. Therefore, characterizing the brain tissue distribution of a novel compound is a fundamental step in the drug discovery and development process. This compound, as a selective 5-HT1D receptor antagonist, holds promise for the treatment of various neurological and psychiatric disorders. The protocols detailed herein describe a robust framework for quantifying the concentration of this compound in different brain regions over time, providing crucial information for dose selection, efficacy studies, and safety assessment.
Quantitative Data Presentation
While specific quantitative data for the brain tissue distribution of this compound is not currently available in the public domain, the following table serves as a template for presenting such data once obtained through the experimental protocols outlined below. The data presented is hypothetical and for illustrative purposes only .
Table 1: Hypothetical Brain Tissue Distribution of this compound in Rats Following a Single Intravenous Dose (1 mg/kg)
| Brain Region | Concentration (ng/g tissue) at 0.5 hours | Concentration (ng/g tissue) at 2 hours | Concentration (ng/g tissue) at 6 hours | Concentration (ng/g tissue) at 24 hours |
| Cortex | 125.8 | 89.3 | 45.1 | 5.2 |
| Hippocampus | 110.5 | 78.2 | 39.8 | 4.6 |
| Striatum | 135.2 | 95.6 | 48.3 | 5.9 |
| Thalamus | 98.7 | 69.9 | 35.4 | 4.1 |
| Cerebellum | 85.4 | 60.5 | 30.7 | 3.5 |
| Brainstem | 92.1 | 65.2 | 33.0 | 3.8 |
Experimental Protocols
In Vivo Brain Tissue Distribution Study in Rodents
This protocol describes the procedures for determining the concentration of this compound in various brain regions of rats at different time points following systemic administration.
a. Animal Model:
-
Species: Male Sprague-Dawley rats (or other appropriate rodent model).
-
Weight: 250-300 g.
-
Acclimation: Acclimate animals for at least one week prior to the experiment with free access to food and water.
b. Drug Formulation and Administration:
-
Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).
-
Dose: 1 mg/kg (or a dose relevant to the intended therapeutic range).
-
Route of Administration: Intravenous (IV) via the tail vein to ensure immediate and complete systemic circulation.
c. Experimental Groups and Timeline:
-
Establish multiple groups of animals (n=3-5 per group) for each time point.
-
Time Points: 0.5, 2, 6, and 24 hours post-dose.
d. Sample Collection:
-
At the designated time point, anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).
-
Perform a thoracotomy and collect a terminal blood sample via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately perfuse the animal transcardially with ice-cold saline to remove blood from the brain tissue.
-
Carefully dissect the brain and place it on an ice-cold surface.
-
Dissect the brain into the following regions: cortex, hippocampus, striatum, thalamus, cerebellum, and brainstem.
-
Weigh each brain region and snap-freeze in liquid nitrogen.
-
Store all samples at -80°C until analysis.
e. Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
For brain tissue samples, add a measured volume of homogenization buffer (e.g., phosphate-buffered saline) to each weighed tissue sample.
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
Bioanalytical Method for Quantification of this compound
This protocol outlines the use of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and specific quantification of this compound in plasma and brain homogenates.
a. Sample Preparation:
-
Protein Precipitation: To a known volume of plasma or brain homogenate, add a precipitating agent (e.g., acetonitrile (B52724) containing an internal standard).
-
Vortex the samples to ensure thorough mixing.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reverse-phase column suitable for small molecule analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Develop and optimize specific precursor-to-product ion transitions for this compound and the internal standard.
c. Data Analysis and Quantification:
-
Generate a standard curve by spiking known concentrations of this compound into blank plasma and brain homogenate.
-
Process the samples using the same extraction method as the study samples.
-
Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
-
Express brain tissue concentrations as ng/g of tissue.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound antagonizes the presynaptic 5-HT1D autoreceptor.
Experimental Workflow for Brain Tissue Distribution Study
Caption: Workflow for determining this compound brain distribution.
BRL-15572: A Pharmacological Tool for Investigating Serotonergic Modulation of Glutamate Transmission
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-15572 is a potent and selective antagonist of the serotonin (B10506) 1D (5-HT1D) receptor, a key player in neurotransmission and a target of significant interest in neuroscience research and drug development.[1][2][3] Its ability to discriminate between the highly homologous 5-HT1B and 5-HT1D receptors makes it an invaluable tool for elucidating the specific roles of the 5-HT1D receptor in various physiological and pathological processes.[1][4] One of the critical functions of the 5-HT1D receptor is the modulation of glutamate (B1630785) release, the primary excitatory neurotransmitter in the central nervous system.[1] These application notes provide detailed protocols for utilizing this compound to investigate the serotonergic modulation of glutamate transmission in both in vitro and in vivo experimental settings.
Physicochemical Properties and Solubility
| Property | Value | Reference |
| Chemical Name | 4-(3-chlorophenyl)-α-(diphenymethyl)-1-piperazineethanol, dihydrochloride | [5] |
| CAS Number | 193611-72-2 | [5] |
| Molecular Formula | C25H27ClN2O • 2HCl | [5] |
| Molecular Weight | 479.9 g/mol | [5] |
| Purity | ≥98% | [5] |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 1 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml | [5] |
Pharmacological Profile: Receptor Binding Affinities
This compound exhibits high affinity for the human 5-HT1D receptor, with significantly lower affinity for other serotonin receptor subtypes, demonstrating its utility as a selective antagonist.[4][6]
| Receptor Subtype | pKi | Ki (µM) | Selectivity vs. 5-HT1D | Reference |
| 5-HT1D | 7.9 | 0.013 | - | [5][6][7] |
| 5-HT1A | 7.7 | 0.02 | 1.5-fold | [5][6] |
| 5-HT2B | 7.4 | 0.04 | 3-fold | [5][6] |
| 5-HT1B | 6.1 | - | 60-fold | [4][6][7] |
| 5-HT2A | 6.6 | - | - | [6] |
| 5-HT2C | 6.2 | - | - | [6] |
| 5-HT1E | 5.2 | - | - | [6] |
| 5-HT1F | 6.0 | - | - | [6] |
| 5-HT6 | 5.9 | - | - | [6] |
| 5-HT7 | 6.3 | - | - | [6] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Functional Activity
In functional assays, this compound acts as an antagonist at the 5-HT1D receptor. It also displays partial agonist activity in certain experimental systems.[4][5]
| Assay | Receptor | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | 5-HT1D | EC₅₀ | 0.008 µM | [5] |
| cAMP Accumulation | h5-HT1D | pKB | 7.1 | [4][6] |
| cAMP Accumulation | h5-HT1B | pKB | <6 | [4] |
Note: pKB is the negative logarithm of the antagonist dissociation constant.
Signaling Pathway
The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the binding of serotonin to the 5-HT1D receptor, thereby preventing this downstream signaling cascade. This blockade can lead to a disinhibition of glutamate release from presynaptic terminals.
Figure 1: this compound mechanism of action in modulating glutamate release.
Experimental Protocols
Protocol 1: In Vitro Glutamate Release from Synaptosomes
This protocol describes a method to measure K⁺-evoked glutamate release from isolated nerve terminals (synaptosomes) and to assess the modulatory effect of this compound.
Experimental Workflow:
Figure 2: Workflow for in vitro glutamate release assay.
Materials:
-
Rat brain tissue (e.g., hippocampus, cortex, or striatum)
-
Sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Percoll solution
-
Krebs-Ringer buffer (124 mM NaCl, 3 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM MgSO₄, 26 mM NaHCO₃, 10 mM glucose, pH 7.4, gassed with 95% O₂/5% CO₂)
-
This compound stock solution (in DMSO or appropriate solvent)
-
High K⁺ Krebs-Ringer buffer (e.g., 40 mM KCl, with adjusted NaCl to maintain osmolarity)
-
Glutamate assay kit (fluorometric or colorimetric) or HPLC system
Procedure:
-
Synaptosome Preparation:
-
Homogenize brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Layer the supernatant onto a Percoll gradient and centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Collect the synaptosomal fraction and wash with Krebs-Ringer buffer.
-
-
Pre-incubation:
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
Pre-incubate the synaptosomes with various concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle for 15-30 minutes at 37°C.
-
-
Stimulation and Sample Collection:
-
Stimulate glutamate release by adding an equal volume of high K⁺ Krebs-Ringer buffer.
-
Incubate for a short period (e.g., 2-5 minutes).
-
Terminate the release by rapid filtration or centrifugation.
-
Collect the supernatant for glutamate measurement.
-
-
Glutamate Quantification:
-
Measure the glutamate concentration in the collected supernatants using a commercially available glutamate assay kit or by HPLC with fluorescence detection.
-
Data Analysis:
-
Calculate the amount of glutamate released under basal and stimulated conditions.
-
Determine the effect of this compound on K⁺-evoked glutamate release by comparing the release in the presence and absence of the antagonist.
-
Generate a concentration-response curve for this compound to determine its IC₅₀.
Protocol 2: In Vivo Microdialysis for Measuring Extracellular Glutamate
This protocol outlines the use of in vivo microdialysis to monitor extracellular glutamate levels in a specific brain region of an anesthetized or freely moving animal and to investigate the effect of local or systemic administration of this compound.
Experimental Workflow:
Figure 3: Workflow for in vivo microdialysis experiment.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF) (147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4)
-
This compound for injection (dissolved in a suitable vehicle)
-
Anesthetic (if applicable)
-
HPLC system for glutamate analysis
Procedure:
-
Probe Implantation:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Implant the microdialysis probe into the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
-
Perfusion and Baseline Collection:
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µl/min).
-
Allow for a stabilization period (e.g., 1-2 hours).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
This compound Administration:
-
Administer this compound systemically (e.g., intraperitoneal injection, 1-10 mg/kg) or locally through the microdialysis probe (retrodialysis, e.g., 1-100 µM in the aCSF).
-
-
Post-treatment Sample Collection:
-
Continue collecting dialysate samples at the same intervals for a defined period post-administration to monitor changes in extracellular glutamate levels.
-
-
Glutamate Analysis:
-
Analyze the glutamate concentration in the dialysate samples using HPLC with fluorescence detection.
-
Data Analysis:
-
Express glutamate concentrations as a percentage of the baseline levels.
-
Compare the time course of glutamate changes between the this compound-treated group and a vehicle-treated control group.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed effects.
Conclusion
This compound is a powerful and selective pharmacological tool for dissecting the role of the 5-HT1D receptor in modulating glutamate neurotransmission. The protocols provided herein offer a framework for researchers to design and execute experiments aimed at understanding this critical aspect of serotonergic function. Careful consideration of experimental design, including appropriate controls and concentration-response studies, will yield valuable insights into the complex interplay between serotonin and glutamate systems in the brain.
References
- 1. GABAergic modulation of hippocampal glutamatergic neurons: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incomplete removal of extracellular glutamate controls synaptic transmission and integration at a cerebellar synapse | eLife [elifesciences.org]
- 3. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of extracellular glutamate measured by cerebral microdialysis in severe traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BRL-15572 in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: BRL-15572 is a potent and selective antagonist of the serotonin (B10506) 5-HT1D receptor.[1] It displays a 60-fold higher affinity for the human 5-HT1D receptor compared to the 5-HT1B receptor, making it a valuable pharmacological tool for discriminating between these two closely related subtypes in functional studies.[1][2] Its utility extends to investigating the role of 5-HT1D receptors in various physiological processes within the central nervous system. These application notes provide an overview of this compound's characteristics, protocols for its use in key in vitro assays, and its potential applications in neuroscience research.
1. Mechanism of Action
The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that couples to the inhibitory Gi/Go protein.[3] Upon activation by an agonist like serotonin (5-HT), the Gi/Go protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] this compound acts as a competitive antagonist at this receptor, blocking the binding of serotonin and other agonists, thereby preventing the downstream signaling cascade. Its primary application is to inhibit or probe the function of 5-HT1D receptors in experimental systems.[4][5]
Caption: 5-HT1D receptor signaling pathway and antagonism by this compound.
2. Quantitative Data
The binding affinities and functional potencies of this compound have been characterized across various assays. This data highlights its selectivity for the 5-HT1D receptor.
Table 1: Receptor Binding Profile of this compound
| Receptor Subtype | Binding Affinity (pKi) | Reference |
|---|---|---|
| h5-HT1D | 7.9 | [1] |
| h5-HT1A | 7.7 | [2] |
| h5-HT2B | 7.4 | [2] |
| h5-HT2A | 6.6 | [2] |
| h5-HT7 | 6.3 | [2] |
| h5-HT2C | 6.2 | [2] |
| h5-HT1B | 6.1 | [2] |
| h5-HT1F | 6.0 | [2] |
| h5-HT6 | 5.9 | [2] |
| h5-HT1E | 5.2 | [2] |
Note: Higher pKi values indicate stronger binding affinity.
Table 2: Functional Activity of this compound
| Assay | Receptor | Potency Value | Reference |
|---|---|---|---|
| Antagonist Activity (pKB) | h5-HT1D | 7.1 | [2] |
| Antagonist Activity (pKB) | h5-HT1B | < 6.0 | [2] |
| [³⁵S]GTPγS Binding (pEC₅₀) | h5-HT1D | 8.1 | [1] |
Note: pKB is the negative logarithm of the antagonist's dissociation constant. pEC₅₀ indicates the potency in functional assays.
3. Experimental Protocols
In Vitro: [³⁵S]GTPγS Binding Assay
This assay measures the functional activity of GPCRs by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation. This compound can be used to antagonize agonist-stimulated [³⁵S]GTPγS binding.
Objective: To determine the antagonist potency (pKB) of this compound at the 5-HT1D receptor.
Materials:
-
Cell membranes from CHO cells expressing human 5-HT1D receptors.[2]
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM Ascorbate.[2]
-
GDP (10 µM final concentration).[2]
-
[³⁵S]GTPγS (100 pM final concentration).[2]
-
Unlabeled GTPγS (10 µM for non-specific binding).[2]
-
Serotonin (5-HT) as the agonist.
-
This compound.
-
Whatman GF/B filters.[2]
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Prepare cell membranes from CHO cells expressing the h5-HT1D receptor.
-
Pre-incubation: In a microplate, combine cell membranes (from ~1x10⁶ cells), assay buffer, and 10 µM GDP. Add varying concentrations of this compound to the appropriate wells. For agonist curves, add a fixed concentration of this compound (e.g., 1 µM).[2] Incubate at 30°C for 30 minutes.[2]
-
Reaction Initiation: Add 100 pM [³⁵S]GTPγS to initiate the reaction. For antagonist studies, also add varying concentrations of the agonist (5-HT).[2]
-
Incubation: Incubate the reaction mixture for a further 30 minutes at 30°C.[2]
-
Termination: Stop the reaction by rapid filtration through Whatman GF/B filters using a cell harvester. Wash the filters five times with ice-cold assay buffer.[2]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding using wells containing 10 µM unlabeled GTPγS. Construct concentration-response curves for the agonist in the absence and presence of this compound. Calculate the pKB value for this compound using the Schild equation.
Caption: Workflow for a [³⁵S]GTPγS binding assay to test this compound.
In Vivo: Potential Applications and Considerations
While detailed in vivo protocols for this compound are less commonly published, its selectivity makes it a candidate for investigating the role of 5-HT1D receptors in animal models of neurological and psychiatric disorders.
Potential Research Areas:
-
Cognitive Function: The 5-HT system is implicated in learning and memory.[6] this compound could be used in behavioral paradigms like the Morris water maze or novel object recognition to probe the role of 5-HT1D receptors in cognition.
-
Schizophrenia Models: Alterations in the serotonin system are hypothesized to contribute to schizophrenia.[6] this compound could be administered in models of schizophrenia (e.g., PCP or amphetamine-induced hyperlocomotion) to assess the therapeutic potential of 5-HT1D antagonism.[6]
-
Microdialysis: To measure the effect of 5-HT1D receptor blockade on neurotransmitter release (e.g., glutamate, dopamine) in specific brain regions of freely moving animals.[2][7][8]
General In Vivo Protocol Considerations:
-
Vehicle Formulation: this compound can be dissolved in DMSO for stock solutions.[2] For in vivo administration, a common vehicle is a mixture of propylene (B89431) glycol, Tween 80, and D5W (5% dextrose in water).[2] For a 1 mL working solution, 300 μL of a 66.67 mg/ml stock in propylene glycol can be mixed with 50 μL of Tween 80, and then diluted with 650 μL of D5W.[2] The solution should be prepared fresh.[2]
-
Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common. The optimal route and dose must be determined empirically.
-
Dosing: Based on its use in ex vivo tissue preparations (300 nM), initial in vivo dose-finding studies might start in the range of 1-10 mg/kg.[4]
-
Behavioral Testing: Administer this compound at a predetermined time before initiating behavioral tests. The timing should account for the pharmacokinetic profile of the compound.
4. Selectivity and Cross-Reactivity
A key feature of this compound is its selectivity for 5-HT1D over 5-HT1B. However, it is important for researchers to be aware of its affinity for other serotonin receptors, particularly 5-HT1A and 5-HT2B, where it shows moderately high affinity.[1][2] This cross-reactivity should be considered when interpreting results, and counter-screening or the use of additional selective ligands may be necessary to confirm that the observed effects are mediated by the 5-HT1D receptor.
Caption: Binding affinity profile of this compound for serotonin receptors.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Receptor de serotonina - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 4. Effects of selective h5-HT1B (SB-216641) and h5-HT1D (this compound) receptor ligands on guinea-pig and human 5-HT auto- and heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Understanding translational research in schizophrenia: A novel insight into animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor-receptor interactions as studied with microdialysis. Focus on NTR/D2 interactions in the basal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BRL-15572 Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of BRL-15572 on the 5-HT1A and 5-HT2B serotonin (B10506) receptors.
Introduction
This compound is recognized as a selective antagonist for the 5-HT1D receptor.[1][2] However, in vitro studies have revealed that this compound also exhibits considerable affinity for the 5-HT1A and 5-HT2B receptors, which can lead to off-target effects in experimental systems.[1][3] Understanding and troubleshooting these off-target interactions are crucial for the accurate interpretation of experimental results.
Quantitative Data Summary
The following tables summarize the binding affinities of this compound for its primary target (5-HT1D) and its off-targets (5-HT1A and 5-HT2B).
Table 1: this compound Binding Affinities (pKi)
| Receptor Subtype | pKi |
| 5-HT1A | 7.7[3] |
| 5-HT2B | 7.4[3] |
| 5-HT1D (Primary Target) | 7.9[1][3] |
| 5-HT1B | 6.1[3] |
| 5-HT1E | 5.2[3] |
| 5-HT1F | 6.0[3] |
| 5-HT2A | 6.6[3] |
| 5-HT2C | 6.2[3] |
| 5-HT6 | 5.9[3] |
| 5-HT7 | 6.3[3] |
Table 2: this compound Binding Affinities (Ki)
| Receptor Subtype | Ki (µM) |
| 5-HT1A | 0.02[4] |
| 5-HT2B | 0.04[4] |
| 5-HT1D (Primary Target) | 0.013[4] |
Signaling Pathways
To understand the potential functional consequences of this compound's off-target binding, it is essential to be familiar with the canonical signaling pathways of the 5-HT1A and 5-HT2B receptors.
Caption: 5-HT1A Receptor Signaling Pathway.
digraph "5-HT2B_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];BRL15572 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; HT2B [label="5-HT2B Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq/11 Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca2+ Release", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC Activation", fillcolor="#F1F3F4", fontcolor="#202124"];
BRL15572 -> HT2B [label="Binds"]; HT2B -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC; }
Caption: 5-HT2B Receptor Signaling Pathway.
Troubleshooting Guide
This guide addresses potential issues researchers may encounter when using this compound in experiments involving 5-HT1A or 5-HT2B receptors.
Issue 1: Unexpected Agonist-like Effects at 5-HT1A or 5-HT2B Receptors
-
Question: I am using this compound as a 5-HT1D antagonist, but I am observing effects consistent with 5-HT1A or 5-HT2B receptor activation. Why is this happening?
-
Answer: this compound has a high affinity for both 5-HT1A and 5-HT2B receptors.[3] While it is classified as a 5-HT1D antagonist, it has been shown to act as a partial agonist at the closely related 5-HT1D receptor in functional assays such as [³⁵S]GTPγS binding.[4] It is plausible that this compound exhibits partial agonism at 5-HT1A and 5-HT2B receptors as well, especially at higher concentrations.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve for this compound in your experimental system to determine the concentration range where it selectively antagonizes the 5-HT1D receptor without significantly activating 5-HT1A or 5-HT2B receptors.
-
Use of Selective Antagonists: To confirm that the observed effects are mediated by 5-HT1A or 5-HT2B receptors, use highly selective antagonists for these receptors in conjunction with this compound. For example, use WAY-100635 for 5-HT1A or a selective 5-HT2B antagonist.
-
Alternative Compounds: If the off-target agonism is confounding your results, consider using a more selective 5-HT1D antagonist with lower affinity for 5-HT1A and 5-HT2B receptors.
-
-
Issue 2: Inconsistent or Unexplained Antagonist Effects
-
Question: I am seeing antagonist activity in my assay that cannot be solely attributed to 5-HT1D receptor blockade. Could this compound be antagonizing 5-HT1A or 5-HT2B receptors?
-
Answer: Yes, given its high affinity for 5-HT1A and 5-HT2B receptors, it is possible that this compound is acting as an antagonist at these sites in your experimental setup. The functional effect (agonist vs. antagonist) can be cell-type and assay-dependent.
-
Troubleshooting Steps:
-
Functional Characterization: If possible, perform a functional assay (e.g., cAMP measurement for 5-HT1A, or calcium imaging for 5-HT2B) to directly characterize the effect of this compound at these receptors in your system.
-
Competitive Binding Assays: Conduct competitive binding experiments with known selective agonists for 5-HT1A and 5-HT2B to see if this compound can displace them, which would be indicative of competitive antagonism.
-
Review Literature: Carefully review published studies that have characterized the functional activity of this compound at various serotonin receptors to see if antagonist activity has been reported at 5-HT1A or 5-HT2B.
-
-
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine this compound Affinity
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the Ki of this compound for 5-HT1A or 5-HT2B receptors.
Caption: Workflow for a Radioligand Binding Assay.
-
Materials:
-
Cell membranes expressing human recombinant 5-HT1A or 5-HT2B receptors.
-
Selective radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]LSD for 5-HT2B).
-
This compound.
-
Non-labeled selective ligand for non-specific binding determination (e.g., 5-HT).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, and either this compound, buffer (for total binding), or a saturating concentration of a non-labeled ligand (for non-specific binding).
-
Add the radioligand to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Frequently Asked Questions (FAQs)
-
Q1: At what concentration should I expect to see off-target effects of this compound at 5-HT1A and 5-HT2B receptors?
-
A: Given the pKi values of 7.7 for 5-HT1A and 7.4 for 5-HT2B, significant binding to these receptors can be expected at concentrations in the nanomolar range (around 20-40 nM).[3][4] However, the exact concentration for functional effects will depend on your specific experimental system and the receptor expression levels. It is recommended to perform a dose-response analysis to determine the threshold for off-target effects in your assay.
-
-
Q2: Is this compound an agonist or antagonist at 5-HT1A and 5-HT2B receptors?
-
A: While this compound is primarily classified as a 5-HT1D antagonist, its functional activity at 5-HT1A and 5-HT2B has not been extensively reported in publicly available literature. However, it has been shown to be a partial agonist at the 5-HT1D receptor.[4] This suggests that it may also exhibit partial agonist activity at the structurally related 5-HT1A receptor. Its effect at the 5-HT2B receptor is less certain and would require experimental determination.
-
-
Q3: How can I minimize the off-target effects of this compound in my experiments?
-
A: The most effective way is to use the lowest possible concentration of this compound that still provides effective antagonism at the 5-HT1D receptor. Additionally, you can use selective antagonists for 5-HT1A and 5-HT2B to block any potential off-target effects. If significant off-target effects persist and interfere with your results, consider using a more selective 5-HT1D antagonist.
-
-
Q4: What are the typical downstream signaling readouts to measure 5-HT1A and 5-HT2B receptor activity?
-
A: For the Gi/o-coupled 5-HT1A receptor, common readouts include measuring changes in cyclic AMP (cAMP) levels (agonists decrease cAMP), or assessing G-protein activation through a [³⁵S]GTPγS binding assay. For the Gq/11-coupled 5-HT2B receptor, typical readouts involve measuring intracellular calcium mobilization using fluorescent dyes or quantifying inositol (B14025) phosphate (B84403) (IP) accumulation.
-
-
Q5: My radioligand binding assay is showing high non-specific binding. What could be the cause?
-
A: High non-specific binding can be caused by several factors:
-
Radioligand concentration is too high: Use a concentration at or below the Kd of the radioligand.
-
Insufficient washing: Ensure adequate and rapid washing of the filters with ice-cold buffer.
-
Binding of the radioligand to the filter: Pre-soaking the filters in a solution like polyethyleneimine (PEI) can help reduce this.
-
Lipophilicity of the compound: Highly lipophilic compounds can stick to plasticware and membranes non-specifically. Including a low concentration of a detergent like BSA in the assay buffer can sometimes help.
-
-
References
Technical Support Center: BRL-15572 GTPγS Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BRL-15572 in [³⁵S]GTPγS binding assays. The information is tailored for researchers, scientists, and drug development professionals to help interpret results and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity in a GTPγS binding assay?
A1: this compound is a selective antagonist for the serotonin (B10506) 5-HT1D receptor, with a 60-fold higher affinity for the 5-HT1D subtype over the 5-HT1B receptor.[1] The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[2] Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Interestingly, while this compound is classified as an antagonist, it also exhibits partial agonist activity at the 5-HT1D receptor.[1][3] This means that when used alone, this compound can stimulate [³⁵S]GTPγS binding, but to a lesser extent than a full agonist like serotonin (5-HT) or 5-carboxamidotryptamine (B1209777) (5-CT).[1][4] When co-incubated with a full agonist, this compound will act as an antagonist, competitively inhibiting the agonist-induced stimulation of [³⁵S]GTPγS binding.
Q2: Why am I observing stimulation of [³⁵S]GTPγS binding with this compound when it is supposed to be an antagonist?
A2: This is an expected result due to the partial agonist nature of this compound at the 5-HT1D receptor.[1][3] A partial agonist binds to and activates a receptor but produces a submaximal response compared to a full agonist.[2] Therefore, when you add this compound alone to your assay, you are observing its intrinsic efficacy to stimulate G-protein activation. The key is that the maximal stimulation (Emax) you observe with this compound will be lower than that of a full agonist like 5-HT.
Q3: What is a suitable positive control for the 5-HT1D receptor in a GTPγS assay?
A3: Serotonin (5-hydroxytryptamine, 5-HT) is the endogenous full agonist and is an excellent positive control. Another commonly used full agonist with similar potency and efficacy is 5-carboxamidotryptamine (5-CT).[4]
Q4: My basal [³⁵S]GTPγS binding is very high. What could be the cause?
A4: High basal binding in a GTPγS assay can be due to several factors:
-
Constitutive Receptor Activity: Some GPCRs can be active even in the absence of an agonist. While there is limited evidence for significant constitutive activity of the 5-HT1D receptor, it cannot be entirely ruled out in over-expression systems.[5]
-
High Receptor Expression: Very high levels of receptor expression in your membrane preparation can lead to increased basal signaling.
-
Suboptimal Reagent Concentrations: Incorrect concentrations of GDP, Mg²⁺, or NaCl can increase basal binding. High concentrations of sodium ions can help to reduce basal GTPγS binding.[2]
-
Membrane Preparation Quality: Contamination with proteases or other enzymes in your membrane preparation can lead to receptor-independent G-protein activation.
Q5: I am not seeing a significant signal window (agonist-stimulated vs. basal binding). What can I do?
A5: A small signal window is a common issue in GTPγS assays, especially for receptors that do not couple as efficiently as the Gi/o family.[2] Here are some troubleshooting steps:
-
Optimize Reagent Concentrations: Systematically titrate the concentrations of GDP, Mg²⁺, and membrane protein to find the optimal conditions for your specific system. Gi/o-coupled receptors often require higher concentrations of GDP.
-
Check Reagent Integrity: Ensure that your [³⁵S]GTPγS has not undergone significant radioactive decay and that your agonist stock solutions are fresh and have been stored correctly.
-
Incubation Time and Temperature: Optimize the incubation time and temperature. A longer incubation time may be needed to detect a signal, but this can also increase non-specific binding.
-
Receptor Expression Levels: Verify the expression level of the 5-HT1D receptor in your membrane preparations.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Basal Binding | High constitutive activity of the receptor. | This is inherent to the receptor system. Consider using an inverse agonist to reduce basal activity if one is available. |
| Suboptimal GDP concentration. | Titrate GDP concentration (typically 1-100 µM). Higher concentrations can reduce basal binding. | |
| Poor quality membrane preparation. | Prepare fresh membranes, ensuring the use of protease inhibitors during homogenization. | |
| Contamination of reagents. | Use fresh, high-quality reagents. | |
| Low Signal-to-Noise Ratio | Low receptor expression. | Use a cell line with higher receptor expression or increase the amount of membrane protein per well (titrate to find the optimum). |
| Inefficient G-protein coupling. | Ensure the presence of Mg²⁺ (typically 1-10 mM), which is essential for G-protein activation. | |
| Suboptimal [³⁵S]GTPγS concentration. | Use a concentration of [³⁵S]GTPγS at or slightly below its Kd for the G-protein (typically 0.1-1 nM). | |
| Incorrect incubation time or temperature. | Optimize incubation time (usually 30-60 minutes) and temperature (room temperature or 30°C). | |
| Unexpected Agonist Activity of this compound | Partial agonism of this compound. | This is the expected behavior of this compound. To confirm, run a full dose-response curve and compare the Emax to a full agonist like 5-HT. The Emax for this compound will be significantly lower. |
| High Variability Between Replicates | Inefficient washing in filtration assays. | Ensure consistent and rapid washing with ice-cold buffer. Optimize the number of washes. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. | |
| Membrane aggregation. | Briefly sonicate or vortex the membrane preparation before adding it to the assay plate. | |
| This compound Does Not Inhibit 5-HT Stimulation | Incorrect concentrations of agonist or antagonist. | Perform a Schild analysis by generating full 5-HT concentration-response curves in the presence of increasing concentrations of this compound.[6] This will allow you to determine the antagonist potency (pA2 or pKB).[6] |
| Assay window is too small to detect inhibition. | Optimize the assay conditions to increase the signal window for 5-HT stimulation. |
Quantitative Data Summary
The following tables summarize the pharmacological properties of this compound and a typical full agonist at the human 5-HT1D receptor.
Table 1: this compound Activity at the Human 5-HT1D Receptor
| Parameter | Value | Assay Type | Reference |
| pKi (Antagonist Binding Affinity) | 7.9 | Radioligand Binding | [1] |
| pEC50 (Partial Agonist Potency) | 8.1 | [³⁵S]GTPγS Binding | [3] |
| Emax (Maximal Efficacy) | Partial Agonist (lower than 5-HT) | [³⁵S]GTPγS Binding | [1] |
| pKB (Antagonist Potency) | 7.1 | cAMP Accumulation | [1] |
Table 2: 5-HT (Serotonin) Activity at the Human 5-HT1D Receptor (Positive Control)
| Parameter | Value | Assay Type | Reference |
| pEC50 | ~7.5 - 8.5 | [³⁵S]GTPγS Binding | [4] |
| Emax | 100% (by definition as a full agonist) | [³⁵S]GTPγS Binding | [4] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay for 5-HT1D Receptor
This protocol is adapted from published methods for measuring [³⁵S]GTPγS binding to CHO cell membranes expressing the human 5-HT1D receptor.
Materials:
-
Membranes from CHO cells expressing the human 5-HT1D receptor.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.
-
GDP (Guanosine 5'-diphosphate).
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Unlabeled GTPγS.
-
This compound and 5-HT stock solutions.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Thaw the cell membranes on ice. Dilute the membranes in ice-cold assay buffer to the desired concentration (to be optimized, typically 5-20 µg of protein per well).
-
Prepare the reaction mix in a 96-well plate. For a final volume of 100 µL:
-
50 µL of membrane suspension.
-
10 µL of GDP solution (final concentration 10 µM).
-
10 µL of this compound, 5-HT, or vehicle.
-
-
Pre-incubate the plate at 30°C for 20-30 minutes.
-
Initiate the binding reaction by adding 10 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
For determining non-specific binding, add 10 µL of unlabeled GTPγS (final concentration 10 µM) to a set of wells.
-
Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters 3-5 times with 200 µL of ice-cold assay buffer.
-
Dry the filter plate completely.
-
Add 50 µL of scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
Visualizations
5-HT1D Receptor Signaling Pathway
Caption: 5-HT1D Receptor Signaling Pathway.
Experimental Workflow for this compound GTPγS Assay
Caption: this compound [³⁵S]GTPγS Assay Workflow.
Troubleshooting Logic for Unexpected Agonist Activity
Caption: Troubleshooting Unexpected Agonist Activity.
References
- 1. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Constitutive activity of 5-HT receptors: Factual analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
BRL-15572 stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of BRL-15572 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in organic solvents such as DMSO and ethanol (B145695).[1][2] It is recommended to prepare stock solutions in high-quality, anhydrous DMSO.[3][4]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound varies depending on the specific salt form and the solvent used. The following table summarizes reported solubility data.
| Solvent | Solubility (Dihydrochloride Salt) | Solubility (Hydrochloride Salt) |
| DMSO | Up to 250 mg/mL (ultrasonication may be needed)[5] | 10 mM[2] |
| Ethanol | Not specified | 50 mM[2] |
| Water | 2 mg/mL (requires ultrasonication and warming to 60°C)[5] | Insoluble |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Not specified |
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound in DMSO or ethanol can be stored at -20°C for up to one month or at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1][3][4][5]
Q4: Is this compound stable in aqueous solutions?
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective antagonist of the human 5-hydroxytryptamine (serotonin) receptor subtype 1D (h5-HT1D).[2][5][6][7] It has approximately 60-fold higher selectivity for the 5-HT1D receptor over the 5-HT1B receptor.[2][7] The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that, upon activation, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]
Troubleshooting Guide
Issue 1: Precipitation of this compound in aqueous experimental media.
-
Cause: this compound has low aqueous solubility. Direct dilution of a high-concentration stock solution into an aqueous buffer or cell culture medium can cause it to precipitate out of solution.
-
Solution:
-
Use a co-solvent: When preparing the final working solution, maintain a small percentage of the organic solvent (e.g., DMSO) from the stock solution. It is crucial to ensure the final solvent concentration is compatible with your experimental system and below any toxic levels.
-
Stepwise Dilution: Perform serial dilutions of the stock solution in a mixture of the organic solvent and the aqueous medium before the final dilution into the experimental medium.
-
Warming and Sonication: For the dihydrochloride (B599025) salt, gentle warming (up to 60°C) and ultrasonication may aid in dissolution in aqueous media, but the stability of the compound under these conditions should be considered.[5] Always visually inspect the solution for any precipitation before use.
-
Issue 2: Inconsistent experimental results.
-
Cause: Degradation of this compound in aqueous working solutions over time.
-
Solution:
-
Prepare Fresh Solutions: Always prepare the final aqueous working solution of this compound immediately before each experiment.[1]
-
Minimize Exposure to Light and Extreme pH: While specific degradation pathways are not documented, as a general precaution, protect solutions from light and avoid highly acidic or basic conditions unless experimentally required.
-
Proper Stock Solution Storage: Ensure stock solutions are stored correctly at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and water absorption.[3][4][5]
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[3][4][5]
Protocol 2: Preparation of an Aqueous Working Solution for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the cell culture medium. For example, dilute the 10 mM stock solution 1:100 in the medium to get a 100 µM intermediate solution. This helps to minimize the final DMSO concentration.
-
Final Dilution: Add the required volume of the intermediate or stock solution to the final volume of the cell culture medium to achieve the desired working concentration. Ensure the final DMSO concentration is below the tolerance level of your cells (typically ≤ 0.1%).
-
Mixing: Gently mix the final working solution by inverting the tube or pipetting.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately in your experiment.
Visualizations
References
- 1. BRL 15572 hydrochloride | 5-HT1D receptor antagonist | Hello Bio [hellobio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
common problems with BRL-15572 experiments
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting common problems encountered during experiments with BRL-15572.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist for the human serotonin (B10506) receptor subtype 5-HT1D.[1][2] It displays a 60-fold higher affinity for the 5-HT1D receptor compared to the 5-HT1B receptor, making it a valuable tool for discriminating between these two closely related subtypes.[2][3] Its primary mechanism is to block the 5-HT1D receptor, thereby inhibiting the downstream signaling pathways typically initiated by serotonin binding. This has been shown to modulate the release of neurotransmitters like glutamate.[2]
Q2: How should I properly store this compound powder and its stock solutions?
Proper storage is critical for maintaining the stability and activity of this compound.
-
Powder: The solid powder form should be stored at -20°C for long-term stability (up to 3 years).[4] The dihydrochloride (B599025) salt form can be stored at 4°C, sealed away from moisture.[5]
-
Stock Solutions: Once dissolved, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles.[4][5] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Always ensure the solution is fully thawed and precipitate-free before use.[6]
Troubleshooting In Vitro Experiments
Q3: My this compound is not dissolving properly, or a precipitate has formed in my stock solution. What should I do?
This is a common issue often related to the solvent or storage conditions.
-
Use Fresh, Anhydrous Solvent: this compound is soluble in DMSO and ethanol.[6][7] However, DMSO is hygroscopic (absorbs moisture from the air), and this moisture can significantly reduce the solubility of this compound.[4][7] Always use fresh, high-quality, anhydrous DMSO from a newly opened bottle.
-
Sonication/Warming: If solubility issues persist with the dihydrochloride salt, gentle warming (to 60°C) and sonication can aid dissolution in aqueous solutions or DMSO.[5]
-
Check for Precipitation: Before each use, visually inspect the stock solution after thawing. If a precipitate is observed, gently warm and vortex the solution to ensure it is fully redissolved.[6]
Q4: I am observing an unexpected agonist-like effect in my assay, but this compound is described as an antagonist. Why might this be happening?
While primarily an antagonist, this compound has been shown to act as a partial agonist in certain functional assays, such as [³⁵S]GTPγS binding studies, particularly in high receptor expression systems like CHO cells.[3][8] This means it can weakly activate the 5-HT1D receptor on its own. This intrinsic activity should be considered when interpreting results.
Q5: My results suggest the involvement of receptors other than 5-HT1D. Is this an indication of off-target effects?
Yes, this is possible. While this compound is highly selective for 5-HT1D over 5-HT1B, it does have a moderate affinity for other serotonin receptors, notably 5-HT1A and 5-HT2B .[4][8] If your experimental system expresses these receptors, you may observe effects that are not mediated by 5-HT1D. It is crucial to use appropriate controls and, if necessary, secondary antagonists to confirm the specificity of the observed effects.
Quantitative Data Summary
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (pKi) | Selectivity vs. 5-HT1B | Reference |
| h5-HT1D | 7.9 | 60-fold higher | [3][4] |
| h5-HT1B | 6.1 | - | [4] |
| h5-HT1A | 7.7 | - | [4] |
| h5-HT2B | 7.4 | - | [4] |
| h5-HT2A | 6.6 | - | [4] |
| h5-HT7 | 6.3 | - | [4] |
Table 2: Solubility and Storage of this compound
| Form | Solvent | Max Concentration | Storage (Powder) | Storage (Stock Solution) | Reference |
| This compound | DMSO | ~81-96 mg/mL | 3 years at -20°C | 1 month at -20°C / 1 year at -80°C | [4][7] |
| Ethanol | ~40-50 mM | - | 1 month at -20°C | [4][6] | |
| Water | Insoluble | - | - | [4][7] | |
| This compound Dihydrochloride | DMSO | 250 mg/mL | 4°C (sealed) | 1 month at -20°C / 6 months at -80°C | [5] |
| H₂O | 2 mg/mL (with heat) | - | - | [5] |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If needed, use a sonicator bath for a few minutes to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in low-protein-binding tubes.
-
Storage: Store the aliquots immediately at -80°C for long-term use or -20°C for short-term use.
Caption: A standard workflow for preparing this compound stock solutions.
Protocol 2: [³⁵S]GTPγS Binding Assay
This protocol is adapted from descriptions of functional activity assays for this compound.[3][4]
-
Membrane Preparation: Prepare cell membranes from CHO cells (or other relevant cells) expressing the human 5-HT1D receptor.
-
Pre-incubation: In a 96-well plate, pre-incubate 1x10⁶ cell membranes at 30°C for 30 minutes. The incubation buffer should be HEPES-based (e.g., 20 mM HEPES, 3 mM MgCl₂, 100 mM NaCl) containing 10 µM GDP, with or without varying concentrations of this compound.
-
Initiate Reaction: Start the binding reaction by adding [³⁵S]GTPγS to a final concentration of ~100 pM.
-
Incubation: Incubate for an additional 30 minutes at 30°C.
-
Determine Non-specific Binding: In parallel wells, add excess unlabeled GTPγS (10 µM) before adding the radioligand to determine non-specific binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Washing: Wash the filters multiple times with ice-cold HEPES buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Signaling Pathways and Troubleshooting Logic
Caption: this compound acts by blocking the 5-HT1D receptor.
Caption: A logical flowchart for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BRL 15572 hydrochloride | 5-HT1D receptor antagonist | Hello Bio [hellobio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
interpreting non-specific binding of BRL-15572
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BRL-15572, a selective 5-HT1D receptor antagonist. This guide will help you interpret potential non-specific binding and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm observing an unexpected effect in my experiment after applying this compound. How can I be sure it's a 5-HT1D receptor-mediated effect?
A1: this compound is a selective antagonist for the 5-HT1D receptor, but like many pharmacological tools, it can exhibit off-target effects, particularly at higher concentrations. The most common off-target interactions for this compound are with the 5-HT1A and 5-HT2B receptors.[1][2][3] To confirm that your observed effect is mediated by the 5-HT1D receptor, you should perform a series of validation experiments. These include:
-
Competition Binding Assay: Confirm that this compound is engaging with the 5-HT1D receptor in your experimental system.
-
Functional Assays: Use functional assays like GTPγS binding or cAMP accumulation assays to characterize the activity of this compound.
-
Use of a Structurally Different 5-HT1D Antagonist: Replicate your experiment with a different, structurally unrelated 5-HT1D antagonist. If you observe the same effect, it is more likely to be a true 5-HT1D-mediated event.
-
Knockdown or Knockout Models: If available, use cell lines or animal models where the 5-HT1D receptor has been knocked down or knocked out. The effect of this compound should be absent in these models.
Q2: My results suggest this compound is acting as an agonist, but it's described as an antagonist. What could be the reason for this?
A2: this compound has been reported to act as a partial agonist in systems with high receptor expression levels.[3][4] This is a common phenomenon for many antagonists and is dependent on the specific experimental system and the downstream signaling pathway being measured. To investigate this, we recommend performing a GTPγS binding assay. This assay measures a very proximal event in G-protein activation and can help to elucidate the intrinsic activity of the compound in your system.
Q3: At what concentrations should I use this compound to minimize non-specific binding?
A3: To minimize the risk of off-target effects, it is crucial to use this compound at the lowest effective concentration. The reported pKi of this compound for the human 5-HT1D receptor is approximately 7.9.[1][5] We recommend performing a dose-response curve in your specific experimental system to determine the optimal concentration. As a starting point, consider using a concentration range that is relevant to its Ki at the 5-HT1D receptor and well below its Ki for off-target receptors.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for its primary target and key off-targets.
| Receptor | pKi | Ki (nM) | Selectivity vs. 5-HT1D |
| 5-HT1D | 7.9 | 12.6 | - |
| 5-HT1A | 7.7 | 20.0 | ~1.6-fold |
| 5-HT2B | 7.4 | 39.8 | ~3.2-fold |
| 5-HT1B | 6.1 | 794.3 | ~63-fold |
| 5-HT2A | 6.6 | 251.2 | ~20-fold |
| 5-HT7 | 6.3 | 501.2 | ~40-fold |
| 5-HT1E | 5.2 | 6309.6 | ~500-fold |
| 5-HT1F | 6.0 | 1000.0 | ~79-fold |
| 5-HT2C | 6.2 | 631.0 | ~50-fold |
| 5-HT6 | 5.9 | 1258.9 | ~100-fold |
Data compiled from multiple sources.[2] Actual values may vary depending on the experimental conditions.
Troubleshooting Experimental Protocols
Competition Binding Assay to Confirm Target Engagement
This protocol is designed to confirm that this compound binds to the 5-HT1D receptor in your sample (e.g., cell membranes or tissue homogenates).
Materials:
-
Cell membranes or tissue homogenates expressing the 5-HT1D receptor.
-
Radioligand specific for the 5-HT1D receptor (e.g., [3H]5-carboxamidotryptamine).
-
This compound
-
Unlabeled non-specific competitor (e.g., serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of the radioligand in assay buffer at a concentration close to its Kd.
-
Prepare a high concentration of the non-specific competitor in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific competitor (for non-specific binding).
-
50 µL of the this compound serial dilutions.
-
-
Add 50 µL of the radioligand to all wells.
-
Add 100 µL of the membrane preparation to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value and subsequently calculate the Ki value using the Cheng-Prusoff equation.
-
GTPγS Binding Assay to Determine Functional Activity
This assay will help you determine if this compound is acting as an antagonist, partial agonist, or inverse agonist in your system.
Materials:
-
Cell membranes expressing the 5-HT1D receptor.
-
This compound
-
A known 5-HT1D agonist (e.g., serotonin).
-
[35S]GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Methodology:
-
Prepare Reagents:
-
Prepare stock solutions and serial dilutions of this compound and the 5-HT1D agonist.
-
-
Assay Setup (Antagonist Mode):
-
In a 96-well plate, add the following:
-
Assay buffer.
-
GDP (to a final concentration of ~10 µM).
-
Cell membranes.
-
Serial dilutions of this compound.
-
-
Pre-incubate for 15-30 minutes at 30°C.
-
Add the 5-HT1D agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Initiate the reaction by adding [35S]GTPγS.
-
-
Incubation:
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold assay buffer.
-
-
Quantification and Data Analysis:
-
Quantify the bound [35S]GTPγS as described for the competition binding assay.
-
Plot the agonist-stimulated [35S]GTPγS binding against the concentration of this compound to determine its inhibitory potency (IC50).
-
cAMP Accumulation Assay
This assay is another functional readout to assess the effect of this compound on 5-HT1D receptor signaling, which is typically Gi-coupled and leads to an inhibition of adenylyl cyclase.
Materials:
-
Whole cells expressing the 5-HT1D receptor.
-
This compound
-
A known 5-HT1D agonist (e.g., serotonin).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
384-well assay plates.
Methodology:
-
Cell Preparation:
-
Culture the cells to the desired confluency.
-
Harvest and resuspend the cells in a suitable assay buffer.
-
-
Assay Setup (Antagonist Mode):
-
In a 384-well plate, add the cells.
-
Add serial dilutions of this compound.
-
Pre-incubate the cells with this compound.
-
Add the 5-HT1D agonist.
-
Add forskolin to stimulate cAMP production.
-
-
Incubation:
-
Incubate the plate according to the cAMP assay kit manufacturer's instructions.
-
-
Detection:
-
Lyse the cells (if required by the kit).
-
Add the detection reagents from the cAMP assay kit.
-
Incubate to allow the detection reaction to proceed.
-
-
Quantification and Data Analysis:
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Generate a standard curve to convert the raw signal to cAMP concentrations.
-
Plot the inhibition of forskolin-stimulated cAMP accumulation by the agonist in the presence of different concentrations of this compound to determine its potency.
-
Visualizations
Caption: Logical workflow for troubleshooting unexpected experimental results with this compound.
Caption: Signaling pathways for this compound's primary and major off-targets.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
how to minimize BRL-15572 off-target activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret experiments using BRL-15572, a selective 5-HT1D receptor antagonist. Our goal is to help you minimize off-target activity and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective antagonist for the human serotonin (B10506) receptor subtype 5-HT1D.[1] It is a valuable pharmacological tool for studying the role of this receptor in various physiological processes.
Q2: What are the known off-targets of this compound?
A2: While this compound is highly selective for the 5-HT1D receptor, it exhibits moderately high affinity for the 5-HT1A and 5-HT2B receptors.[2][3] This off-target activity is a critical consideration in experimental design and data interpretation.
Q3: Why is it important to minimize the off-target activity of this compound?
A3: Off-target effects can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the inhibition of the 5-HT1D receptor. Minimizing these effects is crucial for obtaining accurate and reproducible data, and for correctly understanding the biological role of the 5-HT1D receptor.
Q4: What are the initial steps I should take to minimize this compound off-target activity?
A4: The most critical first step is to perform a dose-response experiment to determine the lowest effective concentration of this compound that elicits the desired on-target effect in your experimental system. Using a concentration that is too high will increase the likelihood of engaging off-target receptors.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Question: I am observing a phenotype that is not consistent with known 5-HT1D receptor function. Could this be due to off-target effects?
-
Answer: Yes, it is possible that the observed phenotype is due to the engagement of this compound with its off-target receptors, 5-HT1A and 5-HT2B.
-
Troubleshooting Steps:
-
Review your this compound concentration: Are you using the lowest effective concentration? If not, perform a dose-response curve to identify the minimal concentration that produces the desired on-target effect.
-
Employ genetic validation: Use techniques like siRNA or CRISPR/Cas9 to knockdown the 5-HT1D receptor. If the phenotype persists after this compound treatment in the absence of the target receptor, it is likely an off-target effect.
-
Characterize the functional consequences of off-target engagement:
-
5-HT1A Receptor Antagonism: Blocking 5-HT1A receptors can lead to an increase in neuronal firing.[4] Depending on your experimental system, this could have a variety of downstream effects.
-
5-HT2B Receptor Antagonism: Antagonism of 5-HT2B receptors can impact cardiovascular and gastrointestinal function, and may also play a role in mood regulation.[5][6]
-
-
-
Issue 2: Difficulty in distinguishing on-target from off-target effects.
-
Question: How can I design my experiments to specifically isolate the effects of this compound on the 5-HT1D receptor?
-
Answer: A well-designed experiment will include a combination of pharmacological and genetic controls.
-
Experimental Design Workflow:
-
Primary Experiment: Treat your cells or animal model with a range of this compound concentrations.
-
Pharmacological Controls:
-
Include a selective agonist for the 5-HT1D receptor to confirm that this compound is acting as an antagonist at this target.
-
Use selective antagonists for the 5-HT1A and 5-HT2B receptors in separate experimental groups. If the phenotype observed with this compound is blocked by one of these antagonists, it suggests an off-target effect.
-
-
Genetic Controls:
-
Utilize cell lines or animal models where the 5-HT1D, 5-HT1A, or 5-HT2B receptors have been knocked out or knocked down. Comparing the effects of this compound in these models to a wild-type control can definitively identify the receptor responsible for the observed phenotype.
-
-
-
Quantitative Data Summary
The following tables summarize the binding affinities of this compound for its primary target and key off-targets.
Table 1: this compound Binding Affinities (pKi)
| Receptor | pKi |
| 5-HT1D (On-Target) | 7.9 |
| 5-HT1A (Off-Target) | 7.7 |
| 5-HT2B (Off-Target) | 7.4 |
| 5-HT1B | 6.1 |
| 5-HT2A | 6.6 |
| 5-HT7 | 6.3 |
| 5-HT2C | 6.2 |
| 5-HT1F | 6.0 |
| 5-HT6 | 5.9 |
| 5-HT1E | 5.2 |
Data compiled from publicly available sources.[3]
Table 2: this compound Functional Antagonist Activity (pKB)
| Receptor | Cell Line | Assay | pKB |
| h5-HT1D | CHO | cAMP Accumulation | 7.1 |
| h5-HT1B | CHO | cAMP Accumulation | <6 |
Data compiled from publicly available sources.[3]
Experimental Protocols
[35S]GTPγS Binding Assay
This assay measures the activation of G-proteins following receptor stimulation and can be used to determine the potency and efficacy of this compound as an antagonist.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT1D, 5-HT1A, or 5-HT2B receptor.
-
Pre-incubation: In a 96-well plate, pre-incubate the cell membranes (5-50 µg protein/well) at 30°C for 30 minutes in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA) containing GDP (10 µM) and varying concentrations of this compound.
-
Agonist Stimulation: Add a known 5-HT receptor agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Initiation of Reaction: Add [35S]GTPγS (final concentration ~0.1 nM) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Stop the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 of this compound by plotting the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the log concentration of this compound.
cAMP Accumulation Assay
This assay measures the change in intracellular cyclic AMP (cAMP) levels upon G-protein coupled receptor (GPCR) activation or inhibition. Since 5-HT1D and 5-HT1A receptors are typically Gi/o-coupled (inhibiting adenylyl cyclase), and 5-HT2B receptors are Gq/11-coupled (activating phospholipase C), this assay is particularly useful for assessing the functional consequences of this compound binding to its on- and off-targets.
Methodology:
-
Cell Culture: Culture cells expressing the receptor of interest (5-HT1D, 5-HT1A, or 5-HT2B) in a 96-well plate.
-
Pre-treatment with this compound: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Forskolin (B1673556) and Agonist Addition:
-
For Gi/o-coupled receptors (5-HT1D, 5-HT1A): Add forskolin (an adenylyl cyclase activator) to stimulate cAMP production, followed immediately by the addition of a 5-HT receptor agonist.
-
For Gq/11-coupled receptors (5-HT2B): This pathway does not directly modulate cAMP. However, cross-talk between signaling pathways can sometimes be measured. Alternatively, a reporter gene assay measuring downstream signaling events (e.g., NFAT activation) may be more appropriate.
-
-
Incubation: Incubate the cells for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine its IC50 value for inhibiting the agonist-induced response.
Visualizations
Caption: this compound signaling pathways.
Caption: Workflow for minimizing off-target effects.
Caption: Troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. What are 5-HT1A receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Serotonin-2B receptor antagonism increases the activity of dopamine and glutamate neurons in the presence of selective serotonin reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of 5-HT(1A) receptors uncovers an excitatory effect of SSRIs on 5-HT neuronal activity, an action probably mediated by 5-HT(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are 5-HT2B receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
BRL-15572 Technical Support Center: Troubleshooting Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with BRL-15572. Below you will find troubleshooting guides, frequently asked questions, and detailed solubility data to support your experiments.
Solubility Data
The solubility of this compound can vary depending on the specific salt form (hydrochloride or dihydrochloride) and the solvent used. The following table summarizes reported solubility data from various suppliers.
| Salt Form | Solvent | Solubility | Concentration (mM) | Source |
| Hydrochloride | DMSO | up to 10 mM | 10 | [1] |
| Hydrochloride | Ethanol (B145695) | up to 50 mM | 50 | [1] |
| Dihydrochloride (B599025) | DMSO | 30 mg/mL | ~62.5 | [2] |
| Dihydrochloride | DMF | 30 mg/mL | ~62.5 | [2] |
| Dihydrochloride | DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | ~1.04 | [2] |
| Dihydrochloride | Ethanol | 1 mg/mL | ~2.08 | [2] |
| Dihydrochloride | DMSO | 96 mg/mL | ~200.05 | [3] |
| Dihydrochloride | Ethanol | 40 mg/mL | ~83.36 | [3] |
| Dihydrochloride | Water | Insoluble | - | [3][4] |
| Dihydrochloride | DMSO | 250 mg/mL | ~520.97 | [5] |
| Dihydrochloride | Water | 2 mg/mL (with sonication and heating to 60°C) | ~4.17 | [5] |
| Base | DMSO | 81 mg/mL | ~199.04 | [4] |
| Base | Water | Insoluble | - | [4] |
| Base | Ethanol | Insoluble | - | [4] |
Note: The molecular weight of this compound hydrochloride is 443.42 g/mol [1], and the dihydrochloride form is approximately 479.87 g/mol [3][5]. Molarity calculations are based on these values. Solubility can be batch-dependent; always refer to the Certificate of Analysis for batch-specific data.
Troubleshooting Guide
This guide addresses common solubility issues encountered during the handling of this compound.
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
-
Question: I dissolved this compound in DMSO, but it crashed out of solution when I diluted it with my aqueous experimental buffer. What should I do?
-
Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer where it has lower solubility. Here are some solutions:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.
-
Use an intermediate solvent: Instead of diluting directly into the aqueous buffer, try a serial dilution using an intermediate solvent that is miscible with both your stock solvent and the final buffer. For example, you could dilute your DMSO stock in a small volume of ethanol before adding it to the aqueous buffer.
-
Incorporate a surfactant: For in vivo formulations, a small amount of a biocompatible surfactant like Tween 80 can help to maintain the compound in solution. A suggested formulation involves mixing a propylene (B89431) glycol stock solution with Tween 80 before adding D5W (5% dextrose in water)[3].
-
Adjust the pH: The solubility of compounds with ionizable groups can be pH-dependent. Although specific data for this compound is limited, exploring slight adjustments to the buffer pH may improve solubility.
-
Gentle warming and sonication: As a last resort for some applications, gentle warming (e.g., to 37°C) and sonication of the final solution may help to redissolve small amounts of precipitate. However, be cautious about potential compound degradation with excessive heat.
-
Issue 2: Difficulty dissolving this compound in the primary solvent.
-
Question: I am having trouble getting this compound to dissolve completely in my chosen solvent, even at concentrations reported to be soluble. What steps can I take?
-
Answer: If you are experiencing difficulty achieving complete dissolution, consider the following:
-
Use fresh, anhydrous solvent: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in your DMSO can significantly reduce the solubility of many organic compounds[3][4]. Always use fresh, anhydrous DMSO from a sealed container.
-
Sonication: Sonicating the solution can help to break up compound aggregates and facilitate dissolution.
-
Gentle warming: Gentle warming of the solution can increase the rate of dissolution. For the dihydrochloride salt in water, heating to 60°C with sonication has been suggested to achieve a 2 mg/mL solution[5].
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for making a stock solution of this compound?
-
Q2: How should I store my this compound stock solution?
-
A2: Stock solutions should be stored at -20°C or -80°C[1][6]. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles[6][7]. If stored at -20°C, it is advised to use the solution within one month[1][5]. For longer-term storage of up to 6 months, -80°C is recommended[5].
-
-
Q3: Is this compound soluble in water?
-
A3: The base and hydrochloride forms of this compound are generally reported as insoluble in water[3][4]. The dihydrochloride salt has very limited aqueous solubility, with one source indicating that 2 mg/mL can be achieved with the aid of sonication and heating to 60°C[5]. For most biological experiments in aqueous media, it is necessary to first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous buffer.
-
-
Q4: Can I prepare aqueous solutions of this compound directly?
-
A4: Direct preparation of aqueous solutions is challenging due to the low water solubility of this compound. It is generally not recommended. The preferred method is to prepare a concentrated stock in an organic solvent and then dilute it into your aqueous medium.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound Hydrochloride
-
Weigh out the required amount of this compound hydrochloride (MW: 443.42 g/mol ). For 1 mL of a 10 mM stock, you will need 4.43 mg.
-
Add the appropriate volume of fresh, anhydrous DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation
The following is an example of a formulation for in vivo use, adapted from supplier recommendations[3]. Researchers should optimize this based on their specific experimental needs and animal model.
-
Prepare a concentrated stock solution of this compound in propylene glycol (e.g., 66.67 mg/mL).
-
In a separate tube, measure out a volume of Tween 80 that is 5% of your final desired volume.
-
Add the propylene glycol stock solution to the Tween 80 and mix thoroughly until the solution is clear.
-
Add D5W (5% dextrose in water) to reach the final desired volume and concentration.
-
The mixed solution should be used immediately for optimal results[3].
Visualizations
References
- 1. BRL 15572 hydrochloride | 5-HT1D receptor antagonist | Hello Bio [hellobio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. shellchemtech.com [shellchemtech.com]
- 7. This compound HCl | 5-HT1D receptor antagonist | CAS# 193611-72-2 | InvivoChem [invivochem.com]
Technical Support Center: BRL-15572 Stability and Forced Degradation Studies
A Note on BRL-15572 Degradation Products: Publicly available scientific literature does not currently provide specific details on the degradation products of this compound. Forced degradation studies are essential to identify potential degradants of a new chemical entity. This guide provides a general framework and answers to frequently asked questions to assist researchers in designing and troubleshooting their own forced degradation studies for compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study?
A forced degradation study, or stress testing, is a critical component of drug development. Its primary purpose is to identify the likely degradation products of a drug substance under various stress conditions, such as acid, base, oxidation, heat, and light. This information is used to:
-
Develop stability-indicating analytical methods.
-
Understand the degradation pathways of the drug molecule.
-
Elucidate the structure of the degradation products.
-
Assess the intrinsic stability of the drug.
-
Inform formulation development and packaging selection.
Q2: What are the typical stress conditions used in a forced degradation study?
The selection of stress conditions is based on regulatory guidelines and the chemical nature of the drug substance. Common conditions include:
-
Acidic Hydrolysis: Typically using 0.1 M to 1 M hydrochloric acid (HCl) at room temperature or elevated temperatures.
-
Basic Hydrolysis: Commonly using 0.1 M to 1 M sodium hydroxide (B78521) (NaOH) at room temperature or elevated temperatures.
-
Oxidation: Often employing 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Exposing the solid drug substance or a solution to high temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photolytic Degradation: Exposing the drug substance in solution and as a solid to UV and visible light.
Q3: How do I choose the appropriate concentration of my drug substance for these studies?
A common starting concentration for the drug substance in solution is 1 mg/mL. However, this may need to be adjusted based on the solubility of the compound and the sensitivity of the analytical method. The goal is to achieve a level of degradation that is significant enough to be detected but not so extensive that the primary peak is completely lost. A target degradation of 5-20% is often considered ideal.
Q4: What analytical techniques are most suitable for analyzing the results of a forced degradation study?
High-Performance Liquid Chromatography (HPLC) with a UV detector is the most widely used technique for separating and quantifying the drug substance and its degradation products. The use of a mass spectrometer (LC-MS) as a detector is highly recommended for identifying the molecular weights of the degradation products, which is a crucial step in their structural elucidation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | - Stress conditions are too mild. - Duration of the study is too short. - The drug substance is highly stable. | - Increase the concentration of the stressor (e.g., acid, base). - Increase the temperature. - Extend the duration of the study. |
| Too much degradation is observed; the main peak is very small or absent. | - Stress conditions are too harsh. | - Decrease the concentration of the stressor. - Lower the temperature. - Shorten the duration of the study. |
| Poor resolution between the parent drug peak and degradation product peaks in the chromatogram. | - The HPLC method is not optimized for stability indication. | - Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH). - Use a different stationary phase (column). - Optimize the gradient elution profile. |
| Mass balance is not within the acceptable range (typically 95-105%). | - Some degradation products are not being detected by the UV detector. - Degradation products are not eluting from the column. - The drug substance or degradation products are volatile. | - Use a diode array detector (DAD) to check for different absorbance maxima of the degradants. - Use a more universal detector like a mass spectrometer. - Adjust the mobile phase to ensure all components elute. |
Experimental Protocols
General Protocol for a Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 1 M NaOH.
-
Dilute with the mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 1 M HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation (Solution):
-
Heat the stock solution at 80°C for 48 hours.
-
Dilute with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Prepare a solution of the solid sample and dilute the liquid sample with the mobile phase for analysis.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC-UV/MS method.
-
A control sample (unstressed) should be analyzed alongside the stressed samples.
-
Data Presentation
The results of a forced degradation study can be summarized in a table to provide a clear overview of the stability of the drug substance.
Table 1: Summary of Forced Degradation Results for this compound (Illustrative Data)
| Stress Condition | % Assay of this compound | Number of Degradation Products | % Area of Major Degradant | Mass Balance (%) |
| Control | 100 | 0 | - | 100 |
| 1 M HCl, 60°C, 24h | 85.2 | 2 | 8.1 (DP-1) | 98.5 |
| 1 M NaOH, 60°C, 24h | 90.5 | 1 | 5.3 (DP-2) | 99.1 |
| 30% H₂O₂, RT, 24h | 78.9 | 3 | 12.4 (DP-3) | 97.8 |
| Heat, 80°C, 48h | 95.1 | 1 | 2.5 (DP-4) | 99.5 |
| Photolytic | 92.7 | 2 | 4.6 (DP-5) | 98.9 |
DP = Degradation Product; RT = Room Temperature
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for poor chromatographic resolution.
BRL-15572 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BRL-15572. The information is designed to address potential issues, with a focus on lot-to-lot variability, to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the serotonin (B10506) 5-HT1D receptor.[1][2] It exhibits a 60-fold higher affinity for the human 5-HT1D receptor compared to the 5-HT1B receptor.[3][4][5][6] This selectivity makes it a valuable tool for distinguishing between these two closely related receptor subtypes in research.[1][6][7] Its primary role in the central nervous system involves modulating the release of neurotransmitters like glutamate.[1]
Q2: What are the common experimental applications of this compound?
This compound is primarily used in neuroscience research to study the function of the 5-HT1D receptor. Common applications include:
-
In vitro binding assays to determine receptor affinity.[3]
-
Functional assays such as [³⁵S]GTPγS binding and cAMP accumulation assays to characterize its antagonist activity.[3][6]
-
Investigating the role of 5-HT1D receptors in processes like cerebral blood pressure regulation and migraine pathogenesis.[1]
Q3: What should I do if I observe unexpected or inconsistent results between different lots of this compound?
Lot-to-lot variability can be a significant factor in experimental reproducibility.[8][9][10] If you suspect variability between different batches of this compound, it is crucial to implement a systematic troubleshooting approach. Refer to the "Troubleshooting Guide for Lot-to-Lot Variability" section below for a detailed workflow. It is recommended to perform a side-by-side comparison of the new and old lots using a standardized experimental protocol and patient samples if applicable.[8][11]
Q4: How should I properly store and handle this compound?
Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for long-term storage (up to 3 years).[5]
-
Solutions: Prepare solutions fresh on the day of use if possible.[12] If storage is necessary, aliquot and store at -20°C for up to one month or -80°C for up to one year to avoid repeated freeze-thaw cycles.[5][12] Always equilibrate the solution to room temperature and ensure no precipitation is visible before use.[12]
Q5: In which solvents can I dissolve this compound?
This compound dihydrochloride (B599025) is soluble in the following solvents. However, solubility can be affected by factors such as the presence of moisture in the solvent. It is advisable to use fresh, high-purity solvents.
| Solvent | Concentration | Notes |
| DMSO | ≥ 250 mg/mL | Ultrasonic agitation may be needed. Hygroscopic DMSO can impact solubility, so use a fresh, unopened supply.[4] |
| Water | 2 mg/mL | Requires sonication and warming to 60°C.[4] |
| DMF | 30 mg/mL | |
| Ethanol | 1 mg/mL | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Data compiled from multiple sources.[4][13]
Troubleshooting Guide for Lot-to-Lot Variability
Encountering variability between different lots of a chemical compound can be a significant challenge. This guide provides a structured approach to identifying and mitigating the impact of potential this compound lot-to-lot variability.
Diagram: Troubleshooting Workflow for this compound Lot-to-Lot Variability
Caption: A workflow for troubleshooting potential lot-to-lot variability of this compound.
Step-by-Step Troubleshooting Protocol
-
Initial Verification:
-
Review Experimental Protocol: Before attributing inconsistencies to the compound, meticulously review your experimental protocol. Ensure all other reagents are within their expiration dates and were prepared correctly. Verify the health and passage number of cell lines. Confirm that all equipment is calibrated and functioning correctly.
-
Confirm Compound Handling: Double-check your calculations for the preparation of this compound stock and working solutions. Ensure that the compound was stored as recommended and that the solvent used for dissolution was of high quality.
-
-
Side-by-Side Comparison:
-
Design a Head-to-Head Experiment: If you still have a small amount of the previous, "gold-standard" lot, design an experiment to directly compare its performance with the new lot.
-
Use Identical Conditions: It is critical to run this comparison under identical experimental conditions (e.g., same cell passage, same reagent preparations, same day).
-
Include Controls: Utilize well-characterized positive and negative controls to validate the assay's performance.
-
-
Data Analysis and Interpretation:
-
Quantitative Comparison: Analyze the data to compare key parameters between the two lots. For example, in a functional assay, compare the IC₅₀ or EC₅₀ values and the maximum efficacy.
-
Statistical Significance: Determine if the observed differences are statistically significant.
-
-
Actionable Steps:
-
Consistent Results: If the results are consistent within an acceptable range of variability for your assay, you can proceed with using the new lot.
-
Inconsistent Results: If there is a significant and reproducible difference:
-
Contact the Supplier: Reach out to the supplier's technical support. Provide them with the lot numbers of both the old and new batches and a detailed summary of your comparative experimental data. Request the Certificate of Analysis (CofA) for both lots to compare purity and other quality control parameters.
-
Consider Independent Analysis: For critical applications, you may consider obtaining an independent analytical chemistry assessment (e.g., HPLC, mass spectrometry) of the new lot to confirm its identity, purity, and concentration.
-
-
Experimental Protocols
Protocol 1: Receptor Binding Assay (Competitive Inhibition)
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity (Ki) of different lots of this compound for the 5-HT1D receptor.
Materials:
-
Cell membranes expressing the human 5-HT1D receptor.
-
Radioligand (e.g., [³H]5-carboxamidotryptamine, [³H]5-CT).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM serotonin).
-
Different lots of this compound.
-
Scintillation fluid and vials.
-
Microplate harvester and scintillation counter.
Procedure:
-
Prepare serial dilutions of each lot of this compound in the binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
This compound dilutions (or vehicle for total binding, or non-specific control)
-
Radioligand at a concentration near its Kd.
-
Cell membranes.
-
-
Incubate the plate (e.g., 60 minutes at 25°C).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and perform non-linear regression analysis to determine the IC₅₀ for each lot. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Diagram: this compound Signaling Pathway and Assay Principle
Caption: this compound antagonizes the 5-HT1D receptor, inhibiting downstream signaling.
Receptor Affinity Data
The following table summarizes the reported binding affinities (pKi) of this compound for various serotonin receptors. Note that values can vary between different studies and experimental conditions.
| Receptor Subtype | pKi | Reference |
| h5-HT1D | 7.9 | [3][6] |
| h5-HT1B | 6.1 | [5] |
| h5-HT1A | 7.7 | [5] |
| h5-HT2B | 7.4 | [5] |
| h5-HT2A | 6.6 | [5] |
| h5-HT7 | 6.3 | [5] |
This data highlights the selectivity of this compound for the 5-HT1D receptor over the 5-HT1B receptor, but also shows notable affinity for the 5-HT1A and 5-HT2B receptors, which should be considered when designing experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. myadlm.org [myadlm.org]
- 11. droracle.ai [droracle.ai]
- 12. BRL 15572 hydrochloride | 5-HT1D receptor antagonist | Hello Bio [hellobio.com]
- 13. caymanchem.com [caymanchem.com]
Technical Support Center: BRL-15572
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRL-15572. This guide addresses potential unexpected results and offers solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why am I observing partial agonism with this compound when it's described as an antagonist?
A1: While this compound is primarily classified as a selective 5-HT1D receptor antagonist, in experimental systems with high receptor expression levels, it can exhibit partial agonist activity.[1] This is often observed in functional assays like [³⁵S]GTPγS binding or cAMP accumulation assays in recombinant cell lines.[1] The level of agonism can depend on the specific cell line and receptor density. If you require a pure antagonist effect, consider using a different compound or reducing the concentration of this compound in your experiments.
Q2: I'm seeing effects that are not consistent with 5-HT1D receptor antagonism. What could be the cause?
A2: this compound, while highly selective for the 5-HT1D receptor, does exhibit affinity for other serotonin (B10506) receptors, which could lead to off-target effects.[2][3] Notably, it has a considerable affinity for 5-HT1A and 5-HT2B receptors.[2][3] If your experimental system expresses these receptors, the observed effects might be a composite of interactions with multiple receptor subtypes. It is crucial to characterize the receptor expression profile of your model system.
Q3: My in vivo results with this compound are inconsistent. What are some potential reasons?
A3: In vivo efficacy can be influenced by several factors. This compound's effect can be dose-dependent, and it may not produce a significant effect on its own but rather antagonize the effect of a 5-HT1D agonist.[4][5] For example, in some studies, this compound alone had no effect on body temperature in guinea pigs but did block the effects of other compounds.[4] Ensure your dosing is appropriate and that you have a positive control to demonstrate the engagement of the 5-HT1D receptor. Additionally, consider the route of administration and the formulation of the compound, as solubility can be a factor.[2][4]
Q4: I am having trouble dissolving this compound. What is the recommended procedure?
A4: The solubility of this compound can be challenging. For in vitro experiments, fresh DMSO is recommended.[2] For in vivo studies, a common formulation involves a mixture of solvents. One suggested protocol is to first prepare a stock solution in DMSO and then sequentially add other co-solvents like PEG300, Tween-80, and saline.[4] It is recommended to prepare working solutions for in vivo experiments freshly on the same day of use.[4] If precipitation occurs, gentle heating and sonication may aid dissolution.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Agonist Activity | High receptor expression in the experimental system. | 1. Reduce the concentration of this compound.2. Use a cell line with a lower, more physiologically relevant receptor density.3. Confirm the effect with a different 5-HT1D antagonist. |
| Off-Target Effects | This compound binding to 5-HT1A or 5-HT2B receptors.[2][3] | 1. Profile the 5-HT receptor expression in your model system.2. Use specific antagonists for 5-HT1A and 5-HT2B to block potential off-target effects.3. Compare results with a more selective 5-HT1D antagonist if available. |
| Lack of In Vivo Efficacy | Insufficient dose or lack of a 5-HT1D agonist to antagonize. | 1. Perform a dose-response study to determine the optimal concentration.2. Include a positive control using a known 5-HT1D agonist to confirm target engagement.3. Review the formulation and administration route to ensure adequate bioavailability.[4] |
| Compound Precipitation in Solution | Poor solubility. | 1. Prepare solutions fresh on the day of the experiment.[4]2. For in vivo use, consider a formulation with co-solvents like DMSO, PEG300, and Tween-80.[4]3. Use sonication or gentle warming to aid dissolution, ensuring the compound is fully dissolved before use.[4] |
Quantitative Data Summary
Table 1: Binding Affinities (pKi) of this compound for Human Serotonin Receptors [1][2]
| Receptor Subtype | pKi |
| h5-HT1D | 7.9 |
| h5-HT1A | 7.7 |
| h5-HT2B | 7.4 |
| h5-HT1B | 6.1 |
| h5-HT2A | 6.6 |
| h5-HT2C | 6.2 |
| h5-HT7 | 6.3 |
| h5-HT1E | 5.2 |
| h5-HT1F | 6.0 |
| h5-HT6 | 5.9 |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This protocol is adapted from methodologies used to characterize the functional activity of this compound at 5-HT1D receptors.[1][2]
Materials:
-
Cell membranes from CHO cells expressing h5-HT1D receptors.
-
[³⁵S]GTPγS
-
Guanosine diphosphate (B83284) (GDP)
-
Unlabeled GTPγS
-
This compound
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM Ascorbic Acid
-
Whatman GF/B filters
-
Scintillation counter
Procedure:
-
Thaw the cell membranes on ice.
-
Prepare the assay buffer.
-
Dilute this compound to the desired concentrations in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
GDP to a final concentration of 10 µM.
-
This compound at various concentrations.
-
Cell membranes (approximately 10-20 µg of protein per well).
-
-
Pre-incubate the plate at 30°C for 30 minutes.
-
To determine non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM to a set of control wells.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 100 pM.
-
Incubate the plate at 30°C for 30 minutes.
-
Terminate the reaction by rapid filtration through Whatman GF/B filters using a cell harvester.
-
Wash the filters five times with ice-cold assay buffer.
-
Allow the filters to dry, and then measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine EC₅₀ and Emax values.
Visualizations
References
- 1. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of selective h5-HT1B (SB-216641) and h5-HT1D (this compound) receptor ligands on guinea-pig and human 5-HT auto- and heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
BRL-15572 Cytotoxicity Assessment: A Technical Support Resource
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the cytotoxicity of BRL-15572. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist for the serotonin (B10506) receptor subtype 5-HT1D.[1][2][3] Its high affinity and selectivity for the h5-HT1D receptor make it a valuable tool for studying the physiological roles of this specific receptor subtype.[1][3][4] The 5-HT1D receptor is involved in various physiological processes, including the modulation of glutamate (B1630785) release in the brain and the regulation of cerebral blood pressure.[1]
Q2: Is cytotoxicity an expected outcome when working with this compound?
A2: Currently, there is limited direct public information specifically detailing the cytotoxicity of this compound. However, like any bioactive compound, it has the potential to induce cytotoxic effects, which can be dependent on the cell type, concentration, and exposure duration. Cytotoxicity assays are essential to determine the safety profile of any drug candidate.[5][6][7] Unexpected cytotoxicity could arise from off-target effects or the specific cellular context of the experiment.
Q3: What are the initial steps to take if I observe unexpected cytotoxicity with this compound?
A3: If you observe unexpected cytotoxicity, it is crucial to first verify your experimental setup. Key initial steps include:
-
Confirm Compound Concentration: Double-check all calculations for dilutions and ensure the accuracy of the stock solution concentration.
-
Assess Cell Health: Ensure that the cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
-
Solvent Control: Verify that the concentration of the vehicle (e.g., DMSO) used to dissolve this compound is not toxic to your cells.
-
Repeat the Experiment: A critical step is to repeat the experiment, preferably with freshly prepared reagents, to confirm the initial findings.[8]
Q4: How can I differentiate between a cytotoxic and a cytostatic effect?
A4: Cytotoxicity refers to the ability of a compound to cause cell death, through mechanisms like necrosis or apoptosis.[9] A cytostatic effect, on the other hand, inhibits cell proliferation without directly causing cell death.[9] To distinguish between these, you can monitor the total cell number over the course of the experiment. A decrease in cell number suggests cytotoxicity, while a stable cell number (compared to untreated controls which should be proliferating) indicates a cytostatic effect.[10] Assays that specifically measure cell death (e.g., Annexin V/PI staining) can confirm cytotoxicity.
Troubleshooting Guide
This guide addresses common issues that may arise during the cytotoxic assessment of this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the assay plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multichannel pipette for consistency. To mitigate edge effects, avoid using the outer wells of the assay plate for experimental samples.[10][11] |
| High background signal in no-cell control wells | Contamination of the culture medium or assay reagents. The medium itself may have high absorbance/fluorescence. | Use fresh, sterile medium and reagents. Test the medium alone for background signal and consider using a phenol (B47542) red-free medium if it interferes with the assay readout.[10][12] |
| Unexpectedly high cytotoxicity across all concentrations | Error in stock solution concentration, compound instability, or general cellular stress. | Prepare a fresh stock solution of this compound and verify its concentration. Assess the stability of the compound in your specific culture medium over the experimental time course. Ensure optimal cell culture conditions to minimize baseline stress. |
| No cytotoxic effect observed, even at high concentrations | The chosen cell line may be resistant to the effects of this compound. The compound may have low potency for cytotoxicity in the tested system. The assay may not be sensitive enough. | Use a positive control known to induce cytotoxicity in your cell line to validate the assay. Consider testing a wider range of concentrations or a longer exposure time. You could also try a different, more sensitive cytotoxicity assay. |
Experimental Protocols
Below are detailed methodologies for key cytotoxicity experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of compromised membrane integrity.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle, no-treatment, and a maximum LDH release control using a lysis buffer provided in the kit).[10]
-
Incubate for the desired exposure time.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's instructions, protected from light.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI staining kit
-
This compound stock solution
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound in 6-well plates for the desired duration.
-
Harvest the cells, making sure to collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A general workflow for assessing the cytotoxicity of this compound.
Hypothesized 5-HT1D Receptor Signaling Pathway
This compound acts as an antagonist at the 5-HT1D receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist (like serotonin) to this receptor typically initiates a signaling cascade. As an antagonist, this compound would block this cascade.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. nebiolab.com [nebiolab.com]
- 7. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
improving signal-to-noise in BRL-15572 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their BRL-15572 assays and improve signal-to-noise ratios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist for the human serotonin (B10506) receptor subtype 5-HT1D.[1][2] It displays a 60-fold higher affinity for the 5-HT1D receptor over the 5-HT1B receptor.[1][3] While primarily an antagonist, this compound has been observed to exhibit partial agonist activity in functional assays such as [35S]GTPγS binding and cAMP accumulation assays, particularly in systems with high receptor expression.[4]
Q2: What are the common in vitro assays used to characterize this compound activity?
A2: The most common in vitro assays for this compound are:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to the 5-HT1D receptor.
-
[35S]GTPγS Binding Assays: A functional assay to measure the activation of G-proteins following receptor stimulation. This assay can be used to determine the potency (EC50) and efficacy of this compound as a partial agonist or its antagonist potency (pA2 or Kb) in the presence of an agonist.[5]
-
cAMP Accumulation Assays: A functional assay to measure the downstream effect of 5-HT1D receptor activation, which is coupled to a Gi protein and thus inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5][6]
Q3: What are the known off-target binding sites for this compound?
A3: this compound has moderately high affinity for the human 5-HT1A and 5-HT2B receptors.[1][3] This is a critical consideration when interpreting assay results, as co-expression of these receptors in your experimental system could lead to confounding off-target effects.
Q4: How does the partial agonism of this compound affect data interpretation?
A4: The partial agonist activity of this compound means that it can weakly activate the 5-HT1D receptor on its own, leading to a submaximal response compared to a full agonist.[4] In the presence of a full agonist, this compound will act as a competitive antagonist, reducing the maximal effect of the full agonist. This dual activity needs to be considered when designing experiments and analyzing data, especially in functional assays.
Data Presentation
This compound Binding Affinities and Functional Potencies
| Receptor | Assay Type | Parameter | Value | Cell Line | Reference |
| h5-HT1D | Radioligand Binding | pKi | 7.9 | CHO | [1][4] |
| h5-HT1B | Radioligand Binding | pKi | <6.0 | CHO | [4] |
| h5-HT1A | Radioligand Binding | pKi | 7.7 | - | [3] |
| h5-HT2B | Radioligand Binding | pKi | 7.4 | - | [3] |
| h5-HT1D | [35S]GTPγS Binding | pEC50 | 8.1 | CHO | [1] |
| h5-HT1D | cAMP Accumulation | pKB | 7.1 | CHO | [4] |
Signaling Pathway and Experimental Workflows
5-HT1D Receptor Gi Signaling Pathway
[35S]GTPγS Binding Assay Workflow
Troubleshooting Guides
Issue 1: High Background Signal in [35S]GTPγS Binding Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Non-specific Binding of [35S]GTPγS | Include a high concentration of unlabeled GTPγS (10-100 µM) to determine non-specific binding. Optimize washing steps during filtration. | A significant portion of the total binding should be displaceable, indicating specific binding. |
| Suboptimal GDP Concentration | Titrate GDP concentration (typically 1-100 µM for Gi-coupled receptors).[5] | An optimal GDP concentration will suppress basal G-protein activity without significantly inhibiting agonist-stimulated binding, thus improving the signal-to-noise ratio. |
| Contaminated Reagents | Prepare fresh buffers and use high-purity reagents. Filter-sterilize buffers. | Reduction in background signal. |
| High Basal Receptor Activity | This can be inherent to the cell line or due to high receptor expression. If possible, use a cell line with lower receptor expression. | Lower basal [35S]GTPγS binding. |
Issue 2: Low Signal Window in cAMP Accumulation Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Weak Agonist Stimulation | Ensure the agonist concentration is at or near its EC80-EC90 to achieve maximal inhibition of adenylyl cyclase. | A larger decrease in cAMP levels upon agonist addition, creating a wider window for measuring antagonist effects. |
| Suboptimal Forskolin (B1673556) Concentration | Titrate forskolin concentration to find a balance between a robust signal and the ability to detect inhibition. | An optimal forsklin concentration will stimulate cAMP production to a level that is easily detectable and within the linear range of the assay, while still allowing for a measurable decrease upon agonist stimulation. |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as IBMX (0.1-0.5 mM), in the assay buffer to prevent cAMP degradation. | Increased accumulation of cAMP, leading to a more stable and robust signal. |
| Low Receptor Expression | Use a cell line with a higher expression level of the 5-HT1D receptor. | A more pronounced response to both agonist and antagonist. |
Issue 3: Inconsistent Results or High Variability
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and evenly plated. | Increased reproducibility between experiments. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | Reduced variability between replicate wells. |
| Edge Effects on Assay Plates | Avoid using the outer wells of the plate, or incubate plates in a humidified chamber to minimize evaporation. | More consistent results across the plate. |
| Incomplete Cell Lysis (cAMP Assay) | Ensure the lysis buffer and incubation time are sufficient to completely lyse the cells. | Accurate measurement of total intracellular cAMP. |
Experimental Protocols
Protocol 1: [35S]GTPγS Binding Assay for this compound (Antagonist Mode)
1. Membrane Preparation:
-
Culture cells expressing the human 5-HT1D receptor to ~90% confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) with protease inhibitors.[7]
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in assay buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[8]
2. Assay Procedure:
-
Prepare assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 10 µM GDP, pH 7.4.[5]
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer
-
25 µL of this compound at various concentrations (or vehicle for control).
-
25 µL of a 5-HT1D agonist (e.g., 5-CT) at its EC80 concentration.
-
50 µL of cell membranes (5-20 µg of protein).
-
-
Pre-incubate for 30 minutes at 30°C.
-
Initiate the binding reaction by adding 50 µL of [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filters pre-soaked in wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Subtract non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all values.
-
Plot the percentage of agonist-stimulated [35S]GTPγS binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Calculate the antagonist dissociation constant (Kb) using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay for this compound (Antagonist Mode)
1. Cell Culture:
-
Seed cells expressing the human 5-HT1D receptor into a 384-well plate and culture overnight.
2. Assay Procedure:
-
Prepare stimulation buffer: HBSS or other suitable buffer containing 0.5 mM IBMX.
-
Aspirate the culture medium from the cells.
-
Add 10 µL of stimulation buffer containing various concentrations of this compound (or vehicle) to the wells.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Add 10 µL of stimulation buffer containing a 5-HT1D agonist (at its EC80 concentration) and an appropriate concentration of forskolin.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based) according to the manufacturer's instructions.[3]
3. Data Analysis:
-
Generate a cAMP standard curve to convert the raw assay signal to cAMP concentrations.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound.
-
Calculate the antagonist pKB value using the Schild equation or a similar method.[4]
References
- 1. apexbt.com [apexbt.com]
- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. revvity.com [revvity.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 7. ChemiSCREEN™ Membrane Preparation Recombinant Human 5-HT1B Serotonin Receptor | HTS108M [merckmillipore.com]
- 8. resources.revvity.com [resources.revvity.com]
BRL-15572 handling and safety precautions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with BRL-15572. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure safe and effective handling and experimentation.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a selective antagonist of the human serotonin (B10506) (5-HT) receptor subtype 5-HT1D.[1][2][3] It demonstrates approximately 60-fold higher selectivity for the 5-HT1D receptor over the 5-HT1B receptor, making it a valuable tool for differentiating the functions of these two closely related receptor subtypes.[1][3][4] Research suggests its involvement in modulating glutamate (B1630785) release and regulating cerebral blood pressure.[3]
What are the primary research applications of this compound?
This compound is primarily used in research to:
-
Pharmacologically discriminate between human 5-HT1B and 5-HT1D receptors.[4]
-
Investigate the physiological and pathological roles of the 5-HT1D receptor.
-
Study its potential effects on neurotransmitter release and cerebral blood flow.[3]
-
Explore its role in conditions like migraine headaches.[3]
What are the binding affinities of this compound for various serotonin receptors?
This compound has a high affinity for the h5-HT1D receptor. It also shows some affinity for 5-HT1A and 5-HT2B receptors.[4][5]
| Receptor | pKi |
| 5-HT1D | 7.9[1][4] |
| 5-HT1A | 7.7[4] |
| 5-HT2B | 7.4[4] |
| 5-HT2A | 6.6[4] |
| 5-HT7 | 6.3[4] |
| 5-HT2C | 6.2[4] |
| 5-HT1B | 6.1[4] |
| 5-HT1F | 6.0[4] |
| 5-HT6 | 5.9[4] |
| 5-HT1E | 5.2[4] |
Handling and Safety Precautions
How should this compound be stored?
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years[4][6] | Desiccate at +4°C is also mentioned.[7][8] |
| In Solvent | -80°C | 1 year[4][6] | Aliquot to avoid repeated freeze-thaw cycles.[4][6] |
| In Solvent | -20°C | 1 month[1][4][6][9] | Prepare and use solutions on the same day if possible.[9] |
What are the recommended solvents for this compound?
The solubility of this compound can vary between its hydrochloride and dihydrochloride (B599025) forms. Always refer to the manufacturer's specifications for the particular product.
| Solvent | Solubility | Notes |
| DMSO | 10 mM[7][9], 30 mg/mL[5], 81 mg/mL[6], 96 mg/mL[4], 250 mg/mL[1] | Use fresh, non-hygroscopic DMSO as moisture can reduce solubility.[1][4][6] Ultrasonic treatment may be needed.[1] |
| Ethanol | 50 mM[7][9], 40 mg/mL[4], 1 mg/mL[5] | |
| Water | Insoluble[4][6] | The dihydrochloride form has some water solubility (2 mg/mL with ultrasound and warming).[1] |
| DMF | 30 mg/mL[5] | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[5] |
What are the general safety precautions for handling this compound?
While specific safety data may vary by supplier, general laboratory safety precautions should be followed:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area.
-
Avoid inhalation of dust or contact with skin and eyes.
-
For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols & Troubleshooting
[³⁵S]GTPγS Binding Assay
This assay is used to determine the functional activity of this compound at G-protein coupled receptors.
Detailed Methodology:
-
Membrane Preparation: Use membranes from CHO cells expressing human 5-HT1B or 5-HT1D receptors.[1][4]
-
Pre-incubation: Pre-incubate the cell membranes (from approximately 1 x 10⁶ cells) at 30°C for 30 minutes in HEPES buffer (20 mM HEPES, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM ascorbate) containing 10 µM GDP, with or without this compound.[4]
-
Initiation of Reaction: Start the reaction by adding 10 µL of [³⁵S]GTPγS (100 pM final concentration).[4]
-
Incubation: Incubate for a further 30 minutes at 30°C.[4]
-
Determination of Non-specific Binding: In a parallel set of tubes, add unlabelled GTPγS (10 µM) before adding the cell membranes to determine non-specific binding.[4]
-
Termination of Reaction: Stop the reaction by rapid filtration through Whatman GF/B grade filters.[4]
-
Washing: Wash the filters five times with ice-cold HEPES buffer.[4]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Troubleshooting Guide
Q: I'm having trouble dissolving this compound in DMSO. What should I do?
A: Ensure you are using fresh, anhydrous (hygroscopic) DMSO, as moisture can significantly reduce solubility.[1][4][6] Gentle warming and sonication can also aid in dissolution.[1] If solubility issues persist, consider preparing a stock solution in a different solvent like ethanol, depending on your experimental needs.
Q: My this compound solution has precipitated after being stored at -20°C. Is it still usable?
A: Precipitation can occur upon freezing. Before use, allow the solution to equilibrate to room temperature and ensure that all precipitate has redissolved.[9] Vortexing or gentle warming may be necessary. If the precipitate does not redissolve, it is best to prepare a fresh solution. To avoid this, prepare and use solutions on the same day whenever possible.[9]
Q: I am observing inconsistent results in my cell-based assays. What could be the cause?
A: Inconsistent results can arise from several factors:
-
Repeated Freeze-Thaw Cycles: Aliquot your stock solutions to avoid repeated freezing and thawing, which can degrade the compound.[4][6]
-
Solution Age: Do not use stock solutions stored at -20°C for longer than one month.[1][4][6][9] For longer-term storage, use -80°C.
-
Incomplete Solubilization: Ensure the compound is fully dissolved before adding it to your assay medium. Any undissolved particles can lead to inaccurate concentrations.
Q: How do I prepare this compound for in vivo studies?
A: For in vivo administration, a common formulation involves a multi-step process. For example, to prepare a solution for oral administration, you can create a homogeneous suspension in CMC-NA (carboxymethylcellulose sodium).[4][6] Another protocol involves dissolving the compound in a mixture of DMSO, PEG300, Tween-80, and saline.[1] It is recommended to prepare these formulations fresh on the day of the experiment.[1] Always consult specific protocols relevant to your animal model and administration route.
Mechanism of Action Visualization
This compound acts as a selective antagonist at the 5-HT1D receptor, which is a Gi/o-coupled receptor. When an agonist (like serotonin) binds to the 5-HT1D receptor, it typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This compound blocks this action by preventing the agonist from binding to the receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. BRL 15572 hydrochloride | CAS 1173022-77-9 | Tocris Bioscience [tocris.com]
- 9. BRL 15572 hydrochloride | 5-HT1D receptor antagonist | Hello Bio [hellobio.com]
BRL-15572 long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of BRL-15572, a selective 5-HT1D receptor antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues that may arise during the handling and use of this compound.
Q1: How should I store this compound for long-term use?
A: Proper storage is crucial to maintain the stability and activity of this compound. For the solid (powder) form, long-term storage at -20°C is recommended, and some suppliers suggest it can be stable for up to 3 years under these conditions. It is also advised to keep the compound desiccated. For solutions, it is best to prepare them fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month, or at -80°C for up to one year for extended stability.
Q2: I'm having trouble dissolving this compound. What should I do?
A: this compound has specific solubility characteristics. It is soluble in DMSO (up to 10 mM) and ethanol (B145695) (up to 50 mM).[1] It is practically insoluble in water. When preparing a stock solution in DMSO, ensure you are using fresh, anhydrous DMSO, as moisture can reduce solubility. If you encounter difficulties, gentle warming or sonication can aid in dissolution.
Q3: My this compound solution appears to have precipitated after storage. Can I still use it?
A: If you observe precipitation in your this compound solution upon removal from storage, it is recommended to equilibrate the vial to room temperature.[2] Gentle warming and vortexing may help to redissolve the compound. However, it is critical to ensure that the compound is fully back in solution before use to guarantee accurate concentration in your experiments. If the precipitate does not dissolve, it is best to prepare a fresh solution.
Q4: What is the stability of this compound in solution?
A: For optimal results, it is highly recommended to prepare and use this compound solutions on the same day.[2] If storage is unavoidable, stock solutions in appropriate solvents can be stored at -20°C for up to one month or -80°C for longer periods (up to 1 year).[3] Always aliquot solutions to prevent degradation from multiple freeze-thaw cycles.
Q5: Are there any specific considerations for using this compound in cell-based assays?
A: When using this compound in cell-based assays, it is important to first determine the optimal concentration range and to ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Always include a vehicle control (solvent only) in your experimental design to account for any solvent effects. Pay close attention to cell health and morphology throughout the experiment.
Data Summary Tables
Table 1: Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Additional Notes |
| Solid (Powder) | +4°C | Short-term | Must be desiccated.[1] |
| Solid (Powder) | -20°C | Up to 3 years | Recommended for long-term storage.[3] |
| Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[2] |
| Solution | -80°C | Up to 1 year | For extended long-term storage.[3] |
Table 2: Solubility of this compound
| Solvent | Concentration |
| DMSO | Up to 10 mM[1] |
| Ethanol | Up to 50 mM[2] |
| Water | Insoluble |
Experimental Protocols
1. [³⁵S]GTPγS Binding Assay
This assay is used to determine the functional activity of this compound as an antagonist at the 5-HT1D receptor by measuring its effect on agonist-stimulated G-protein activation.
-
Cell Culture: Use a cell line stably expressing the human 5-HT1D receptor (e.g., CHO or HEK293 cells).
-
Membrane Preparation:
-
Grow cells to confluency, harvest, and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.5-1 mg/mL.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, a 5-HT1D receptor agonist (e.g., 5-HT), and varying concentrations of this compound in assay buffer containing GDP.
-
Incubate for 30 minutes at 30°C to allow for ligand binding.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for a further 30 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Determine the ability of this compound to inhibit the agonist-induced increase in [³⁵S]GTPγS binding to calculate its potency (IC₅₀ or pKᵦ).
2. cAMP Accumulation Assay
This assay measures the ability of this compound to antagonize the agonist-mediated inhibition of adenylyl cyclase activity.
-
Cell Culture: Use a cell line expressing the 5-HT1D receptor.
-
Assay Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a 5-HT1D receptor agonist in the presence of an adenylyl cyclase activator (e.g., forskolin).
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis: Quantify the reversal of agonist-induced inhibition of cAMP production by this compound to determine its antagonist potency.
Visualizations
Caption: 5-HT1D Receptor Signaling Pathway.
Caption: [³⁵S]GTPγS Binding Assay Workflow.
References
Validation & Comparative
Discriminating 5-HT1 Receptor Subtypes: A Comparative Guide to BRL-15572 and SB-216641
For researchers, scientists, and drug development professionals, the precise pharmacological dissection of serotonin (B10506) (5-HT) receptor subtypes is paramount for advancing our understanding of serotonergic neurotransmission and developing targeted therapeutics. This guide provides an objective comparison of two key research compounds, BRL-15572 and SB-216641, utilized to discriminate between the closely related 5-HT1B and 5-HT1D receptor subtypes.
This document summarizes key experimental data, details the methodologies for the cited experiments, and provides visual representations of relevant signaling pathways and experimental workflows to aid in the selection and application of these pharmacological tools.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities and functional potencies of this compound and SB-216641 for human 5-HT1B and 5-HT1D receptors, as determined by radioligand binding and functional assays.
Table 1: Radioligand Binding Affinity (pKi) of this compound and SB-216641 at Human 5-HT1 Receptors
| Compound | h5-HT1B | h5-HT1D | Selectivity (fold) | Other notable affinities (pKi) |
| This compound | 6.1 | 7.9 | 60-fold for 5-HT1D | 5-HT1A (7.7), 5-HT2B (7.4) |
| SB-216641 | 9.0 | 7.6 | 25-fold for 5-HT1B | - |
Data compiled from Price et al., 1997.[1]
Table 2: Functional Activity of this compound and SB-216641 at Human 5-HT1 Receptors
| Compound | Assay | h5-HT1B (pKB) | h5-HT1D (pKB) |
| This compound | cAMP Accumulation | <6 | 7.1 |
| SB-216641 | cAMP Accumulation | 9.3 | 7.3 |
Data compiled from Price et al., 1997.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established pharmacological techniques.
Radioligand Binding Assays
These assays were performed to determine the binding affinity (Ki) of the compounds for the 5-HT1B and 5-HT1D receptors.
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant 5-HT1B or 5-HT1D receptors were used.
-
Cells were harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate was centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant was then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The final membrane pellet was resuspended in assay buffer and the protein concentration was determined.
2. Binding Assay:
-
The assay was typically performed in a 96-well plate format.
-
Each well contained cell membranes, a specific radioligand (e.g., [3H]5-HT or [125I]GTI for 5-HT1B/1D receptors), and varying concentrations of the unlabeled competitor drug (this compound or SB-216641).
-
Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM 5-HT).
-
The plates were incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters were washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters was quantified using liquid scintillation counting.
3. Data Analysis:
-
The IC50 values (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: cAMP Accumulation Assay
This assay was used to determine the functional potency (pKB) of the compounds as antagonists. 5-HT1 receptors are negatively coupled to adenylyl cyclase, so their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.
1. Cell Culture and Treatment:
-
CHO cells expressing the human 5-HT1B or 5-HT1D receptors were seeded in 96-well plates and grown to near confluency.
-
The cells were then pre-incubated with varying concentrations of the antagonist (this compound or SB-216641) for a specific period (e.g., 15-30 minutes).
-
Subsequently, the cells were stimulated with a fixed concentration of an agonist (e.g., 5-HT) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Forskolin is often used to stimulate adenylyl cyclase to measure the inhibitory effect of the 5-HT1 receptor activation.
2. cAMP Measurement:
-
After the stimulation period, the cells were lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysates was determined using a variety of methods, such as competitive enzyme immunoassays (EIA) or homogeneous time-resolved fluorescence (HTRF) assays.
3. Data Analysis:
-
The ability of the antagonists to reverse the agonist-induced inhibition of cAMP production was measured.
-
The antagonist dissociation constant (KB) was determined using the Schild equation, and the pKB is the negative logarithm of the KB.
Mandatory Visualization
Signaling Pathways
Caption: 5-HT1A/1D Receptor Signaling Pathway.
Experimental Workflows
Caption: Radioligand Binding Assay Workflow.
Caption: Logic of Compound Selectivity.
References
A Comparative Analysis of Receptor Selectivity: BRL-15572 vs. Ketanserin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the receptor selectivity profiles of BRL-15572 and ketanserin (B1673593), supported by experimental data and detailed methodologies. This information is crucial for the selection of appropriate pharmacological tools and for guiding drug discovery efforts.
This compound is recognized as a potent antagonist with high affinity for the serotonin (B10506) 5-HT1D receptor. In contrast, ketanserin is a classical antagonist of the 5-HT2A receptor, but it also exhibits significant affinity for other receptors, notably α1-adrenergic and histamine (B1213489) H1 receptors. Understanding the nuanced selectivity of these compounds is paramount for interpreting experimental results and for the development of novel therapeutics with improved target specificity.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound and ketanserin for a range of serotonin (5-HT), adrenergic, and histamine receptors. The data has been compiled from various in vitro radioligand binding assays.
| Receptor | This compound Ki (nM) | Ketanserin Ki (nM) |
| Serotonin Receptors | ||
| 5-HT1A | 20 | ~100 - 1000 |
| 5-HT1B | 794 | 1620[1] |
| 5-HT1D | 12.6 | 25.1 - 39.8 |
| 5-HT2A | 251 | 0.75 - 3.5[2] |
| 5-HT2B | 40 | Data not readily available |
| 5-HT2C | 631 | 158 - 1000[2] |
| 5-HT6 | 1259 | Data not readily available |
| 5-HT7 | 501 | Data not readily available |
| Adrenergic Receptors | ||
| α1 | Data not readily available | 1.5 - 8.3[3] |
| Histamine Receptors | ||
| H1 | Data not readily available | High Affinity (qualitative) |
Note: Ki values can vary between different studies and experimental conditions. The data presented here is a representative compilation.
Receptor Selectivity Profiles
The distinct selectivity profiles of this compound and ketanserin are visualized in the following diagrams.
Experimental Protocols
The binding affinities and functional activities of this compound and ketanserin are determined using a variety of in vitro assays. The following are detailed methodologies for the key experiments cited.
Radioligand Displacement Binding Assays
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human receptor of interest.
-
Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled test compound.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assays
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist. Antagonist activity is determined by the ability of a compound to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Protocol:
-
Membrane Preparation: Membranes from cells expressing the GPCR of interest are prepared.
-
Incubation: Membranes are incubated with GDP, the test compound (antagonist), and an agonist to stimulate the receptor.
-
Addition of [³⁵S]GTPγS: [³⁵S]GTPγS is added to the mixture to initiate the binding reaction.
-
Termination and Filtration: The reaction is stopped by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in [³⁵S]GTPγS binding is measured to determine its potency (IC50 or pKB).
cAMP Functional Assays
This assay measures the functional consequence of GPCR activation by quantifying changes in the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP). For Gs-coupled receptors, agonists increase cAMP levels, while for Gi-coupled receptors, agonists decrease forskolin-stimulated cAMP levels. Antagonists block these effects.
Protocol:
-
Cell Culture: Cells expressing the receptor of interest are cultured in multi-well plates.
-
Compound Incubation: Cells are pre-incubated with the antagonist.
-
Agonist Stimulation: An agonist (for Gs-coupled receptors) or forskolin (B1673556) plus an agonist (for Gi-coupled receptors) is added to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as competitive immunoassays (e.g., HTRF, ELISA).
-
Data Analysis: The antagonist's potency is determined by its ability to reverse the agonist's effect on cAMP levels.
Conclusion
This compound and ketanserin exhibit markedly different selectivity profiles. This compound is a selective antagonist for the 5-HT1D receptor, with moderate affinity for 5-HT1A and 5-HT2B receptors and lower affinity for other serotonin receptor subtypes. This makes it a valuable tool for studying the specific roles of the 5-HT1D receptor.
Ketanserin, while a potent 5-HT2A antagonist, demonstrates significant high-affinity binding to α1-adrenergic and H1 histamine receptors. This polypharmacology must be taken into account when interpreting experimental data obtained using ketanserin, as its observed effects may not be solely attributable to 5-HT2A receptor blockade. The choice between these two compounds should be guided by the specific research question and the desired level of receptor selectivity.
References
- 1. Induction of a high-affinity ketanserin binding site at the 5-Hydroxytryptamine(1B) receptor by modification of its carboxy-terminal intracellular portion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketanserin blocks alpha 1-adrenoceptors of porcine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BRL-15572 and Methiothepin for 5-HT Receptor Research
In the landscape of serotonergic research, the selection of appropriate pharmacological tools is paramount for the accurate dissection of 5-hydroxytryptamine (5-HT) receptor function. This guide provides a detailed, data-driven comparison of two key antagonists: the selective BRL-15572 and the non-selective methiothepin (B1206844). This document is intended for researchers, scientists, and drug development professionals seeking to understand the distinct properties of these compounds to inform experimental design and data interpretation.
Introduction to this compound and Methiothepin
This compound is recognized as a preferential antagonist for the human 5-HT1D receptor, offering a degree of selectivity that allows for the pharmacological discrimination between h5-HT1B and h5-HT1D receptors.[1][2][3] In contrast, methiothepin is a well-established, non-selective 5-HT receptor antagonist with high affinity for a broad range of 5-HT receptor subtypes, making it a useful tool for broadly probing serotonergic systems.
Comparative Binding Affinity
The binding profiles of this compound and methiothepin reveal their distinct selectivity. This compound demonstrates a clear preference for the 5-HT1D receptor, with significantly lower affinity for other subtypes. Methiothepin, conversely, binds with high affinity to numerous 5-HT receptors. The following tables summarize the available quantitative binding data.
Table 1: Binding Affinity (pKi) of this compound at Human 5-HT Receptors [4]
| Receptor Subtype | pKi |
| 5-HT1A | 7.7 |
| 5-HT1B | 6.1 |
| 5-HT1D | 7.9 |
| 5-HT1E | 5.2 |
| 5-HT1F | 6.0 |
| 5-HT2A | 6.6 |
| 5-HT2B | 7.4 |
| 5-HT2C | 6.2 |
| 5-HT6 | 5.9 |
| 5-HT7 | 6.3 |
Table 2: Binding Affinity (pKi/pKB) of Methiothepin at Various 5-HT Receptors
| Receptor Subtype | pKi / pKB |
| 5-HT1B | <6 (pKB)[2] |
| 5-HT1D | 7.1 (pKB)[2] |
Note: A comprehensive pKi table for methiothepin across all subtypes was not available in the immediate search results, but its non-selective, high-affinity profile is widely acknowledged.
A direct comparison highlights that this compound has a 60-fold higher affinity for the h5-HT1D receptor compared to the h5-HT1B receptor.[1][2]
Functional Activity Comparison
Functional assays confirm the antagonist properties of both compounds. In studies using Chinese Hamster Ovary (CHO) cells expressing human 5-HT1B and 5-HT1D receptors, both this compound and methiothepin demonstrated antagonist activity.
Table 3: Functional Antagonist Activity (pKB) of this compound and Methiothepin in cAMP Accumulation Assays [2]
| Compound | h5-HT1B (pKB) | h5-HT1D (pKB) |
| This compound | < 6 | 7.1 |
In [35S]GTPγS binding assays, a measure of G-protein activation, this compound was found to be a potent antagonist at the h5-HT1D receptor.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound and methiothepin.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and methiothepin at various 5-HT receptor subtypes.
Materials:
-
Cell membranes from CHO cells stably expressing the human 5-HT receptor of interest.
-
Radioligand (e.g., [3H]5-HT).
-
Test compounds (this compound, methiothepin).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.6).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of various concentrations of the test compound (or buffer for total binding, or a high concentration of a known ligand for non-specific binding).
-
50 µL of radioligand at a concentration close to its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from competition curves. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays: [35S]GTPγS Binding
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.
Objective: To determine the potency and efficacy of this compound and methiothepin as antagonists at 5-HT receptors.
Materials:
-
Cell membranes from cells expressing the 5-HT receptor of interest.
-
[35S]GTPγS.
-
GDP.
-
5-HT (agonist).
-
Test compounds (this compound, methiothepin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Other reagents as for radioligand binding assay.
Procedure:
-
Membrane and Compound Preparation: Prepare cell membranes and serial dilutions of test compounds.
-
Pre-incubation: Pre-incubate membranes with the test compounds and GDP.
-
Initiation of Reaction: Add a mixture of 5-HT (agonist) and [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing and Counting: Wash the filters and measure radioactivity as described for the radioligand binding assay.
-
Data Analysis: Determine the ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding.
Signaling Pathways
The differential effects of this compound and methiothepin can be understood in the context of the signaling pathways of the 5-HT receptors they target.
5-HT1D Receptor Signaling
The 5-HT1D receptor, the primary target of this compound, is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Broader 5-HT Receptor Signaling Context
Methiothepin's lack of selectivity means it will antagonize a wider array of signaling cascades initiated by different 5-HT receptor families. For instance, in addition to Gi/o-coupled 5-HT1 receptors, it will also block Gq/11-coupled 5-HT2 receptors, which activate phospholipase C, and Gs-coupled 5-HT4, 5-HT6, and 5-HT7 receptors, which stimulate adenylyl cyclase.
Conclusion
This compound and methiothepin represent two distinct tools for the study of 5-HT receptors. This compound offers valuable selectivity for the 5-HT1D receptor, making it suitable for studies aimed at isolating the function of this particular subtype. In contrast, methiothepin's broad-spectrum antagonism is advantageous for experiments designed to investigate the overall contribution of serotonergic signaling through multiple receptor types. The choice between these compounds should be guided by the specific research question and a thorough understanding of their respective pharmacological profiles. The data and protocols presented in this guide are intended to facilitate this decision-making process and promote rigorous and well-controlled experimentation in the field of serotonin (B10506) research.
References
A Comparative Guide to Selective 5-HT1D Receptor Antagonists: Alternatives to BRL-15572
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of selective 5-HT1D receptor antagonists, offering alternatives to the well-characterized compound BRL-15572. The following sections present quantitative data on the binding affinities and functional activities of these compounds, alongside detailed experimental protocols and visualizations of key biological pathways and experimental workflows.
Introduction
The 5-HT1D receptor, a member of the G protein-coupled receptor (GPCR) family, is a key target in neuroscience research and drug development, particularly for its role in migraine pathophysiology and its potential as a therapeutic target for other central nervous system disorders. This compound is a known selective 5-HT1D receptor antagonist; however, its utility can be limited by its moderate affinity for other 5-HT receptors, such as 5-HT1A and 5-HT2B.[1][2] This guide introduces and evaluates alternative selective 5-HT1D antagonists, providing a comparative analysis to aid researchers in selecting the most appropriate pharmacological tools for their studies.
Comparative Analysis of 5-HT1D Antagonists
The following tables summarize the binding affinities (pKi) and functional potencies (pKB/pEC50) of this compound and two alternative selective 5-HT1D antagonists: GR-127935 and LY310762.
Table 1: Comparative Binding Affinity (pKi) Profile at Human 5-HT Receptors
| Compound | 5-HT1D | 5-HT1A | 5-HT1B | 5-HT1E | 5-HT1F | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | 5-HT7 |
| This compound | 7.9[1][2][3] | 7.7[2] | 6.1[2][3] | 5.2[2] | 6.0[2] | 6.6[2] | 7.4[2] | 6.2[2] | 5.9[2] | 6.3[2] |
| GR-127935 | ~8.9 | ~6.0 | ~7.7 | - | - | ~6.0 | - | - | - | - |
| LY310762 | 6.6[4] | - | Weak affinity[4] | - | - | - | - | - | - | - |
Table 2: Functional Activity at Human 5-HT1D and 5-HT1B Receptors
| Compound | Assay Type | Receptor | Functional Potency |
| This compound | cAMP Accumulation | h5-HT1D | pKB = 7.1[2][3] |
| h5-HT1B | pKB < 6[3] | ||
| [35S]GTPγS Binding | h5-HT1D | pEC50 = 8.1 (partial agonist)[1] | |
| GR-127935 | cAMP Accumulation | h5-HT1D | Potent Antagonist |
| h5-HT1B | Weaker Antagonist |
Note: pKB is the negative logarithm of the antagonist's dissociation constant, indicating its potency. pEC50 is the negative logarithm of the concentration of an agonist that produces 50% of the maximal response.
Signaling Pathway and Experimental Overviews
The following diagrams illustrate the 5-HT1D receptor signaling pathway and typical experimental workflows for antagonist characterization.
Caption: 5-HT1D Receptor Signaling Pathway.
Caption: Experimental Workflow for 5-HT1D Antagonist Screening.
Caption: Logical Relationship of Antagonist Selection Criteria.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the 5-HT1D receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT1D receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]5-carboxamidotryptamine ([3H]5-CT).
-
Non-specific binding control: 5-HT (Serotonin) at a high concentration (e.g., 10 µM).
-
Test compounds (e.g., this compound, GR-127935, LY310762) at various concentrations.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add binding buffer, the cell membrane preparation (typically 50-100 µg of protein per well), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Initiate the binding reaction by adding the radioligand ([3H]5-CT) at a concentration close to its Kd (typically 1-2 nM).
-
Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Forskolin-Stimulated cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key signaling event downstream of 5-HT1D receptor activation.
-
Materials:
-
A cell line stably co-expressing the human 5-HT1D receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement (e.g., CHO-h5-HT1D).
-
5-HT (Serotonin) as the agonist.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (antagonists).
-
Assay buffer (e.g., HBSS or DMEM).
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with various concentrations of the test compound (antagonist) for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of the agonist (5-HT), typically its EC80 concentration, along with a fixed concentration of forskolin to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Construct a dose-response curve for the antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Calculate the pKB value from the Schild equation to determine the antagonist's potency.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the 5-HT1D receptor and can be used to determine the potency of antagonists.
-
Materials:
-
Cell membranes from a cell line expressing the human 5-HT1D receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
5-HT (agonist).
-
Test compounds (antagonists).
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
GDP (Guanosine diphosphate).
-
96-well microplates and filtration apparatus.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, assay buffer, GDP (to reduce basal binding), and various concentrations of the test compound (antagonist).
-
Add a fixed concentration of the agonist (5-HT).
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The antagonist potency (pKB) is determined by its ability to shift the concentration-response curve of the agonist to the right.
-
Conclusion
This guide provides a comparative overview of this compound and alternative selective 5-HT1D receptor antagonists. The choice of an appropriate antagonist will depend on the specific experimental needs, with considerations for affinity, selectivity, and functional activity. The provided data and protocols should serve as a valuable resource for researchers investigating the role of the 5-HT1D receptor in health and disease. It is important to note that while GR-127935 shows high potency for the 5-HT1D receptor, it also has considerable affinity for the 5-HT1B receptor. LY310762, while selective for 5-HT1D over 5-HT1B, has a lower affinity for the 5-HT1D receptor compared to this compound and GR-127935.[4] Researchers should carefully consider these pharmacological profiles when designing their experiments.
References
comparing BRL-15572 binding affinity across studies
For researchers and professionals in drug development, understanding the precise binding characteristics of a compound is paramount. This guide provides a comparative analysis of the binding affinity of BRL-15572, a selective 5-HT1D receptor antagonist, across various studies. To offer a broader context, its binding profile is compared with that of SB-216641, a selective 5-HT1B receptor antagonist.
Quantitative Binding Affinity Data
The binding affinity of this compound and the comparator, SB-216641, has been determined in multiple studies, primarily through radioligand binding assays using Chinese Hamster Ovary (CHO) cells expressing human serotonin (B10506) receptors. The data, presented in terms of pKi, Ki, and pKB values, are summarized below. A higher pKi value indicates a stronger binding affinity.
| Compound | Receptor | pKi | Ki (nM) | pKB | Study |
| This compound | 5-HT1D | 7.9[1][2] | 13[3] | 7.1[1] | Price et al. (1997) |
| 5-HT1A | 7.7[1] | 20[3] | - | Price et al. (1997) | |
| 5-HT1B | 6.1[1] | 794 | <6[1] | Price et al. (1997) | |
| 5-HT2B | 7.4[1] | 40[3] | - | Price et al. (1997) | |
| 5-HT1E | 5.2[1] | - | - | Selleck Chemicals | |
| 5-HT1F | 6.0[1] | - | - | Selleck Chemicals | |
| 5-HT2A | 6.6[1] | - | - | Selleck Chemicals | |
| 5-HT2C | 6.2[1] | - | - | Selleck Chemicals | |
| 5-HT6 | 5.9[1] | - | - | Selleck Chemicals | |
| 5-HT7 | 6.3[1] | - | - | Selleck Chemicals | |
| SB-216641 | 5-HT1B | 9.0 | 0.1 | 9.3 | Price et al. (1997) |
| 5-HT1D | 7.6 | 25 | 7.3 | Price et al. (1997) |
Note: Ki values were calculated from pKi values where not directly provided. The relationship between pKi and Ki is pKi = -log(Ki).
This compound demonstrates a 60-fold higher affinity for the human 5-HT1D receptor compared to the 5-HT1B receptor.[1] While it is highly selective for the 5-HT1D receptor, it also shows moderately high affinity for the 5-HT1A and 5-HT2B receptors.[1][2] In contrast, SB-216641 displays a high affinity for the 5-HT1B receptor with a 25-fold lower affinity for the 5-HT1D receptor.
Experimental Protocols
The binding affinity data presented above were primarily generated using the following experimental methodologies:
Radioligand Binding Assays
These assays determine the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells recombinantly expressing human 5-HT1B or 5-HT1D receptors are commonly used.
-
Membrane Preparation: Membranes from approximately 1 x 10^6 cells are prepared and used in the assay.
-
Radioligand: [3H]5-CT is often used as the radioligand for 5-HT1D receptor binding assays.
-
Assay Buffer: A typical buffer composition is HEPES (20 mM), MgCl2 (3 mM), and NaCl (100 mM).
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through Whatman GF/B filters. The amount of radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from CHO cells expressing the receptor of interest are used.
-
Pre-incubation: Membranes are pre-incubated at 30°C for 30 minutes in a HEPES buffer containing GDP (10 µM) with or without the test compound.[1]
-
Reaction Initiation: The reaction is started by the addition of [35S]GTPγS (100 pM).[1]
-
Incubation: The reaction mixture is incubated for a further 30 minutes at 30°C.[1]
-
Termination: The reaction is stopped by rapid filtration through Whatman GF/B filters, followed by washing with ice-cold HEPES buffer.[1]
-
Detection: The amount of bound [35S]GTPγS is determined by scintillation counting.
-
Data Analysis: The potency (EC50) and efficacy of the compound are determined from concentration-response curves. This compound has been shown to act as a partial agonist in this assay, with a pEC50 of 8.1 at the h5-HT1D receptor.
Signaling Pathway and Experimental Workflow
The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is crucial in modulating the release of neurotransmitters like glutamate.
Below are diagrams illustrating the 5-HT1D receptor signaling pathway and a typical experimental workflow for determining binding affinity.
Caption: 5-HT1D Receptor Signaling Pathway
Caption: Binding Affinity Experimental Workflow
References
A Comparative Guide to the Cross-Reactivity Profile of BRL-15572
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of BRL-15572, a selective 5-HT1D receptor antagonist, with the 5-HT1B selective antagonist, SB-216641. The information presented herein is intended to assist researchers in making informed decisions when selecting pharmacological tools for their studies.
Introduction
This compound is a potent and selective antagonist of the 5-hydroxytryptamine (serotonin) receptor subtype 1D (5-HT1D).[1][2][3] Its ability to discriminate between the highly homologous 5-HT1D and 5-HT1B receptors has made it a valuable tool in elucidating the distinct physiological roles of these receptor subtypes.[3] This guide presents a comprehensive analysis of its binding affinity and functional activity at its primary target and various off-target receptors, in comparison to SB-216641.
Comparative Cross-Reactivity Profile
The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pKB) of this compound and the 5-HT1B selective antagonist, SB-216641, at various serotonin (B10506) receptor subtypes.
Binding Affinity (pKi)
| Receptor | This compound | SB-216641 |
| 5-HT1D | 7.9 | <6.0 |
| 5-HT1B | 6.1 | 9.0 |
| 5-HT1A | 7.7 | - |
| 5-HT2B | 7.4 | - |
| 5-HT2A | 6.6 | - |
| 5-HT7 | 6.3 | - |
| 5-HT2C | 6.2 | - |
| 5-HT1F | 6.0 | - |
| 5-HT6 | 5.9 | - |
| 5-HT1E | 5.2 | - |
This compound demonstrates a 60-fold higher affinity for the human 5-HT1D receptor compared to the 5-HT1B receptor.[1][2] In contrast, SB-216641 displays a 25-fold greater affinity for the h5-HT1B receptor over the h5-HT1D receptor.[1] Notably, this compound also exhibits moderately high affinity for the 5-HT1A and 5-HT2B receptors.[2]
Functional Antagonist Potency (pKB)
| Receptor | This compound | SB-216641 |
| 5-HT1D | 7.1 | 7.3 |
| 5-HT1B | <6.0 | 9.3 |
Data from Price et al., 1997, determined by cAMP accumulation assays in CHO cells.[1]
The functional antagonist potencies of both compounds correlate well with their binding affinities, confirming their selectivity profiles in a cellular context.[1]
Experimental Protocols
The data presented in this guide were primarily generated using the following key experimental methodologies:
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of test compounds by measuring their ability to displace a radiolabeled ligand from the receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant 5-HT receptor of interest.
-
Assay Setup: Assays are typically performed in a 96-well format. Each well contains the cell membranes, a specific radioligand (e.g., [3H]5-CT for 5-HT1D/1B receptors), and varying concentrations of the unlabeled test compound (this compound or SB-216641).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assays
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.
Objective: To determine the potency and efficacy of a compound as an agonist or antagonist at a GPCR.
General Protocol:
-
Membrane Preparation: Similar to radioligand binding assays, membranes from CHO cells expressing the receptor of interest are used.
-
Assay Setup: Membranes are incubated with GDP (to ensure G-proteins are in their inactive state), varying concentrations of the test compound, and [35S]GTPγS.
-
Incubation: The reaction is incubated to allow for receptor-mediated G-protein activation and [35S]GTPγS binding.
-
Filtration: The assay is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The amount of [35S]GTPγS binding is plotted against the compound concentration to determine potency (EC50) for agonists or the inhibition of agonist-stimulated binding for antagonists (IC50).
cAMP Accumulation Assays
This is another functional assay used to determine whether a GPCR is coupled to the adenylyl cyclase signaling pathway.
Objective: To measure the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP) through Gs or Gi-coupled receptors.
General Protocol:
-
Cell Culture: Whole CHO cells expressing the receptor of interest are used.
-
Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then treated with varying concentrations of the test compound (for antagonists, in the presence of a known agonist).
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive binding assay, often employing a labeled cAMP tracer and a specific antibody.
-
Data Analysis: The amount of cAMP produced is measured, and for antagonists, the concentration that inhibits 50% of the agonist-induced cAMP production (IC50) is calculated. The antagonist potency (pKB) is then determined.
Visualizations
Experimental Workflow for Cross-Reactivity Profiling
Caption: Workflow for determining the cross-reactivity profile of a compound.
Signaling Pathway of the 5-HT1D Receptor
Caption: Simplified signaling pathway of the 5-HT1D receptor.
References
A Comparative Guide to BRL-15572 and Non-Selective 5-HT Antagonists for Researchers
This guide provides a detailed comparison of the selective 5-HT₁D receptor antagonist, BRL-15572, with commonly used non-selective serotonin (B10506) (5-HT) receptor antagonists. Intended for researchers, scientists, and drug development professionals, this document offers an objective analysis of their performance based on available experimental data. We present quantitative data in structured tables, detail experimental protocols for key assays, and provide visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse group of G protein-coupled receptors and ligand-gated ion channels that mediate a wide array of physiological and pathological processes in the central and peripheral nervous systems. Their role in conditions such as migraine, anxiety, depression, and schizophrenia has made them a prime target for therapeutic intervention. While non-selective 5-HT antagonists have been historically used, the development of selective agents like this compound offers the potential for more targeted therapeutic effects with fewer off-target side effects. This guide aims to provide a comparative analysis of the pharmacological profiles of this compound and several non-selective 5-HT antagonists to aid in the selection of appropriate research tools and in the development of novel therapeutics.
Data Presentation: A Quantitative Comparison
The following tables summarize the binding affinities (pKi) and functional activities of this compound and a selection of non-selective 5-HT antagonists across various 5-HT receptor subtypes.
Table 1: Binding Affinity (pKi) of this compound and Non-Selective 5-HT Antagonists for Human 5-HT Receptor Subtypes
| Compound | 5-HT₁A | 5-HT₁B | 5-HT₁D | 5-HT₁E | 5-HT₁F | 5-HT₂A | 5-HT₂B | 5-HT₂C | 5-HT₃ | 5-HT₆ | 5-HT₇ |
| This compound | 7.7[1] | 6.1[1] | 7.9[1][2] | 5.2[1] | 6.0[1] | 6.6[1] | 7.4[1] | 6.2[1] | - | 5.9[1] | 6.3[1] |
| Ketanserin (B1673593) | 6.5 | 5.8[3] | 7.6 | - | - | 8.8[4] | 6.7 | 7.0[4] | - | 6.1 | 6.4 |
| Methysergide | 7.3 | 7.8 | 7.9 | 6.7 | 7.5 | 8.5 | 8.2 | 8.0 | - | 7.4 | 8.3 |
| Clozapine (B1669256) | 6.8 | 6.0 | 6.5 | - | - | 8.5[5] | 7.3 | 8.7[5] | - | 7.4 | 7.8 |
| Olanzapine (B1677200) | 6.4 | 6.2 | 6.7 | - | - | 8.4 | 7.1 | 8.0 | 6.4[6] | 8.3[6] | 7.5 |
Table 2: Functional Activity of this compound
| Assay | Receptor | Activity | pKB/pEC₅₀ | Reference |
| [³⁵S]GTPγS Binding | h5-HT₁D | Partial Agonist | 8.1 (pEC₅₀) | [2] |
| cAMP Accumulation | h5-HT₁D | Antagonist | 7.1 (pKB) | [7] |
| cAMP Accumulation | h5-HT₁B | Antagonist | <6 (pKB) | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor subtype.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT receptor subtype of interest (e.g., CHO or HEK293 cells) or from tissue homogenates (e.g., rabbit cerebral cortex)[8]. Cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final membrane pellet is resuspended in a binding buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ receptors[8], [³H]GR 125743 for 5-HT₁B/₁D receptors[3]), and varying concentrations of the unlabeled test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assays
Objective: To assess the functional activity of a compound (agonist, partial agonist, or antagonist) at a G protein-coupled receptor.
General Protocol:
-
Membrane Preparation: Similar to radioligand binding assays, membranes are prepared from cells expressing the receptor of interest.
-
Assay Setup: The assay is conducted in a 96-well plate. Each well contains the cell membranes, the test compound at various concentrations, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Incubation: The reaction is incubated at 30°C for 60 minutes. Agonist stimulation of the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified using a scintillation counter.
-
Data Analysis: Basal binding is measured in the absence of any stimulating ligand. Agonist activity is determined by the increase in [³⁵S]GTPγS binding above basal levels. For antagonists, their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured. Data is analyzed to determine EC₅₀ (for agonists) or pKB (for antagonists) values.
cAMP Accumulation Assays
Objective: To measure the functional consequence of receptor activation on the second messenger cyclic AMP (cAMP).
General Protocol:
-
Cell Culture: Whole cells expressing the receptor of interest are used. Cells are typically seeded in 96-well plates.
-
Assay Setup: For Gᵢ-coupled receptors (like 5-HT₁A and 5-HT₁D), adenylyl cyclase is first stimulated with forskolin (B1673556) to produce a measurable level of cAMP. The test compound is then added to assess its ability to inhibit this forskolin-stimulated cAMP production (agonist effect) or to reverse the inhibition caused by a known agonist (antagonist effect). For Gₛ-coupled receptors, the ability of the test compound to directly stimulate cAMP production is measured.
-
Incubation: The cells are incubated with the compounds for a specific duration (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive immunoassays utilizing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen[9][10].
-
Data Analysis: The amount of cAMP produced is quantified, and dose-response curves are generated to determine the EC₅₀ (for agonists) or pKB (for antagonists) values.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling cascades associated with the 5-HT receptor subtypes for which this compound shows notable affinity.
Experimental Workflows
The following diagrams outline the general workflows for the key experimental assays discussed.
Preclinical Data Summary
While direct comparative studies are limited, the following summarizes the observed effects of this compound and non-selective antagonists in relevant preclinical models.
-
This compound: As a selective 5-HT₁D antagonist, its preclinical evaluation has focused on its potential role in conditions where this receptor is implicated, such as migraine.
-
Ketanserin: This 5-HT₂A/₂C antagonist has shown anxiolytic-like effects in some animal models, such as the elevated plus-maze[11]. However, its effects can be influenced by the hormonal status of the animal[11]. In models of depression, chronic treatment with ketanserin has been shown to alleviate behavioral anomalies in olfactory bulbectomized rats[12].
-
Clozapine: This atypical antipsychotic, with a complex pharmacology that includes antagonism at multiple 5-HT receptors, generally reduces locomotor activity in rodents[2][7][13]. Its effects on anxiety-related behaviors can be complex and dependent on the specific animal model used[1][7].
-
Olanzapine: Another atypical antipsychotic, olanzapine also demonstrates potent antagonism at several 5-HT receptors and has been shown to inhibit locomotor activity in preclinical models.
Discussion and Conclusion
This compound emerges as a highly selective ligand for the 5-HT₁D receptor, exhibiting significantly greater affinity for this subtype over the closely related 5-HT₁B receptor[1][7]. This selectivity is a key advantage over non-selective antagonists, which interact with a broad range of 5-HT receptors, as well as other neurotransmitter systems, potentially leading to a wider array of off-target effects. For instance, the clinical utility of compounds like ketanserin is limited by their affinity for adrenergic and histaminergic receptors. Similarly, the therapeutic actions and side-effect profiles of atypical antipsychotics like clozapine and olanzapine are a consequence of their interactions with multiple dopamine (B1211576) and serotonin receptor subtypes.
The functional data for this compound indicate that it can act as a partial agonist in [³⁵S]GTPγS binding assays while behaving as an antagonist in cAMP accumulation assays[2][7]. This highlights the importance of using multiple functional assays to fully characterize the pharmacological profile of a compound.
References
- 1. Effect of clozapine on locomotor activity and anxiety-related behavior in the neonatal mice administered MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Induction of a high-affinity ketanserin binding site at the 5-Hydroxytryptamine(1B) receptor by modification of its carboxy-terminal intracellular portion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Binding of typical and atypical antipsychotics to 5-HT1C and 5-HT2 sites: clozapine potently interacts with 5-HT1C sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent antagonism of 5-HT(3) and 5-HT(6) receptors by olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of clozapine on locomotor activity and anxiety-related behavior in the neonatal mice administered MK-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Ketanserin and anxiety levels: influence of gender, estrous cycle, ovariectomy and ovarian hormones in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of combination of ketanserin and escitalopram on behavioral anomalies after olfactory bulbectomy: Prediction of quick onset of antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
BRL-15572: A Comparative Guide to its 5-HT1D Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BRL-15572's selectivity for the serotonin (B10506) 5-HT1D receptor against other notable serotonergic ligands. Experimental data from functional assays are presented to objectively assess its performance and utility as a research tool.
Comparative Selectivity Profile
This compound is a potent antagonist with a notable preference for the human 5-HT1D receptor. Its selectivity is most apparent when compared to its affinity for the closely related 5-HT1B receptor. The following table summarizes the binding affinities (pKi) of this compound and other key reference compounds across a range of serotonin and dopamine (B1211576) receptor subtypes. A higher pKi value indicates a stronger binding affinity.
| Compound | h5-HT1A (pKi) | h5-HT1B (pKi) | h5-HT1D (pKi) | Dopamine D4 (pKi) |
| This compound | Moderately High | <6.0 | 7.9 | - |
| SB-216641 | - | 9.0 | 7.3 | - |
| WAY-100635 | 9.51 | - | - | 7.42 |
Data Interpretation: this compound demonstrates a 60-fold higher affinity for the h5-HT1D receptor compared to the h5-HT1B receptor.[1][2] In contrast, SB-216641 exhibits high affinity for the h5-HT1B receptor with a 25-fold lower affinity for the h5-HT1D receptor.[2] WAY-100635 is a potent and selective 5-HT1A receptor antagonist, also displaying a notable affinity for the dopamine D4 receptor.[2][3] While this compound shows high selectivity for the 5-HT1D receptor, it also possesses moderately high affinity for the human 5-HT1A and 5-HT2B receptors, which should be considered in experimental design.[1]
Functional Assays for Selectivity Confirmation
The selectivity of this compound is further substantiated by functional assays that measure the cellular response to receptor activation. The primary assays used to characterize this compound and similar compounds are the [35S]GTPγS binding assay and the cAMP accumulation assay.
[35S]GTPγS Binding Assay
This assay measures the activation of G proteins, a key step in the signaling cascade following receptor activation.[4][5][6][7] The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified as a direct measure of receptor-mediated G-protein activation.[5][6][7]
cAMP Accumulation Assay
This assay quantifies the downstream effect of G-protein activation. 5-HT1D receptors are coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[8] The potency of an antagonist like this compound is determined by its ability to block the agonist-induced decrease in cAMP levels.
The functional activities of this compound, measured as pEC50 in the [35S]GTPγS binding assay and pKB in the cAMP accumulation assay, correlate well with its binding affinity, confirming its antagonist activity at the h5-HT1D receptor.[2]
Experimental Protocols
Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity of a compound to a specific receptor.
1. Membrane Preparation:
-
Transfected cells expressing the target human serotonin receptor subtype (e.g., h5-HT1D) are harvested.
-
Cells are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [3H]5-CT), and varying concentrations of the competitor compound (e.g., this compound).
-
Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a high concentration of a non-labeled ligand.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor stimulation.
1. Membrane Preparation:
-
Prepare cell membranes expressing the receptor of interest as described in the radioligand binding assay protocol.
2. Assay Reaction:
-
In a 96-well plate, combine the cell membranes, GDP, the test compound (agonist or antagonist), and [35S]GTPγS in the assay buffer (typically containing Tris-HCl, MgCl2, and NaCl).
-
For antagonist testing, pre-incubate the membranes with the antagonist before adding the agonist.
-
The reaction is initiated by the addition of the agonist.
3. Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for [35S]GTPγS binding.
4. Filtration and Detection:
-
The reaction is terminated by rapid filtration through a filter plate.
-
The filters are washed to remove unbound [35S]GTPγS.
-
The amount of [35S]GTPγS bound to the G-proteins retained on the filter is quantified using a scintillation counter.
5. Data Analysis:
-
Agonist potency (EC50) and efficacy (Emax) are determined from concentration-response curves.
-
Antagonist affinity (pA2 or KB) is calculated from the shift in the agonist concentration-response curve in the presence of the antagonist.
Visualizing the Mechanism of Action
To better understand the experimental processes and the underlying biological pathways, the following diagrams are provided.
Caption: 5-HT1D Receptor Signaling Pathway.
Caption: Functional Assay Workflow.
References
- 1. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WAY-100635 has high selectivity for serotonin 5-HT(1A) versus dopamine D(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
BRL-15572: A Comparative Analysis of In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of BRL-15572, a selective antagonist for the serotonin (B10506) 5-HT1D receptor. The following sections detail its binding affinity, functional activity in cellular assays, and its observed effects in physiological systems, supported by experimental data and methodologies.
Summary of Quantitative Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Receptor | Value | Species | Assay Type | Reference |
| pKi | 5-HT1D | 7.9 | Human | Radioligand Binding | [1] |
| 5-HT1B | 6.1 | Human | Radioligand Binding | [1] | |
| 5-HT1A | 7.7 | Human | Radioligand Binding | [1] | |
| 5-HT2A | 6.6 | Human | Radioligand Binding | [1] | |
| 5-HT2B | 7.4 | Human | Radioligand Binding | [1] | |
| 5-HT2C | 6.2 | Human | Radioligand Binding | [1] | |
| 5-HT1E | 5.2 | Human | Radioligand Binding | [1] | |
| 5-HT1F | 6.0 | Human | Radioligand Binding | [1] | |
| 5-HT6 | 5.9 | Human | Radioligand Binding | [1] | |
| 5-HT7 | 6.3 | Human | Radioligand Binding | [1] | |
| pKB | 5-HT1D | 7.1 | Human | cAMP Accumulation | [1] |
| 5-HT1B | < 6.0 | Human | cAMP Accumulation | [1] | |
| IC50 | 5-HT1D | 260 µM | Human | Not Specified | [1] |
Table 2: In Vivo / Ex Vivo Effects of this compound
| Effect | Model System | Dose/Concentration | Agonist | Outcome | Reference |
| Antagonism of 5-HT-induced inhibition of tritium (B154650) overflow | Human Atrial Appendages (Ex Vivo) | 300 nM | 5-HT | Antagonized the inhibitory effect of 5-HT | [2] |
| Effect on body temperature | Guinea Pig | 0.1 - 10 mg/kg (i.p.) | None | No effect on body temperature | [3] |
| Antagonism of sumatriptan-induced sensitization | Rat Dural Afferents (In Vitro) | 1 µM | Sumatriptan (1 µM) | Blocked the increase in dural afferent excitability | [4] |
| Effect on evoked tritium overflow | Guinea Pig Cerebral Cortex Slices (Ex Vivo) | 2 µM | 5-carboxamidotryptamine (5-CT) | Did not modify the effect of 5-CT | [2] |
| Effect on evoked tritium overflow | Human Cerebral Cortex Slices (Ex Vivo) | 2 µM | 5-CT | No effect on the evoked overflow | [2] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the 5-HT1D receptor signaling pathway and a typical experimental workflow for assessing the in vivo effects of this compound.
Caption: 5-HT1D receptor signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for in vivo studies of this compound.
Detailed Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human 5-HT receptor subtypes.
-
Incubation: Cell membranes are incubated with a specific radioligand (e.g., [3H]5-HT) and varying concentrations of this compound in a suitable buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.
In Vitro cAMP Accumulation Assay
Objective: To determine the functional antagonist potency (pKB) of this compound at Gαi-coupled 5-HT receptors.
Methodology:
-
Cell Culture: CHO cells expressing the human 5-HT1D or 5-HT1B receptors are cultured in appropriate media.
-
Assay Procedure: Cells are pre-incubated with various concentrations of this compound. Subsequently, a 5-HT receptor agonist (e.g., 5-HT) is added to stimulate the inhibition of adenylyl cyclase. Forskolin is often used to pre-stimulate cAMP production.
-
cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, AlphaScreen) or enzyme-linked immunosorbent assays (ELISA).
-
Data Analysis: The antagonist potency (pKB) is determined by analyzing the concentration-response curves of the agonist in the presence of different concentrations of this compound, using the Schild equation.[1]
Ex Vivo Human Atrial Appendage Assay
Objective: To assess the antagonist activity of this compound on native human 5-HT1D receptors.
Methodology:
-
Tissue Preparation: Segments of human right atrial appendages are obtained during cardiac surgery, preincubated with [3H]noradrenaline, and then superfused with a modified Krebs' solution.
-
Stimulation: Tritium overflow is evoked electrically.
-
Drug Application: The effect of 5-HT on the electrically evoked tritium overflow is measured in the absence and presence of this compound (300 nM).
-
Measurement: The amount of tritium in the superfusate is quantified by liquid scintillation counting as an index of noradrenaline release.
-
Data Analysis: The ability of this compound to antagonize the 5-HT-induced inhibition of tritium overflow is determined.[2]
In Vivo Body Temperature Measurement in Guinea Pigs
Objective: To evaluate the potential agonist activity of this compound at 5-HT1B receptors.
Methodology:
-
Animal Model: Male Dunkin-Hartley guinea pigs are used.
-
Temperature Measurement: Rectal temperature is measured using a digital thermometer.
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at doses ranging from 0.1 to 10 mg/kg.
-
Monitoring: Body temperature is monitored at regular intervals for a specified period after drug administration.
-
Data Analysis: Changes in body temperature from baseline are calculated and compared between the this compound treated group and a vehicle-treated control group.[3]
Comparison of In Vitro and In Vivo Effects
This compound demonstrates high affinity and selectivity for the human 5-HT1D receptor in in vitro binding studies, with a pKi of 7.9.[1] Its affinity for the 5-HT1B receptor is approximately 60-fold lower.[1] This in vitro selectivity is mirrored in functional assays, where this compound acts as a potent antagonist at the 5-HT1D receptor (pKB = 7.1) with significantly weaker activity at the 5-HT1B receptor (pKB < 6.0) in cAMP accumulation assays.[1]
The in vivo and ex vivo data, although less extensive, are consistent with the in vitro profile. In human atrial appendages, a tissue known to express functional 5-HT1D receptors, this compound effectively antagonized the effects of 5-HT at a concentration of 300 nM.[2] This provides evidence of its antagonist activity at native human receptors in a physiological context.
Furthermore, in vivo studies in guinea pigs showed that this compound, at doses up to 10 mg/kg i.p., did not induce hypothermia.[3] This is a significant finding as activation of 5-HT1B receptors is known to cause a hypothermic response. The lack of this effect with this compound administration supports its in vitro profile of having low affinity and functional activity at the 5-HT1B receptor, and suggests a lack of significant in vivo agonist activity at this subtype.
In a study on rat dural afferents, this compound at a concentration of 1 µM was able to block the sensitizing effects of the 5-HT1B/1D agonist sumatriptan, further confirming its antagonist activity at 5-HT1D receptors in a neuronal context.[4]
However, in ex vivo studies using guinea pig and human cerebral cortex slices, this compound did not alter the effects of the 5-HT1 receptor agonist 5-CT on neurotransmitter release.[2] This suggests that the role of 5-HT1D receptors in modulating neurotransmitter release may be region- and species-dependent, and that the in vitro potency of this compound does not universally translate to a functional effect in all in vivo or ex vivo models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE COMPLEX ACTIONS OF SUMATRIPTAN ON RAT DURAL AFFERENTS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Migraine Therapeutics: CGRP Antagonists, OnabotulinumtoxinA, and Emerging PACAP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of leading and emerging therapeutic agents for the prevention of migraine. We delve into the distinct mechanisms of action, comparative efficacy from pivotal clinical trials, and detailed experimental protocols for Calcitonin Gene-Related Peptide (CGRP) antagonists, OnabotulinumtoxinA, and the novel class of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) inhibitors.
Mechanisms of Action: A Divergent Approach to Migraine Pathophysiology
The preventive treatment of migraine has evolved significantly with the advent of targeted therapies. While older treatments often had broad neurological effects, modern therapeutics are designed to interfere with specific pathways implicated in migraine pathogenesis.
-
Erenumab (Aimovig®): A fully human monoclonal antibody that targets and blocks the CGRP receptor.[1][2][3][4] CGRP is a neuropeptide known to be released during migraine attacks and is involved in pain transmission and vasodilation.[1][4] By binding to the CGRP receptor, erenumab prevents CGRP from exerting its effects, thereby reducing the frequency of migraine attacks.[1][2] Its large molecular weight prevents it from crossing the blood-brain barrier, suggesting a peripheral mechanism of action, primarily within the trigeminal ganglion.[1]
-
Rimegepant (B610484) (Nurtec® ODT): A small molecule CGRP receptor antagonist, also known as a "gepant".[5][6][7] Similar to erenumab, it blocks the CGRP receptor, preventing the downstream effects of CGRP that contribute to migraine pain and symptoms.[5][8] Unlike monoclonal antibodies, rimegepant is an oral medication and its smaller size allows for different pharmacokinetic properties.[8][9] It is approved for both acute and preventive treatment of migraine.[7]
-
OnabotulinumtoxinA (Botox®): A neurotoxin that inhibits the release of neurotransmitters, including CGRP, from presynaptic nerve terminals.[10][11][12] It achieves this by cleaving SNAP-25, a protein essential for the fusion of neurotransmitter-containing vesicles with the nerve cell membrane.[10] For chronic migraine, it is injected into multiple sites across the head and neck muscles.[10][12] Its therapeutic effect is thought to stem from the inhibition of peripheral sensitization of nociceptive nerve endings, thereby reducing the transmission of pain signals to the central nervous system.[10][13] It may also impact central sensitization through retrograde axonal transport.[11]
-
PACAP Inhibitors (e.g., Lu AG09222): This emerging class of drugs targets the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) pathway. PACAP is another neuropeptide implicated in migraine pathophysiology and is found in the trigeminal ganglion, co-localized with CGRP.[14][15] Infusion of PACAP can trigger migraine-like attacks in susceptible individuals.[14][16] Monoclonal antibodies targeting PACAP or its primary receptor, PAC1, are in clinical development.[14][17] These drugs aim to block the PACAP signaling pathway, which is believed to contribute to pain transmission and vasodilation, potentially offering an alternative for patients who do not respond to CGRP-targeted therapies.[14][15]
Comparative Efficacy of Migraine Preventive Therapies
The following tables summarize the efficacy data from pivotal clinical trials for erenumab, rimegepant, and onabotulinumtoxinA, as well as preliminary data for the PACAP inhibitor Lu AG09222.
Table 1: Reduction in Monthly Migraine Days (MMD)
| Drug Class | Drug | Trial | Patient Population | Baseline MMD (approx.) | Change from Baseline in MMD (Drug) | Change from Baseline in MMD (Placebo) | Difference vs. Placebo |
| CGRP MAb | Erenumab (70mg) | STRIVE | Episodic Migraine | 8.3 | -3.2 | -1.8 | -1.4 |
| Erenumab (140mg) | STRIVE | Episodic Migraine | 8.3 | -3.7 | -1.8 | -1.9 | |
| Erenumab (70mg) | Pivotal Trial | Chronic Migraine | 18 | -6.6 | -4.2 | -2.4[18] | |
| Erenumab (140mg) | Pivotal Trial | Chronic Migraine | 18 | -6.6 | -4.2 | -2.4[18] | |
| Gepant | Rimegepant (75mg EOD) | Pivotal Trial | Episodic & Chronic Migraine | 10.7 | -4.5 | -3.7 | -0.8[19][20] |
| Neurotoxin | OnabotulinumtoxinA | PREEMPT (Pooled) | Chronic Migraine | 19.9 | -8.4 | -6.6 | -1.8[21] |
| PACAP Inhibitor | Lu AG09222 (High Dose) | HOPE (Phase 2) | Episodic & Chronic Migraine | 16.7 | -6.2 | -4.2 | -2.0[22][23] |
Table 2: Responder Rates (≥50% Reduction in MMD)
| Drug Class | Drug | Trial | Patient Population | % Responders (Drug) | % Responders (Placebo) | Odds Ratio vs. Placebo |
| CGRP MAb | Erenumab (70mg) | STRIVE | Episodic Migraine | 43.3% | 26.6% | Not Reported |
| Erenumab (140mg) | STRIVE | Episodic Migraine | 50.0% | 26.6% | Not Reported | |
| Erenumab (140mg) | LIBERTY | Episodic Migraine (failed 2-4 prev. treatments) | 30.0% | 14.0% | 2.7[24] | |
| Gepant | Rimegepant (75mg EOD) | Pivotal Trial | Episodic & Chronic Migraine | 48% | 41% | Not Reported[19][20] |
| Neurotoxin | OnabotulinumtoxinA | PREEMPT (Cycle 1) | Chronic Migraine | 49% | Not Reported (post-hoc analysis) | Not Applicable[25] |
| PACAP Inhibitor | Lu AG09222 (High Dose) | HOPE (Phase 2) | Episodic & Chronic Migraine | 32% | 27% | Not Reported[23] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow: A Typical Phase 3 Preventive Migraine Trial
Detailed Experimental Protocols
Erenumab: STRIVE Trial (Episodic Migraine)
-
Study Design: The STRIVE trial was a Phase 3, multicenter, randomized, double-blind, placebo-controlled study.[26][27]
-
Patient Population: The trial enrolled 955 adult patients with a history of episodic migraine (≥4 and <15 migraine days per month) for at least 12 months.[26][27]
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive monthly subcutaneous injections of placebo, erenumab 70 mg, or erenumab 140 mg for 24 weeks.[26][28]
-
Primary Endpoint: The primary endpoint was the change from baseline in mean monthly migraine days over the last 3 months of the 24-week double-blind treatment phase.[28]
-
Secondary Endpoints: Key secondary endpoints included a ≥50% reduction in mean MMD, change from baseline in monthly acute migraine-specific medication days, and improvements on the Migraine Physical Function Impact Diary (MPFID).[29]
-
Follow-up: After the 24-week double-blind phase, patients could enter a 28-week active treatment phase.[26]
Rimegepant: Pivotal Preventive Trial (Episodic & Chronic Migraine)
-
Study Design: This was a Phase 2/3, multicenter, randomized, double-blind, placebo-controlled trial.[19][30]
-
Patient Population: The study included adults with a history of migraine for at least one year and 4 to 18 moderate to severe migraine attacks per month.[19][20]
-
Intervention: Participants were randomized to receive either rimegepant 75 mg or placebo, taken orally as a dissolving tablet every other day for 12 weeks.[20][30]
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in the mean number of monthly migraine days during the last month of treatment (weeks 9-12).[31]
-
Key Secondary Endpoint: A key secondary endpoint was the proportion of patients with at least a 50% reduction from baseline in the mean number of moderate-to-severe migraine days per month.[19]
OnabotulinumtoxinA: PREEMPT Program (Chronic Migraine)
-
Study Design: The PREEMPT program consisted of two identical Phase 3, multicenter, randomized, double-blind, placebo-controlled trials (PREEMPT 1 and 2).[21][32][33]
-
Patient Population: The trials enrolled 1384 adults with chronic migraine, defined as ≥15 headache days per month, with at least 50% being migraine or probable migraine days.[34]
-
Intervention: Patients were randomized 1:1 to receive injections of onabotulinumtoxinA (155 U to 195 U) or placebo every 12 weeks for two cycles (24 weeks).[21][35] The injections were administered across 31 to 39 sites in 7 specific head and neck muscle areas.[36]
-
Primary Endpoint: The primary endpoint for the pooled analysis was the mean change from baseline in the frequency of headache days at 24 weeks.[21] In PREEMPT 1, the primary endpoint was change in headache episodes, while in PREEMPT 2 it was change in headache days.[32][33]
-
Secondary Endpoints: Secondary endpoints included the change in frequency of migraine/probable migraine days, moderate/severe headache days, and total cumulative hours of headache on headache days.[21]
This guide provides a foundational comparison of these key migraine therapeutics. For more in-depth information, including full safety profiles and patient-reported outcomes, please refer to the primary publications for the cited clinical trials.
References
- 1. The role of erenumab in the treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action (MOA) | Aimovig® (erenumab-aooe) [aimovighcp.com]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Rimegepant: MedlinePlus Drug Information [medlineplus.gov]
- 7. Rimegepant - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Rimegepant Sulfate? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Mechanism of Action of OnabotulinumtoxinA in Chronic Migraine: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurologylive.com [neurologylive.com]
- 12. droracle.ai [droracle.ai]
- 13. scispace.com [scispace.com]
- 14. tandfonline.com [tandfonline.com]
- 15. neurologylive.com [neurologylive.com]
- 16. PACAP and Migraine: Exploring the Latest Research | General Neurology located in Stamford and Westport, CT | New England Institute for Neurology and Headache [neinh.com]
- 17. From CGRP to PACAP, VIP, and Beyond: Unraveling the Next Chapters in Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Erenumab Safety and Efficacy in Patients With Migraine With and Without Aura: A Secondary Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rimegepant Reduced Migraine Frequency in Clinical Trial - - Practical Neurology [practicalneurology.com]
- 20. drugtopics.com [drugtopics.com]
- 21. OnabotulinumtoxinA for treatment of chronic migraine: pooled results from the double-blind, randomized, placebo-controlled phases of the PREEMPT clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. neurologylive.com [neurologylive.com]
- 23. migrainecollaborative.org [migrainecollaborative.org]
- 24. neurologylive.com [neurologylive.com]
- 25. jnnp.bmj.com [jnnp.bmj.com]
- 26. One-year sustained efficacy of erenumab in episodic migraine: Results of the STRIVE study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Table 6, Details of Included Studies (STRIVE) - Clinical Review Report: Erenumab (Aimovig) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Aimovig™ (erenumab) Phase 3 STRIVE Data Published In The New England Journal Of Medicine Demonstrate Significant, Sustained Efficacy In Migraine Prevention | Amgen Inc. [investors.amgen.com]
- 29. neurology.org [neurology.org]
- 30. vjneurology.com [vjneurology.com]
- 31. Rimegepant for Migraine Prevention · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 32. OnabotulinumtoxinA for treatment of chronic migraine: results from the double-blind, randomized, placebo-controlled phase of the PREEMPT 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. OnabotulinumtoxinA for treatment of chronic migraine: results from the double-blind, randomized, placebo-controlled phase of the PREEMPT 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Chronic Migraine - Efficacy | BOTOX ONE® | BOTOX® (onabotulinumtoxinA) [botoxone.com]
- 35. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 36. henriquecarneiro.com.br [henriquecarneiro.com.br]
BRL-15572: A Comparative Review of a Selective 5-HT1D Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of BRL-15572, a selective antagonist for the serotonin (B10506) 5-HT1D receptor. The following sections detail its performance against other relevant compounds, supported by experimental data, and provide in-depth methodologies for the key assays cited.
Comparative Analysis of this compound
This compound has been a significant pharmacological tool for distinguishing the function of 5-HT1D receptors from the closely related 5-HT1B receptors.[1] Its selectivity and antagonist properties have been characterized in several key studies, with the primary comparative data originating from the work of Price et al. (1997). This guide centralizes this information and broadens the comparison to include other relevant 5-HT1D receptor ligands.
Quantitative Data Summary
The following tables summarize the binding affinities and functional activities of this compound in comparison to other compounds at serotonin 5-HT1D and 5-HT1B receptors.
Table 1: Comparative Binding Affinities (pKi) of Serotonin Receptor Ligands
| Compound | 5-HT1D | 5-HT1B | Selectivity (5-HT1D vs. 5-HT1B) | Other Receptor Affinities (pKi) |
| This compound | 7.9[1][2] | 6.1[2] | 60-fold[1][2] | 5-HT1A: 7.7, 5-HT2B: 7.4[2] |
| SB-216641 | 7.4 | 9.0[1] | 0.04-fold (25-fold selective for 5-HT1B)[1] | Not extensively reported |
| LY310762 | 6.6 (Ki = 249 nM)[3] | Weak affinity[3] | Selective for 5-HT1D | Not extensively reported |
| L-694,247 (Agonist) | 10.03 (pIC50)[1][2] | 9.08 (pIC50)[1] | 9-fold | 5-HT1A: 8.64 (pIC50)[1] |
Table 2: Comparative Functional Activity of Serotonin Receptor Ligands
| Compound | Assay | Receptor | Functional Parameter | Value |
| This compound | [³⁵S]GTPγS Binding | 5-HT1D | pEC50 | 8.1 |
| cAMP Accumulation | 5-HT1D | pKB | 7.1[1][2] | |
| cAMP Accumulation | 5-HT1B | pKB | <6.0[1][2] | |
| SB-216641 | cAMP Accumulation | 5-HT1D | pKB | 7.3[1] |
| cAMP Accumulation | 5-HT1B | pKB | 9.3[1] | |
| L-694,247 (Agonist) | cAMP Accumulation | 5-HT1D | pEC50 | 9.1[1] |
| [³H]5-HT Release | 5-HT1D | pEC50 | 9.4[1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from standard practices and should be adapted to specific laboratory conditions.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
1. Materials:
-
Cell membranes expressing the human 5-HT1D receptor (e.g., from CHO cells).
-
Radioligand (e.g., [³H]5-HT).
-
Test compounds (this compound, SB-216641, etc.).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
2. Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes (typically 50-100 µg of protein), a fixed concentration of the radioligand (e.g., 2 nM [³H]5-HT), and varying concentrations of the competitor compound (e.g., this compound).
-
The total assay volume is typically 250 µL.
-
Incubate at 37°C for 30 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM 5-HT). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the G-protein activation following receptor stimulation.
1. Materials:
-
Cell membranes expressing the 5-HT1D receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
2. Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound and GDP (e.g., 10 µM) in the assay buffer for 15 minutes at 30°C.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubation: Incubate for 30 minutes at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Basal binding is measured in the absence of any agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). The agonist-stimulated binding is calculated and expressed as a percentage of the basal binding. EC50 values are determined from concentration-response curves.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of 5-HT1D receptor activation.
1. Materials:
-
Whole cells expressing the 5-HT1D receptor (e.g., CHO cells).
-
Forskolin.
-
Test compounds.
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit).
-
Cell culture medium.
2. Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with the antagonist (e.g., this compound) for a specified time.
-
Stimulation: Add a fixed concentration of an agonist (e.g., 5-HT) and a stimulator of adenylyl cyclase, such as forskolin.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is measured. The pKB values are calculated from the Schild equation.
References
Validating the Specificity of B.R.L-15572 in a Novel Model System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of BRL-15572, a selective 5-HT1D receptor antagonist, in a new model system. We present a series of experimental protocols and data presentation formats to objectively compare its performance against alternative compounds, ensuring a thorough assessment of its on-target and potential off-target effects.
Introduction to this compound
This compound is recognized as a selective antagonist for the serotonin (B10506) 5-HT1D receptor, demonstrating approximately 60-fold higher affinity for this subtype over the closely related 5-HT1B receptor.[1][2][3][4] This selectivity has made it a valuable tool for differentiating the functional roles of these two receptors.[5][6] However, it is important to note that this compound also exhibits moderately high affinity for the 5-HT1A and 5-HT2B receptors, a factor that necessitates careful validation in any new experimental model.[1][7][8] Furthermore, in certain functional assays such as [35S]GTPγS binding, it can act as a partial agonist at the 5-HT1D receptor.[8]
Comparative Compound Selection
To thoroughly assess the specificity of this compound, it is crucial to compare its performance with alternative compounds that target related receptors. The following compounds are recommended for a comprehensive analysis:
-
WAY-100635: A highly selective 5-HT1A receptor antagonist, useful for dissecting any observed effects that may be mediated by the 5-HT1A receptor.
-
SB-204741: A selective 5-HT2B receptor antagonist, to investigate the contribution of this off-target receptor to the overall activity profile.
-
GR-127935: A potent 5-HT1B/1D receptor antagonist, which can serve as a positive control for 5-HT1D antagonism but will not differentiate between the 1B and 1D subtypes.
Experimental Validation Workflow
The following diagram outlines a logical workflow for validating the specificity of this compound in a new model system.
Caption: Experimental workflow for this compound specificity validation.
Detailed Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and comparative compounds for the 5-HT1D, 5-HT1B, 5-HT1A, and 5-HT2B receptors in the new model system.
Methodology:
-
Membrane Preparation: Prepare cell membranes from the new model system (e.g., cultured cells expressing the receptors of interest or tissue homogenates).
-
Assay Conditions:
-
Radioligand: Use a specific radioligand for each receptor subtype (e.g., [³H]-GR-125743 for 5-HT1D/1B, [³H]-8-OH-DPAT for 5-HT1A, [³H]-LSD for 5-HT2B).
-
Incubation: Incubate the membranes with the radioligand and a range of concentrations of the test compound (this compound or comparators).
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled competing ligand.
-
-
Detection: Separate bound from free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.
Functional Assays: [³⁵S]GTPγS Binding
Objective: To assess the functional activity (antagonism or agonism) and potency (IC50 or EC50) of this compound at the target and off-target receptors.
Methodology:
-
Membrane Preparation: Use the same membrane preparations as in the binding assays.
-
Assay Conditions:
-
Incubation: Pre-incubate membranes with the test compound at various concentrations.
-
Stimulation: Initiate the reaction by adding [³⁵S]GTPγS and, for antagonist testing, a known agonist for the receptor of interest.
-
Basal and Non-specific Binding: Determine basal binding (without agonist) and non-specific binding (with excess unlabeled GTPγS).
-
-
Detection: Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.
-
Data Analysis:
-
Agonism: Plot [³⁵S]GTPγS binding against compound concentration to determine EC50 and Emax values.
-
Antagonism: Perform agonist dose-response curves in the presence of increasing concentrations of the antagonist to determine the IC50 and subsequently the pA2 value.
-
Data Presentation: Comparative Tables
The following tables provide a structured format for presenting the quantitative data obtained from the experimental validation.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT1D | 5-HT1B | 5-HT1A | 5-HT2B |
| This compound | ||||
| WAY-100635 | ||||
| SB-204741 | ||||
| GR-127935 |
Table 2: Functional Activity (IC50/EC50, nM)
| Compound | 5-HT1D (Antagonist IC50) | 5-HT1A (Antagonist IC50) | 5-HT2B (Antagonist IC50) | 5-HT1D (Agonist EC50) |
| This compound | ||||
| WAY-100635 | ||||
| SB-204741 | ||||
| GR-127935 |
Signaling Pathway and Specificity Visualization
The following diagrams illustrate the signaling pathway of the 5-HT1D receptor and a logical comparison of compound specificities.
Caption: Simplified 5-HT1D receptor signaling pathway.
Caption: Comparative specificity profiles of test compounds.
Conclusion and Interpretation
A thorough analysis of the data generated from these experiments will provide a clear understanding of the specificity of this compound in the new model system. By comparing its binding affinities and functional potencies at the intended 5-HT1D target with those at the key off-target receptors (5-HT1A and 5-HT2B), and by contrasting its profile with highly selective agents, researchers can confidently interpret their experimental results and make informed decisions about the use of this compound in their studies. This rigorous validation is essential for ensuring the reliability and reproducibility of research findings in the field of drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BRL 15572 hydrochloride | 5-HT1D receptor antagonist | Hello Bio [hellobio.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. BRL 15572 hydrochloride | CAS 1173022-77-9 | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. caymanchem.com [caymanchem.com]
A Comparative Guide: Pharmacological Antagonism with BRL-15572 versus Genetic Knockout of the 5-HT1D Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between two primary methods for investigating the function of the serotonin (B10506) 1D (5-HT1D) receptor: acute pharmacological blockade using the selective antagonist BRL-15572, and chronic genetic ablation through receptor knockout. While extensive data exists for this compound, the characterization of a 5-HT1D knockout mouse model is not widely available in peer-reviewed literature. Therefore, this guide will present the established properties of this compound and contrast them with the potential effects of a 5-HT1D genetic knockout, drawing informed hypotheses from related 5-HT1 receptor knockout models.
Fundamental Differences in Approach
Pharmacological antagonism and genetic knockout represent two distinct approaches to studying receptor function, each with inherent advantages and limitations. This compound offers acute, dose-dependent, and reversible blockade of the 5-HT1D receptor, allowing for the study of receptor function in the mature nervous system. In contrast, a genetic knockout provides a model of complete and lifelong absence of the receptor, which can reveal its role in development but may also lead to compensatory changes in other neural systems.
Caption: A logical comparison of pharmacological vs. genetic approaches.
The 5-HT1D Receptor Signaling Pathway
The 5-HT1D receptor is a member of the 5-HT1 receptor family, which are G-protein coupled receptors (GPCRs). Specifically, it couples to inhibitory G-proteins (Gi/o). Upon activation by serotonin, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), altering downstream cellular processes.
Caption: The Gi/o-coupled signaling cascade of the 5-HT1D receptor.
Quantitative Comparison: this compound vs. 5-HT1D Knockout
The following tables summarize the available quantitative data for this compound and the hypothesized outcomes for a 5-HT1D knockout model.
Table 1: Receptor Binding & Functional Antagonism of this compound
This table presents the binding affinity (pKi) of this compound at various serotonin receptors, demonstrating its selectivity for the 5-HT1D subtype. The functional antagonism (pKB) value from a cAMP assay confirms its inhibitory action at this receptor.
| Parameter | Receptor Subtype | Value | Reference |
| Binding Affinity (pKi) | 5-HT1D | 7.9 | [1] |
| 5-HT1A | 7.7 | [2] | |
| 5-HT2B | 7.4 | [2] | |
| 5-HT2A | 6.6 | [2] | |
| 5-HT7 | 6.3 | [2] | |
| 5-HT2C | 6.2 | [2] | |
| 5-HT1B | 6.1 | [2] | |
| 5-HT1F | 6.0 | [2] | |
| 5-HT6 | 5.9 | [2] | |
| 5-HT1E | 5.2 | [2] | |
| Selectivity | 5-HT1D vs. 5-HT1B | ~60-fold | [1] |
| Functional Antagonism (pKB) | 5-HT1D | 7.1 | [1] |
Table 2: Comparative Cellular and Behavioral Effects
This table contrasts the known effects of this compound with the hypothesized effects of a 5-HT1D genetic knockout. The knockout effects are inferred from the receptor's known function and the phenotypes of related 5-HT1A and 5-HT1B knockout models, which often display alterations in anxiety, aggression, and cognitive behaviors.[3][4][5][6][7][8][9]
| Assay Type | This compound (Pharmacological Antagonism) | 5-HT1D Knockout (Genetic Ablation) |
| Cellular Function | Blocks 5-HT-mediated inhibition of cAMP.[1] | Complete inability to inhibit cAMP via 5-HT1D pathway. Potential compensatory changes in other Gi/o-coupled receptors. |
| Cognitive Function | Improved recognition memory (in rats). | Unknown. Potentially altered memory function, as seen in other 5-HT1 knockout models.[5] |
| Anxiety-Related Behavior | Not extensively reported. | Unknown. Hypothesized to alter anxiety-like behaviors, as 5-HT1A and 5-HT1B knockouts show strong anxiety phenotypes.[4][9] |
| Locomotor Activity | Not extensively reported. | Unknown. Hypothesized to affect locomotion, a common phenotype in 5-HT1 receptor knockout mice.[6] |
Experimental Methodologies
The data presented are derived from standard, validated assays in pharmacology and neuroscience. Below are detailed protocols for the key experiments cited.
Caption: A typical workflow for comparing pharmacological and genetic models.
A. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1D receptor and other receptor subtypes to establish its selectivity profile.
-
Protocol:
-
Membrane Preparation: Homogenize tissues or cultured cells (e.g., CHO cells) expressing the target receptor in a cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in an appropriate assay buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]5-CT) and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation: After reaching equilibrium, rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the competitor drug. Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
B. cAMP Functional Assay
-
Objective: To measure the functional consequence of 5-HT1D receptor activation and its blockade by this compound.
-
Protocol:
-
Cell Culture: Culture cells stably expressing the 5-HT1D receptor.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the antagonist, this compound.
-
Stimulation: Add a 5-HT1D receptor agonist (e.g., 5-HT) to stimulate the receptor, typically in the presence of a phosphodiesterase inhibitor (like IBMX) to prevent cAMP degradation and forskolin (B1673556) to pre-stimulate adenylyl cyclase.
-
Lysis and Detection: Lyse the cells to release intracellular cAMP. Measure the cAMP concentration using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the cAMP concentration against the agonist concentration in the presence of different antagonist concentrations. Use the Schild regression analysis to calculate the antagonist's affinity constant (pA2 or pKB).
-
C. Novel Object Recognition (NOR) Test
-
Objective: To assess recognition memory in rodents.
-
Protocol:
-
Habituation: Individually place each animal in an open-field arena for a short period (e.g., 5-10 minutes) on consecutive days to acclimate them to the environment.[10][11]
-
Familiarization Trial (T1): Place the animal in the arena containing two identical objects and allow it to explore freely for a set duration (e.g., 3-5 minutes). Record the time spent exploring each object.[10][12][13]
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific retention interval, which can range from 1 hour to 24 hours.[12][13]
-
Choice Trial (T2): Place the animal back into the arena, where one of the original objects has been replaced with a novel object. Record the time spent exploring the familiar versus the novel object.[10][12]
-
Data Analysis: Calculate a discrimination index (DI), typically as (Time exploring novel - Time exploring familiar) / (Total exploration time). A positive DI indicates that the animal remembers the familiar object and preferentially explores the novel one.
-
Summary and Conclusion
The comparison between this compound and a 5-HT1D genetic knockout highlights a crucial distinction in experimental approaches.
-
This compound is a well-characterized, selective 5-HT1D antagonist.[1] It is an invaluable tool for probing the acute physiological and behavioral roles of the 5-HT1D receptor in adult animals. Its effects are temporally controlled and reversible, providing clear insights into the direct consequences of receptor blockade without the confounding variable of developmental compensation.
-
A 5-HT1D genetic knockout , while not yet described in the literature, would offer a model for understanding the receptor's role throughout the lifespan. The complete absence of the receptor could unmask functions in neural development and circuit formation. However, the interpretation of phenotypes would need to account for potential compensatory mechanisms, where other systems adapt to the lifelong absence of 5-HT1D signaling.
Recommendation: For researchers aiming to understand the direct role of 5-HT1D receptors in modulating specific behaviors or physiological processes in the adult brain, the pharmacological approach with this compound is the current method of choice due to the availability of the tool and extensive characterization data. The development and characterization of a 5-HT1D knockout mouse model would be a significant future contribution, enabling a deeper understanding of this receptor's function from a developmental and genetic perspective.
References
- 1. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Altered emotional states in knockout mice lacking 5-HT1A or 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT1B Receptor Knock-Out Mice Exhibit Increased Exploratory Activity and Enhanced Spatial Memory Performance in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT1B receptor knock out--behavioral consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct circuits underlie the effects of 5-HT1B receptors on aggression and impulsivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin receptor 1A knockout: An animal model of anxiety-related disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Mice with Targeted Genetic Inactivation in the Serotonergic System for the Study of Anxiety - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BRL-15572 and Other 5-HT1D/1B Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of BRL-15572 with other key antagonists targeting the 5-HT1D and 5-HT1B serotonin (B10506) receptors. The data presented is compiled from various in vitro studies to facilitate an objective evaluation of these compounds' performance. Detailed experimental protocols for the key assays are provided, along with visualizations of the associated signaling pathway and experimental workflows.
Data Presentation: Quantitative Comparison of Antagonist Affinity and Activity
The following tables summarize the binding affinities (pKi) and functional activities (pEC50 and pKB) of this compound and its primary comparator, the 5-HT1B selective antagonist SB-216641. Data for other selective 5-HT1D ligands, L-775,606 and PNU-109291, are included to provide a broader context.
Table 1: Receptor Binding Affinity (pKi) of Selected Antagonists
| Compound | 5-HT1D | 5-HT1B | 5-HT1A | 5-HT2A | 5-HT2B | Selectivity (5-HT1D vs 5-HT1B) |
| This compound | 7.9[1] | 6.1 | 7.7 | 6.6 | 7.4 | ~60-fold for 5-HT1D[1] |
| SB-216641 | 7.4 | 9.0[1] | - | - | - | ~25-fold for 5-HT1B[2] |
| L-775,606 | High | Moderate | - | - | - | ~360-fold for 5-HT1D |
| PNU-109291 | High | Low | - | - | - | ~5000-fold for 5-HT1D[3][4] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. "-": Data not readily available in the searched sources.
Table 2: Functional Activity of this compound and SB-216641
| Compound | Assay | 5-HT1D | 5-HT1B |
| This compound | [³⁵S]GTPγS Binding (pEC₅₀) | 8.1 | <6.0 |
| cAMP Accumulation (pKB) | 7.1[1] | <6.0[1] | |
| SB-216641 | [³⁵S]GTPγS Binding (pEC₅₀) | 7.3 | 9.3 |
| cAMP Accumulation (pKB) | 7.3[1] | 9.3[1] |
pEC₅₀ is the negative logarithm of the half-maximal effective concentration. A higher pEC₅₀ indicates greater potency. pKB is the negative logarithm of the dissociation constant of an antagonist. A higher pKB indicates a more potent antagonist.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from established practices in the field.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
1. Membrane Preparation:
- Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1D or 5-HT1B receptor.
- Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
- Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
- Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
2. Binding Reaction:
- In a 96-well plate, combine the cell membranes (typically 50-100 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]5-HT or [³H]GR125743 for 5-HT1D), and varying concentrations of the unlabeled antagonist (e.g., this compound).
- The assay buffer should contain appropriate ions (e.g., 10 mM MgCl₂, 0.2 mM EDTA) and protease inhibitors.
- To determine non-specific binding, a high concentration of a non-radiolabeled ligand (e.g., 10 µM serotonin) is added to a set of wells.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Filtration and Counting:
- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
- Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the logarithm of the antagonist concentration.
- Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is then calculated as the negative logarithm of the Ki.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest.
1. Membrane Preparation:
- Prepare cell membranes from CHO cells expressing the 5-HT1D or 5-HT1B receptor as described in the radioligand binding assay protocol.
2. Assay Reaction:
- In a 96-well plate, combine the cell membranes (20-50 µg protein), GDP (e.g., 10 µM), and varying concentrations of the antagonist.
- Pre-incubate the mixture for a short period (e.g., 15-30 minutes) at 30°C.
- Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS (e.g., 0.1 nM) and a sub-maximal concentration of a 5-HT agonist (e.g., 5-carboxamidotryptamine, 5-CT).
- Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
- Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
3. Filtration and Counting:
- Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration as described for the radioligand binding assay.
- Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
- Calculate the specific [³⁵S]GTPγS binding.
- Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration.
- Determine the IC₅₀ value and subsequently calculate the pKB value. For partial agonists, a pEC₅₀ value can be determined from agonist concentration-response curves.
cAMP Accumulation Assay
This functional assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
1. Cell Culture and Treatment:
- Seed CHO cells expressing the 5-HT1D or 5-HT1B receptor in a 96-well plate and grow to near confluency.
- Pre-incubate the cells with varying concentrations of the antagonist in a suitable buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Stimulate the cells with a fixed concentration of forskolin (B1673556) (to activate adenylyl cyclase and raise basal cAMP levels) and a sub-maximal concentration of a 5-HT agonist.
- Incubate for a defined period (e.g., 30 minutes) at 37°C.
2. cAMP Measurement:
- Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).
3. Data Analysis:
- Generate a standard curve using known concentrations of cAMP.
- Determine the cAMP concentration in each well from the standard curve.
- Plot the percentage of forskolin-stimulated cAMP accumulation against the logarithm of the antagonist concentration.
- Determine the IC₅₀ value and calculate the pKB.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the canonical signaling pathway of the 5-HT1D receptor and the mechanism of action of an antagonist like this compound.
Caption: 5-HT1D receptor signaling cascade and antagonist inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship Diagram
This diagram illustrates the logical relationship for determining antagonist selectivity.
Caption: Logic for determining antagonist selectivity.
References
- 1. medkoo.com [medkoo.com]
- 2. SB-216641 - Wikipedia [en.wikipedia.org]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Effects of PNU-109,291, a selective 5-HT1D receptor agonist, on electrically induced dural plasma extravasation and capsaicin-evoked c-fos immunoreactivity within trigeminal nucleus caudalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for BRL-15572
Essential guidance for the safe and compliant disposal of BRL-15572, a selective 5-HT1D receptor antagonist, is critical for maintaining laboratory safety and environmental integrity. This document provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount to mitigate risks associated with chemical waste.
Immediate Safety and Disposal Plan
Proper disposal of this compound, as with any laboratory chemical, necessitates a multi-faceted approach that prioritizes safety and regulatory compliance. The primary recommendation from safety data sheets (SDS) is to engage a licensed professional waste disposal service.[1] This ensures that the compound and its contaminated materials are handled and processed according to all applicable federal, state, and local regulations.
Step-by-Step Disposal Guidance:
-
Waste Identification and Segregation:
-
All materials that have come into contact with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), should be considered chemical waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.
-
-
Containerization:
-
Use clearly labeled, leak-proof, and chemically compatible containers for collecting this compound waste.
-
The label should prominently display "Hazardous Waste" and identify the contents as "this compound waste." Include the date of waste accumulation.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow institutional guidelines for the maximum allowable accumulation time for hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the disposal service with a complete inventory of the waste, including the chemical name and quantity.
-
-
Contaminated Packaging:
-
Dispose of the original product packaging and any contaminated secondary containers as unused product, following the same procedures outlined above.[1]
-
Quantitative Data Summary
For researchers utilizing this compound, understanding its physical and chemical properties is essential for safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₇ClN₂O · 2HCl | Cayman Chemical |
| Formula Weight | 479.9 g/mol | Cayman Chemical |
| Appearance | Solid | Cayman Chemical |
| Purity | ≥98% | Cayman Chemical |
| Solubility (DMF) | 30 mg/mL | Cayman Chemical |
| Solubility (DMSO) | 30 mg/mL | Cayman Chemical |
| Solubility (Ethanol) | 1 mg/mL | Cayman Chemical |
Experimental Protocol: Radioligand Binding Assay
While a specific, detailed experimental protocol for the disposal of this compound is not available, understanding its use in experiments provides context for the types of waste generated. A common application for a receptor antagonist like this compound is in radioligand binding assays to determine its affinity for the target receptor.
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1D receptor.
Materials:
-
Cell membranes expressing the human 5-HT1D receptor.
-
Radioligand (e.g., [³H]-GR125743).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.2% BSA).
-
Scintillation fluid.
-
Glass fiber filters.
-
Multi-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a multi-well plate, combine the cell membranes, the radioligand at a fixed concentration, and either the assay buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or one of the dilutions of this compound.
-
Incubate the plates at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Waste Generated:
-
Aqueous solutions containing this compound and a radiolabeled compound.
-
Contaminated pipette tips, multi-well plates, and vials.
-
Used glass fiber filters containing the membrane-bound radioligand.
-
Scintillation vials containing scintillation fluid and the filters.
Disposal of Experimental Waste: All waste generated from this protocol, particularly the radioactive waste, must be handled and disposed of according to strict institutional and regulatory guidelines for radioactive and chemical waste.
Visualizing the Mechanism of Action
To understand the biological context in which this compound acts, a diagram of the 5-HT1D receptor signaling pathway is provided below. As an antagonist, this compound blocks the binding of the endogenous ligand, serotonin (B10506) (5-HT), to the 5-HT1D receptor, thereby inhibiting its downstream signaling cascade.
Caption: Antagonism of the 5-HT1D receptor by this compound.
This procedural guidance is intended to supplement, not replace, institutional and regulatory protocols. Always consult your organization's EHS department for specific disposal requirements. By adhering to these guidelines, you contribute to a safer research environment and ensure the responsible management of chemical waste.
References
Essential Safety and Operational Guide for Handling BRL-15572
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal protocols for BRL-15572, a selective serotonin (B10506) 5-HT1D receptor antagonist used in laboratory research. Adherence to these guidelines is critical to ensure personal safety and proper management of this chemical compound.
Understanding this compound
This compound is a potent and selective antagonist for the human 5-HT1D receptor, with approximately 60-fold selectivity over the 5-HT1B receptor.[1][2] It is a valuable pharmacological tool for researchers studying the role of this specific serotonin receptor subtype in various physiological processes.[1][3][4] The compound is typically supplied as a hydrochloride salt in solid form.[2][5] While specific toxicity data is not extensively published in the readily available literature, it is imperative to treat this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.
| Body Part | Protection Type | Specifications & Rationale |
| Hands | Nitrile or Neoprene Gloves | Chemical-resistant gloves are the first line of defense against skin contact. Double gloving is recommended when handling the pure compound or concentrated solutions. Ensure gloves are compatible with the solvents being used (e.g., DMSO, ethanol). |
| Eyes | Safety Glasses with Side Shields or Goggles | Protects against accidental splashes of solutions or contact with the powdered form of the compound. |
| Respiratory | N95 Respirator or equivalent | Recommended when handling the solid compound to prevent inhalation of fine particles. A chemical fume hood should always be the primary engineering control. |
| Body | Laboratory Coat | A standard lab coat is required to protect skin and clothing from contamination. |
| Feet | Closed-toe Shoes | Required in all laboratory settings to protect against spills and falling objects. |
Operational Plan: Safe Handling and Experimental Workflow
A systematic approach to handling this compound is crucial for safety and experimental accuracy.
Experimental Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
Detailed Experimental Protocol Steps:
-
Review Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.
-
Don Appropriate PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Work Area: All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Weighing: Carefully weigh the required amount of solid this compound. Use anti-static weigh paper or a weighing boat.
-
Solubilization: this compound is soluble in DMSO and ethanol.[5][6] Prepare stock solutions by slowly adding the solvent to the solid to avoid splashing.
-
Perform Experiment: Conduct the experiment following the established laboratory protocol.
-
Decontamination: After the experiment, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol).
-
Waste Disposal: Dispose of all contaminated waste as outlined in the disposal plan below.
-
Remove PPE and Wash Hands: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Stream Management for this compound
Caption: Step-by-step disposal plan for this compound waste.
Disposal Protocol:
-
Solid Waste: Unused or expired solid this compound should be disposed of in a designated solid chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed, and appropriate liquid hazardous waste container. The container should be segregated based on the solvent used (halogenated or non-halogenated).
-
Contaminated Labware: All disposable labware that has come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves, weigh paper) should be placed in a designated solid hazardous waste container.
-
Labeling and Storage: All waste containers must be clearly labeled with the contents, including the full chemical name and concentration. Store waste in a designated satellite accumulation area until it is collected by the institution's Environmental Health and Safety (EH&S) department.
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7][8] Consult your institution's EH&S department for specific guidance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. BRL 15572 hydrochloride | CAS 1173022-77-9 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. BRL 15572 hydrochloride | 5-HT1D receptor antagonist | Hello Bio [hellobio.com]
- 7. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 8. tceq.texas.gov [tceq.texas.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
